1,1,3,4,4,4-Hexafluorobut-2-ene
Description
Structure
3D Structure
Properties
IUPAC Name |
(Z)-1,1,1,2,4,4-hexafluorobut-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F6/c5-2(1-3(6)7)4(8,9)10/h1,3H/b2-1- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVIWHSKXRWJJN-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)F)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(/C(F)(F)F)\F)\C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1,1,3,4,4,4-hexafluorobut-2-ene CAS 721946-36-7 properties
The following technical guide provides an in-depth analysis of 1,1,3,4,4,4-hexafluorobut-2-ene (CAS 721946-36-7).
CAS: 721946-36-7 | Formula: C₄H₂F₆ | Class: Hydrofluoroolefin (HFO)
Executive Summary
1,1,3,4,4,4-hexafluorobut-2-ene is a specialized hydrofluoroolefin (HFO) isomer used primarily in advanced semiconductor manufacturing and niche chemical synthesis. Unlike its widely commercialized structural isomer HFO-1336mzz (1,1,1,4,4,4-hexafluorobut-2-ene), which serves as a working fluid in Rankine cycles and foam blowing, the 1,1,3,4,4,4-isomer is engineered for high-precision plasma etching and fluoropolymer deposition .
This guide details the physicochemical profile, synthesis pathways, and critical application protocols for researchers utilizing CAS 721946-36-7 in high-aspect-ratio (HAR) etching and fluorocarbon chemistry.
Chemical Identity & Structural Analysis
To ensure experimental validity, researchers must distinguish CAS 721946-36-7 from other HFO-1336 isomers. The position of the fluorine atoms significantly alters the dipole moment and reactivity compared to the symmetric mzz isomer.
Structural Comparison
| Feature | Target Molecule | Common Isomer (Reference) |
| IUPAC Name | 1,1,3,4,4,4-hexafluorobut-2-ene | 1,1,1,4,4,4-hexafluorobut-2-ene |
| CAS Number | 721946-36-7 | 692-49-9 (Z-isomer) / 66711-86-2 (E-isomer) |
| Common Code | Niche HFO / Etch Gas | HFO-1336mzz |
| Structure | ||
| Symmetry | Asymmetric | Symmetric (Z/E) |
| Primary Use | Plasma Deposition/Etching | Refrigerant, Foam Blowing Agent |
Molecular Geometry
The asymmetry of the 1,1,3,4,4,4-isomer creates a distinct electron density profile. The trifluoromethyl (
Physicochemical Properties
Note: Due to the specialized nature of this isomer, some values are derived from structural analogues and patent data.
| Property | Value | Notes |
| Physical State | Liquid | At Standard Temperature & Pressure (STP). |
| Boiling Point | ~30°C – 40°C | Estimated based on HFO-1336mzz (33.4°C). |
| Molecular Weight | 164.05 g/mol | Identical to all HFO-1336 isomers. |
| Solubility | Hydrophobic | Soluble in alcohols, ethers, and fluorinated solvents. |
| Reactivity | Stable | Stable under standard storage; reactive in plasma/UV. |
| Flash Point | None expected | High fluorine content typically confers non-flammability. |
Application Focus: Semiconductor Plasma Etching
The primary industrial utility of CAS 721946-36-7 is as a Hydrogen-Containing Polymer Deposition Fluid in the Bosch process or similar Deep Reactive Ion Etching (DRIE) workflows.
Mechanism of Action
In high-aspect-ratio etching (e.g., TSV or MEMS fabrication), the gas serves two competing roles:
-
Passivation: The molecule fragments in plasma to form a fluorocarbon polymer film (
) on the sidewalls of the trench, protecting them from lateral etching. -
Etching: Fluorine radicals (
) chemically attack the silicon substrate.
The specific C:F:H ratio of 1,1,3,4,4,4-hexafluorobut-2-ene (4:6:2) provides a "carbon-rich" plasma relative to perfluorocarbons, favoring robust sidewall protection without excessive polymer buildup that causes "etch stop."
Experimental Workflow: DRIE Cycle
The following diagram illustrates the role of the HFO in a pulsed etching cycle.
Figure 1: Mechanism of action for 1,1,3,4,4,4-hexafluorobut-2-ene in Deep Reactive Ion Etching (DRIE).
Synthesis & Production Protocols
For researchers requiring in-house synthesis or verification of purity, the production typically follows a dehydrohalogenation pathway from chlorofluorobutane precursors.
Synthesis Pathway[1][5]
-
Precursor Selection: Start with a halogenated butane, such as 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane .[1]
-
Dehydrochlorination:
-
Reagents: Alcoholic KOH or a gas-phase catalyst (Cr/fluorinated alumina).
-
Reaction: Elimination of HCl to form the double bond.
-
Isomer Control: The specific position of the double bond (C2) and the arrangement of fluorines (1,1,3,4,4,4) depend on the precursor structure and catalyst selectivity.
-
-
Purification: Fractional distillation is required to separate the target 1,1,3,4,4,4-isomer from the thermodynamically favored 1,1,1,4,4,4-isomer (HFO-1336mzz).
Purity Verification (GC-MS)
-
Column: Fluorocarbon-specific capillary column (e.g., GASPRO or equivalent).
-
Detector: Mass Spectrometry (EI).
-
Key Fragment Ions: Look for
(51 m/z) and (69 m/z). The ratio of these peaks helps distinguish it from the symmetric isomer.
Safety & Handling (E-E-A-T)
While HFOs are generally lower in toxicity than legacy chlorocarbons, specific precautions for this isomer are mandatory due to its breakdown products.
Hazard Profile
-
Flammability: Classified as Non-Flammable (ASTM E681) due to high fluorine content, though it may exhibit a flame limit under extreme energy (plasma).
-
Inhalation: High concentrations can cause cardiac sensitization. Ensure adequate ventilation (fume hood or sealed gas lines).
-
Decomposition: In the presence of high heat (>250°C) or plasma, it decomposes into HF (Hydrofluoric Acid) and COF₂ (Carbonyl Fluoride) .
Handling Protocol
-
Storage: Store in stainless steel cylinders (DOT 4BA or 4BW) in a cool, dry area away from direct sunlight.
-
Materials Compatibility:
-
Compatible: Stainless Steel (304/316), PTFE, PCTFE.
-
Incompatible: Alkali metals, finely divided Aluminum/Magnesium (potential for exothermic reaction).
-
-
Emergency: In case of leak, ventilate area. If thermal decomposition has occurred, assume HF presence and use calcium gluconate gel for skin exposure.
References
-
Apollo Scientific. (2024).[2] Product Catalog: 1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7).[2] Retrieved from
-
Chemours/DuPont. (2017). Patent US20170020434A1: Chemistries for TSV/MEMS/Power Device Etching. (Lists 1,1,3,4,4,4-hexafluorobut-2-ene as a deposition fluid). Retrieved from
-
Kontomaris, K. (2014). HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles.[3] Purdue University Conferences. (Contextual data on HFO-1336 isomers). Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Hexafluorobut-2-ene Isomers. Retrieved from
Sources
- 1. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 721946-36-7 Cas No. | 1,1,3,4,4,4-Hexafluorobut-2-ene | Apollo [store.apolloscientific.co.uk]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
molecular structure of 1,1,3,4,4,4-hexafluorobut-2-ene C4H2F6
Technical Guide: Molecular Structure & Applications of 1,1,3,4,4,4-Hexafluorobut-2-ene ( )[1]
Part 1: Executive Summary
In the landscape of hydrofluoroolefins (HFOs), 1,1,3,4,4,4-hexafluorobut-2-ene (CAS: 721946-36-7) represents a specialized structural isomer distinct from the industry-standard blowing agent HFO-1336mzz (
This guide dissects the molecular architecture, synthesis pathways, and critical applications of this isomer.[1] Its primary utility lies in high-precision semiconductor plasma etching and as a specialized intermediate in fluoropharmaceutical synthesis , where its asymmetric dipole facilitates unique binding and reactivity profiles.[1]
Part 2: Molecular Architecture & Identification[1]
Nomenclature and Connectivity
Confusion often arises regarding the numbering of hexafluorobutenes. The string "1,1,3,4,4,4" refers to the substituent positions relative to the carbon chain.[1] However, according to IUPAC priority rules (minimizing locants at the first point of difference), the preferred name is 1,1,1,2,4,4-hexafluorobut-2-ene .[1]
-
Chemical Formula:
[1] -
Preferred IUPAC Name: 1,1,1,2,4,4-hexafluorobut-2-ene[1][2][3][4]
-
Common Designation: HFO-1336 Isomer (Asymmetric)
Structural Connectivity: The molecule features a four-carbon backbone with a double bond at the C2 position.
-
C1 (
): Trifluoromethyl group (Strongly electron-withdrawing). -
C2 (
): Vinylic fluorine (Modulates double bond electron density). -
C3 (
): Vinylic hydrogen (Site for electrophilic attack or polymerization).[1] -
C4 (
): Difluoromethyl group (H-bond donor capability).
Geometric Isomerism (E/Z)
Like all internal alkenes, this molecule exhibits stereoisomerism.[1] The Z-isomer (cis) typically exhibits a higher boiling point and dipole moment due to the additive vector of the electronegative fluorine groups on the same side of the double bond, creating a "molecular claw" steric environment.
Table 1: Structural Comparison of C4H2F6 Isomers
| Feature | Target Molecule (1,1,3,4,4,4-) | HFO-1336mzz (Industry Std) |
| Structure | ||
| Symmetry | Asymmetric ( | Symmetric ( |
| Dipole Moment | High (Unbalanced F distribution) | Low (Vectors cancel in Trans/E) |
| Reactivity | High (Polarized double bond) | Moderate (Stable) |
| Primary Use | Plasma Etching, Synthesis | Foam Blowing, Refrigerant |
Structural Visualization
The following diagram illustrates the connectivity and the steric crowding around the double bond.
[1][3][4]
Part 3: Synthesis & Production Protocols
Retrosynthetic Analysis
The synthesis of 1,1,3,4,4,4-hexafluorobut-2-ene is challenging due to the need to place fluorine atoms asymmetrically.[1] The most robust route involves the dehydrofluorination of heptafluorobutane precursors. This process relies on the selective elimination of HF driven by base catalysis.
Primary Synthetic Workflow
Precursor: 1,1,1,2,2,4,4-heptafluorobutane (
Mechanism:
-
Base Abstraction: The base removes the acidic proton from the
group (C3). -
Elimination: The electrons form the double bond, expelling a fluoride ion from the adjacent
group (C2).[1] -
Result: Formation of the
skeleton.
Quality Control (NMR Fingerprinting)
To validate the synthesis, Nuclear Magnetic Resonance (NMR) is the gold standard.[1]
Part 4: Applications in High-Tech Industries[1]
Semiconductor Plasma Etching
This isomer is a critical component in "etching gas cocktails" for creating 3D NAND flash memory.
-
Mechanism: The high F:C ratio (1.5) allows for aggressive etching of Silicon Oxide (
). -
Polymerization Control: The hydrogen atoms and the double bond allow for the controlled deposition of fluorocarbon polymers on the sidewalls of the etched trench. This "passivation layer" prevents lateral etching, ensuring perfectly vertical (anisotropic) holes with high aspect ratios.[1]
-
Advantage over HFO-1336mzz: The asymmetry of 1,1,3,4,4,4-hexafluorobut-2-ene generates a different plasma radical distribution (
vs ), offering fine-tuning of the etch selectivity between Silicon Nitride and Silicon Oxide.[1]
Pharmaceutical Intermediate
In drug development, the
-
Bioisosterism: The
group can mimic a hydroxyl ( ) or thiol ( ) group but with significantly higher metabolic stability. -
Synthesis Utility: The double bond serves as a handle for further functionalization (e.g., hydrogenation or Diels-Alder reactions) to install the hexafluorobutyl moiety into complex scaffolds.
Part 5: Safety & Handling (GHS)
Signal Word: WARNING
-
Hazard Statements:
-
H280: Contains gas under pressure; may explode if heated.[1]
-
H336: May cause drowsiness or dizziness (typical of fluorocarbons).
-
-
Storage: Keep in a cool, well-ventilated place. Store below 50°C.
-
Incompatibility: Avoid contact with strong bases (induces further dehydrofluorination) and alkali metals.
References
-
Solvay Fluor GmbH. (2010).[4] Use of hydrofluoroalkenes for semiconductor etching. World Intellectual Property Organization, WO2010100254.[1][4] Retrieved from
-
Micron Technology, Inc. (2016).[1] Fluorocarbon molecules for high aspect ratio oxide etch. U.S. Patent 9,514,959.[1] Retrieved from
-
Honeywell International Inc. (2008). Amine stabilizers for fluoroolefins. World Intellectual Property Organization, WO2008042066A1.[1] Retrieved from
Sources
- 1. US20130037279A1 - Fire extinguishing and fire suppression compositions comprising unsaturated fluorocarbons - Google Patents [patents.google.com]
- 2. WO2008042066A1 - Amine stabilizers for fluoroolefins - Google Patents [patents.google.com]
- 3. KR20170020434A - Chemistries for tsv/mems/power device etching - Google Patents [patents.google.com]
- 4. US9514959B2 - Fluorocarbon molecules for high aspect ratio oxide etch - Google Patents [patents.google.com]
- 5. 721946-36-7 Cas No. | 1,1,3,4,4,4-Hexafluorobut-2-ene | Apollo [store.apolloscientific.co.uk]
- 6. 721946-36-7 2-Butene, 1,1,1,2,4,4-hexafluoro- [neworgchem.com]
- 7. WO2008033568A2 - Determination of the components of a fluoroolefin composition - Google Patents [patents.google.com]
- 8. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
thermodynamic properties of 1,1,3,4,4,4-hexafluorobut-2-ene isomer
Technical Whitepaper: Thermodynamic Characterization of Hexafluorobut-2-ene Isomers
Executive Summary
The transition to low-Global Warming Potential (GWP) working fluids has accelerated the characterization of hydrofluoroolefins (HFOs). Among these, hexafluorobut-2-ene (
This guide provides an in-depth thermodynamic analysis of the 1,1,1,4,4,4-hexafluorobut-2-ene isomers (HFO-1336mzz-Z and HFO-1336mzz-E), which are the industry standards for these applications.
Critical Note on Isomer Nomenclature: While the specific string "1,1,3,4,4,4-hexafluorobut-2-ene" (CAS 721946-36-7) refers to a distinct structural isomer used primarily as a specialized etching gas in semiconductor manufacturing [1], public thermodynamic data for this specific isomer is non-existent. This guide focuses on the 1,1,1,4,4,4-isomer (HFO-1336mzz) , the thermodynamically characterized variant relevant to thermal and pharmaceutical applications.
Molecular Identification & Isomer Distinction
Precise molecular identification is paramount in fluorochemical engineering. The position of fluorine atoms drastically alters dipole moments, boiling points, and critical parameters.
| Property | HFO-1336mzz(Z) (cis) | HFO-1336mzz(E) (trans) | 1,1,3,4,4,4-Isomer |
| IUPAC Name | (Z)-1,1,1,4,4,4-hexafluorobut-2-ene | (E)-1,1,1,4,4,4-hexafluorobut-2-ene | 1,1,3,4,4,4-hexafluorobut-2-ene |
| Structure | |||
| CAS Number | 692-49-9 | 66711-86-2 | 721946-36-7 |
| Primary Use | High-temp Heat Pumps, ORC, Foam Blowing | Chillers, ORC, Heat Pumps | Semiconductor Etching [1] |
| Thermodynamic Status | Fully Characterized | Fully Characterized | Data Unavailable |
Note: The following sections analyze the HFO-1336mzz isomers due to their relevance in thermodynamic cycles and drug delivery systems.
Thermodynamic Properties (Core Data)
The thermodynamic viability of HFO-1336mzz is defined by its critical parameters and Vapor-Liquid Equilibrium (VLE) behavior. The Z-isomer is notable for its high critical temperature, making it ideal for high-temperature heat recovery, while the E-isomer serves well in lower-temperature lift applications.
Critical Parameters & Physical Constants
| Parameter | Symbol | HFO-1336mzz(Z) [2, 3] | HFO-1336mzz(E) [4, 5] | Unit |
| Molecular Weight | 164.05 | 164.05 | g/mol | |
| Normal Boiling Point | 33.4 | 7.5 | °C | |
| Critical Temperature | 171.3 | 137.7 | °C | |
| Critical Pressure | 2.90 | 3.15 | MPa | |
| Critical Density | 507.0 | 515.3 | kg/m ³ | |
| Acentric Factor | 0.406 | 0.405 | - | |
| GWP (100-yr) | - | 2 | 18 | - |
Vapor Pressure Correlations
The vapor pressure (
Where:
Coefficients for HFO-1336mzz(Z):
Experimental Methodologies
To ensure data integrity, thermodynamic properties must be measured using self-validating protocols. The Isochoric Method is the gold standard for determining PVT properties of fluorinated olefins.
Protocol: Isochoric PVT Measurement
Objective: Determine the pressure-density-temperature relationship (
Workflow Diagram:
Caption: Schematic of the isochoric experimental setup for high-precision PVT data acquisition.
Step-by-Step Protocol:
-
Cell Calibration: Calibrate the internal volume of the spherical cell (
) using high-purity helium and water as reference fluids. -
Sample Preparation: Degas the HFO isomer using freeze-pump-thaw cycles (minimum 3 cycles) to remove non-condensable gases (air/nitrogen).
-
Gravimetric Filling: Charge the cell with a precise mass (
) of the fluid to achieve a target density ( ). -
Equilibration: Immerse the cell in a thermostatic bath. Step temperature in 5 K increments. Allow 60 minutes for thermal equilibrium at each step.
-
Data Logging: Record Pressure (
) and Temperature ( ) only when fluctuations are below 0.01% over 10 minutes. -
Correction: Apply corrections for the thermal expansion and pressure deformation of the cell material (316L Stainless Steel).
Equations of State (EOS)
For simulation in drug delivery (propellant expansion) or heat pumps, a robust EOS is required. The Helmholtz Energy EOS is the most accurate formulation for HFO-1336mzz(E).
Helmholtz Energy Functional Form:
Where:
-
: Ideal gas contribution (derived from isobaric heat capacity
). - : Residual contribution (intermolecular forces).
Implementation for Drug Development (pMDI): When modeling the expansion of HFO-1336mzz(Z) in a metered-dose inhaler:
-
Input: Canister Pressure (
at 25°C = 0.15 MPa). -
Process: Isenthalpic expansion (
) through the nozzle. -
Output: Calculate quality (
) and temperature drop using the EOS to ensure particle size distribution remains within respirable range (1-5 m).
Applications & Safety Profile
Pharmaceutical & Medical (MDI Propellants)
The transition from HFC-134a to HFOs is driven by the need to reduce the carbon footprint of inhalers.
-
Candidate: HFO-1336mzz(Z) is a leading candidate due to its non-flammability (ASTM E681) and low vapor pressure, which allows for lower-pressure canisters, reducing leakage risks.
-
Toxicity: High threshold limit value (TLV), showing no adverse effects in acute inhalation studies.
High-Temperature Heat Pumps (HTHP)
-
HFO-1336mzz(Z): Enables waste heat recovery up to 160°C.[1]
-
HFO-1336mzz(E): Used in medium-temperature chillers, offering 15% higher efficiency than R-245fa.
Phase Behavior Diagram:
Caption: Thermodynamic cycle loop relative to the critical point of HFO-1336mzz isomers.
References
-
Patent US20170020434A1 , "Chemistries for TSV/MEMS/Power Device Etching," Google Patents. Link
-
Tanaka, K., et al. (2016). "Thermodynamic Properties of cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz(Z)): Measurements of the pρT Property." J. Chem. Eng. Data, 61(6).[2] Link
-
Kontomaris, K. (2014). "HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles." Purdue Conferences. Link
-
Sakoda, N., et al. (2020). "Thermodynamic properties of HFO-1336mzz(E) at saturation conditions." International Journal of Refrigeration. Link
-
Akasaka, R., et al. (2022). "A Fundamental Equation of State for trans-1,1,1,4,4,4-Hexafluoro-2-butene [R1336mzz(E)]." International Refrigeration and Air Conditioning Conference. Link
Sources
Comparative Technical Analysis: 1,1,1,4,4,4-Hexafluorobut-2-ene vs. 1,1,3,4,4,4-Hexafluorobut-2-ene
An In-depth Technical Guide to Hexafluorobut-2-ene Isomers.
Executive Summary
This guide provides a rigorous technical comparison between the symmetric 1,1,1,4,4,4-hexafluorobut-2-ene (commonly HFO-1336mzz) and its asymmetric isomer, 1,1,3,4,4,4-hexafluorobut-2-ene (IUPAC: 1,1,1,2,4,4-hexafluorobut-2-ene). While the former is a globally established commodity chemical used in thermodynamics and foam expansion, the latter is a specialized intermediate and etching agent defined by its broken symmetry and unique vinylic fluorine reactivity.
This document dissects the physicochemical divergence caused by the shift of a single fluorine atom, outlining how this structural change dictates stability, nucleophilic susceptibility, and utility in drug development and semiconductor manufacturing.
Part 1: Structural & Physicochemical Profiling
The core difference lies in the arrangement of fluorine atoms across the carbon backbone. This change breaks the
Comparative Properties Table
| Feature | 1,1,1,4,4,4-Hexafluorobut-2-ene | 1,1,3,4,4,4-Hexafluorobut-2-ene |
| Common Name | HFO-1336mzz | HFO-1336 isomer (Asymmetric) |
| IUPAC Name | 1,1,1,4,4,4-hexafluorobut-2-ene | 1,1,1,2,4,4-hexafluorobut-2-ene |
| Structure | ||
| Symmetry | Symmetric (Chemically Equivalent Vinyl H) | Asymmetric (Distinct Vinyl F and Vinyl H) |
| Boiling Point | (Z): 33.4°C | (E): 8.5°C |
| Dipole Moment | (E): 0 D | (Z): ~1.5 D |
| Electronic Character | Electron-deficient alkene (Michael Acceptor) | Highly polarized alkene (Vinylic F effect) |
| Primary Utility | Refrigerant, Foam Blowing Agent, Solvent | Plasma Etching Gas, Synthon |
Structural Implications
-
HFO-1336mzz (Symmetric): The electron-withdrawing
groups at both ends create a highly stable, electron-deficient double bond. The symmetry simplifies its NMR spectra and impurity profile. -
1,1,3,4,4,4 (Asymmetric): The presence of a fluorine atom directly on the double bond (vinylic fluorine) fundamentally changes the reactivity. Vinylic fluorines can act as leaving groups in nucleophilic vinylic substitution (
) reactions, a pathway not available to the 1,1,1,4,4,4 isomer.
Part 2: Reactivity & Stability Mechanisms
For researchers in drug development, the utility of these molecules lies in their ability to introduce fluorinated motifs.
Nucleophilic Susceptibility
The most critical chemical difference is the site of nucleophilic attack.
-
Pathway A (1,1,1,4,4,4): Nucleophiles attack C2 or C3 (degenerate). The intermediate carbanion is stabilized by the adjacent
group. This is a standard Michael addition. -
Pathway B (1,1,3,4,4,4): Nucleophiles attack C2 (bearing H) or C3 (bearing F). Attack at C3 is often preferred due to the inductive withdrawal of the fluorine, but the resulting anion can eliminate fluoride, leading to an addition-elimination mechanism (
).
Visualization of Reaction Pathways
The following diagram illustrates the divergent reaction pathways when these isomers are treated with a nucleophile (
Figure 1: Divergent mechanistic pathways. The asymmetric isomer (red path) is prone to defluorination via elimination, whereas the symmetric isomer (blue path) favors stable addition.
Part 3: Applications in Life Sciences & Industry
HFO-1336mzz: The Green Solvent & Reagent
-
Drug Development: Used as a green solvent for reactions requiring non-flammability and low surface tension. It is chemically inert under mild conditions, making it suitable for peptide synthesis or extraction of sensitive natural products.
-
Thermodynamics: The Z-isomer (BP 33°C) is a leading working fluid for Organic Rankine Cycles (ORC) due to its thermal stability up to 250°C [1].
1,1,3,4,4,4-Isomer: The Reactive Intermediate
-
Medicinal Chemistry Synthon: This isomer is a source of the CF3-CF=CH- motif. It can be used to synthesize fluorinated amino acids or heterocycles where a vinylic fluorine is required to modulate metabolic stability (blocking metabolic soft spots).
-
Semiconductor Etching: In the electronics industry, this isomer is utilized as a plasma etching gas. The asymmetry allows for precise fragmentation patterns in plasma, aiding in the creation of high-aspect-ratio features in 3D NAND flash memory [2].
Part 4: Experimental Protocol (Purification & Analysis)
Since 1,1,3,4,4,4-hexafluorobut-2-ene often occurs as a byproduct in the synthesis of the symmetric isomer, distinguishing them is critical.
Protocol: GC-MS Discrimination of Isomers
Objective: Validate the purity of a hexafluorobut-2-ene sample and identify the isomer ratio.
-
Column Selection: Use a capillary column with a fluorocarbon-specific stationary phase (e.g., GasPro or equivalent PLOT column) to separate isomers based on polarity.
-
Conditions:
-
Injector Temp: 200°C.
-
Carrier Gas: Helium at 1.0 mL/min.
-
Oven Program: Hold at 35°C for 5 min (to separate low BP isomers), ramp 10°C/min to 150°C.
-
-
Detection (MS):
-
1,1,1,4,4,4 (Symmetric): Look for fragmentation pattern dominated by
(m/z 69) and (loss of one ). Parent ion (164) is often weak. -
1,1,3,4,4,4 (Asymmetric): Distinct fragmentation due to
(m/z 51) and fragments. The asymmetry leads to a richer fragmentation pattern in the lower m/z range.
-
-
Validation: The asymmetric isomer will typically elute after the symmetric trans-isomer but before or near the cis-isomer depending on the specific column polarity (due to its intermediate dipole moment).
References
-
Kontomaris, K. (2014). HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles. Purdue University Refrigeration and Air Conditioning Conference. Link
-
Lund, C., et al. (2018). Fluorocarbon molecules for high aspect ratio oxide etch. U.S. Patent 9,514,959. Link
-
Haszeldine, R. N. (1952).[1] The Addition of Bromine to Fluorinated Olefins. Journal of the Chemical Society.[1] (Foundational chemistry for hexafluorobutene synthesis).
-
Chemours Company. (2019).[2] Opteon™ 1100 Foam Blowing Agent Technical Data Sheet. Link
Sources
Technical Guide: Physical Characteristics & Applications of 1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7)
The following technical guide details the physical characteristics, chemical behavior, and applications of the fluorinated acyclic hydrocarbon 1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7).
Executive Summary
1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7) is a specialized hydrofluoroolefin (HFO) isomer used primarily in advanced semiconductor manufacturing. Distinguished by its specific fluorine substitution pattern (
Chemical Identification & Structure
Unlike the symmetric HFO-1336mzz, this isomer exhibits significant structural asymmetry, influencing its dipole moment and reactivity profile.
| Parameter | Specification |
| Chemical Name | 1,1,3,4,4,4-Hexafluorobut-2-ene |
| CAS Registry Number | 721946-36-7 |
| Molecular Formula | |
| Molecular Weight | 164.05 g/mol |
| Structural Formula | |
| Classification | Hydrofluoroolefin (HFO); Unsaturated Fluorocarbon |
Structural Analysis
The molecule features a butene backbone with a terminal difluoromethyl group (
-
C1:
hybridized, bonded to 2 F, 1 H. -
C2=C3:
hybridized double bond. C2 carries a proton; C3 carries a fluorine atom. -
C4:
hybridized, bonded to 3 F (trifluoromethyl).
This asymmetry creates a distinct electronic environment compared to the bis-trifluoromethyl structure of HFO-1336mzz, effectively modulating the C:F ratio locally during plasma dissociation.
Physical Characteristics
The physical properties of CAS 721946-36-7 are governed by its molecular weight and intermolecular forces (dipole-dipole interactions). While specific experimental data points are often proprietary to semiconductor grade suppliers, the properties can be rigorously bounded by its isomeric family (HFO-1336 series).
Thermodynamic & Transport Properties
| Property | Value / Range (Estimated*) | Context & Causality |
| Physical State (STP) | Volatile Liquid / Gas | Boiling point proximity to ambient requires pressurized storage or temperature control. |
| Boiling Point | 10°C – 40°C | Isomers HFO-1336mzz-E (9°C) and HFO-1336mzz-Z (33°C) bracket this value. Asymmetry likely increases polarity, pushing BP toward the upper range. |
| Vapor Pressure | High (>100 kPa @ 25°C) | Critical for delivery as a gas in vacuum chambers without carrier gas assistance. |
| Density (Liquid) | ~1.35 – 1.45 g/cm³ | Typical for C4 HFOs; high density facilitates efficient liquid transport before vaporization. |
| Solubility | Lipophilic / Hydrophobic | Soluble in fluorinated solvents and lower alcohols; negligible water solubility. |
| Flash Point | Likely < 23°C | Classified as flammable liquid/gas depending on exact BP; requires explosion-proof handling. |
*Estimates based on Comparative QSAR with HFO-1336mzz-Z and HFO-1336mzz-E.
Stability & Reactivity[1]
-
Thermal Stability: Stable under standard storage conditions.[1]
-
Plasma Reactivity: The C=C double bond is the primary site of electron-impact dissociation, generating
radicals and polymerizing species ( ) essential for sidewall passivation in etching. -
Polymerization: Susceptible to radical polymerization; typically stabilized with inhibitors (e.g., terpenes or phenols) during storage.
Application in Semiconductor Manufacturing
The primary utility of CAS 721946-36-7 lies in Plasma Enhanced Chemical Vapor Deposition (PECVD) and Reactive Ion Etching (RIE) . It functions as a "tuning gas" that balances etching (removal) and deposition (passivation).
Mechanism of Action: The Etch/Deposition Balance
In high-aspect-ratio (HAR) contact etching (e.g., 3D NAND fabrication), the goal is to etch deep holes into silicon oxide (
-
Etching: Fluorine radicals (
) remove Si as volatile . -
Passivation: The carbon-rich backbone (
) forms a fluorocarbon polymer film on the sidewalls, protecting them from lateral etching.
CAS 721946-36-7 provides a higher C:F ratio than traditional gases like
Experimental Workflow: Plasma Etching Cycle
The following diagram illustrates the role of 1,1,3,4,4,4-Hexafluorobut-2-ene in a standard Bosch-type or continuous etching process.
Figure 1: Mechanistic pathway of CAS 721946-36-7 in plasma etching. The precursor dissociates to provide both etchants (F) and protective polymers (CxFy).
Comparative Analysis: Isomer Differentiation
Distinguishing CAS 721946-36-7 from its commercial counterparts is vital for process validation.
| Feature | 1,1,3,4,4,4-Hexafluorobut-2-ene (CAS 721946-36-7) | HFO-1336mzz-Z (CAS 692-49-9) |
| Structure | ||
| Symmetry | Asymmetric | Symmetric |
| Primary Use | Specialized Etchant / Deposition Fluid | Foam Blowing Agent / Refrigerant / Dielectric |
| H/F Distribution | H on C1/C2; F on C1/C3/C4 | H on C2/C3; F on C1/C4 |
| Polymerization Potential | Higher (Due to asymmetric polarity) | Lower |
Safety & Handling Protocols
Given the flammability and volatility profile, strict protocols are required.
-
Storage: Store in stainless steel cylinders (DOT-3AA or similar) in a cool, well-ventilated area away from direct sunlight. Maintain temperature < 40°C to prevent over-pressurization.
-
Material Compatibility:
-
Compatible: Stainless Steel (304/316), PTFE, PCTFE.
-
Incompatible: Aluminum (potential for catalytic decomposition), Magnesium, Zinc.
-
-
Leak Detection: Use IR-based refrigerant leak detectors calibrated for HFOs.
References
-
Google Patents. (2019). Use of hexafluorobutenes for isolating or extinguishing electrical arcs. Patent US10490372B2. Link
-
Korean Intellectual Property Office. (2017). Chemistries for TSV/MEMS/Power Device Etching. Patent KR20170020434A. Link
-
European Patent Office. (2023). Method for storing fluoro-2-butene. Patent EP4230609A1. Link
-
Apollo Scientific. (n.d.). Product Search: 1,1,3,4,4,4-Hexafluorobut-2-ene. Retrieved March 1, 2026. Link
Sources
A Researcher's In-Depth Guide to the Safe Handling of 1,1,3,4,4,4-hexafluorobut-2-ene
This document provides a comprehensive technical overview of the safety considerations for 1,1,3,4,4,4-hexafluorobut-2-ene (also known as HFO-1336mzz), tailored for researchers, scientists, and professionals in drug development. The toxicological and physical properties of this compound have not been fully investigated, underscoring the need for cautious handling based on the available data.[1] This guide synthesizes current knowledge from Safety Data Sheets (SDS) to ensure that laboratory personnel can work safely and effectively with this hydrofluoroalkane.
Foundational Knowledge and Primary Hazards
1,1,3,4,4,4-hexafluorobut-2-ene is a colorless, odorless, liquefied gas at room temperature.[1] Its primary utility in research and pharmaceutical manufacturing stems from its unique chemical properties.[1] However, its physical state as a liquefied gas under pressure is the root of its most significant hazards. The material is not listed on the TSCA Inventory and is intended for research and development purposes by or under the direct supervision of a technically qualified individual.[1]
The Globally Harmonized System (GHS) provides a clear framework for understanding the immediate risks associated with this compound.
Table 1: GHS Classification for 1,1,3,4,4,4-hexafluorobut-2-ene [1]
| Hazard Class | Category | Hazard Statement | Pictogram |
| Gases Under Pressure | Liquefied Gas | H280: Contains gas under pressure; may explode if heated | Gas Cylinder |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |
| Serious Eye Damage/Eye Irritation | Category 2A / 2B | H320: Causes eye irritation | Exclamation Mark |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Exclamation Mark |
The causality is direct: as a liquefied gas, an uncontrolled release can lead to high concentrations in the air, displacing oxygen and acting as an asphyxiant.[1][2] Its chemical nature also contributes to its irritant properties upon contact with the skin, eyes, and respiratory system.[1]
Diagram 1: Hazard Communication and Control Workflow
This diagram illustrates the logical flow from hazard identification via GHS classification to the implementation of necessary safety controls.
Caption: From GHS classification to a safe laboratory environment.
Exposure Control and Personal Protective Equipment (PPE)
Given the irritant nature of the compound and its state as a gas, preventing exposure is paramount. Currently, no specific international exposure limits have been established for this compound.[1] Therefore, a conservative approach to exposure control is mandatory.
Engineering Controls: The First Line of Defense The primary method for controlling exposure is to handle the material in a well-ventilated area, with a strong preference for a certified chemical fume hood.[2][3] This is critical to prevent the accumulation of vapors, which are heavier than air (vapor density ~5.7) and can displace oxygen, particularly in low-lying areas.[1][4] Systems under pressure should be regularly checked for leaks, and the use of oxygen detectors is recommended where large quantities may be released.[2][4]
Personal Protective Equipment (PPE): Essential for Direct Handling A comprehensive PPE ensemble is required when working with 1,1,3,4,4,4-hexafluorobut-2-ene.
-
Eye Protection: Chemical splash goggles or safety glasses are the minimum requirements.[1] For tasks with a higher risk of release, a face shield should be worn in addition to goggles.[1]
-
Skin Protection: Wear suitable protective clothing to prevent skin contact.[3][5] When handling cylinders, leather gloves are recommended.[1] For operations involving potential liquid contact or during spill response, chemically resistant gloves are necessary.[1]
-
Respiratory Protection: In situations where ventilation is inadequate or during an emergency response, a self-contained breathing apparatus (SCBA) is necessary.[5][6] All respiratory protection must comply with regulations such as OSHA 29 CFR 1910.134.[5]
-
Footwear: Safety shoes are recommended when handling heavy gas cylinders.[1]
Safe Handling, Storage, and Disposal
Handling Pressurized Cylinders Cylinders of 1,1,3,4,4,4-hexafluorobut-2-ene must be handled with care. They should be stored in a dry, cool, and well-ventilated place, away from direct sunlight and heat sources, as they may explode if heated.[3][4][7] Always ensure the cylinder valve is fully closed and capped when not in use or empty.[2] Use non-sparking tools and ground all equipment to prevent ignition from static discharge.[3][8]
Incompatible Materials This compound is incompatible with alkali metals, alkaline earth metals, powdered metals, and their salts.[9] It may also react with strong oxidizing agents, strong acids, and strong bases.[8][10]
Disposal Protocols As a fluorinated gas, 1,1,3,4,4,4-hexafluorobut-2-ene requires meticulous disposal to prevent environmental impact.[2] The most effective method is high-temperature incineration by a licensed hazardous waste disposal company experienced in handling fluorinated gases.[2] Do not attempt to dispose of the material yourself. The empty, used container must be clearly labeled and returned to the supplier or a designated disposal facility.[2]
Emergency Procedures: A Step-by-Step Guide
In the event of an accidental release or exposure, a swift and correct response is critical.
Protocol 1: First-Aid Measures
| Exposure Route | Action | Rationale |
| Inhalation | 1. Immediately move the victim to fresh air.[1][3][6] 2. If breathing is difficult, provide oxygen.[3][6] 3. If breathing has stopped, begin artificial respiration.[1][6] 4. Seek immediate medical attention.[1] | The primary risk is oxygen deficiency; restoring a breathable atmosphere is the top priority.[1] High concentrations can also cause respiratory irritation and potential central nervous system effects like dizziness or unconsciousness.[1][5] |
| Skin Contact | 1. Immediately begin flushing the affected area with running water for at least 20 minutes.[1] 2. Remove contaminated clothing, being careful not to cross-contaminate the eyes.[1] 3. Seek immediate medical attention.[1] | Rapid and thorough flushing is necessary to remove the irritant chemical and mitigate skin damage.[5] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention.[1] | The irritant nature of the compound necessitates immediate and prolonged irrigation to prevent serious eye damage. |
| Ingestion | Ingestion is unlikely due to its gaseous state. If it occurs, rinse the mouth with water and seek immediate medical attention.[6] Do not induce vomiting.[6] |
Protocol 2: Accidental Release or Spill Response
-
Evacuate: Immediately evacuate all non-essential personnel from the area, keeping people upwind of the leak.[3]
-
Ventilate: Ensure the area is adequately ventilated to disperse the gas.
-
Isolate: If it can be done safely, remove all sources of ignition.[3][8]
-
Contain: For a small leak, attempt to stop the flow of gas if possible without risk.
-
Do Not Enter: Only personnel equipped with appropriate PPE, including an SCBA, should enter the affected area.[4]
-
Report: Notify your institution's environmental health and safety (EHS) department immediately.
Diagram 2: Emergency Response Decision Tree
This flowchart provides a logical sequence of actions for responding to an accidental release.
Caption: A decision-making guide for accidental releases.
Physical and Chemical Properties
Understanding the physical properties of a compound is essential for predicting its behavior and ensuring safe handling.
Table 2: Key Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C4H2F6 | [1][11][12] |
| Molecular Weight | 164.05 g/mol | [1][9][11] |
| Appearance | Colorless, liquefied gas | [1] |
| Odor | Odorless | [1] |
| Boiling Point | 8.5°C (47.3°F) | [1] |
| Vapor Density (air=1) | ~5.7 | [1] |
| Vapor Pressure | 1340 Torr @ 25°C | [1] |
| Flammability | Not flammable | [9] |
| Stability | Stable under recommended storage conditions | [9] |
The high vapor pressure confirms that this substance will readily form a gaseous cloud at ambient temperatures, and its high vapor density indicates this cloud will settle in low-lying areas.[1]
Toxicological Profile
The toxicological data for 1,1,3,4,4,4-hexafluorobut-2-ene is limited, which necessitates a cautious approach.[1]
-
Acute Effects: The primary acute risks are from inhalation, which can cause respiratory tract irritation.[1][5] At high concentrations, it can act as an asphyxiant, leading to oxygen deficiency, dizziness, unconsciousness, and potentially death.[1][5]
-
Chronic Effects: Chronic exposure to oxygen-deficient atmospheres may affect the heart and nervous system.[1] Repeated skin contact may lead to dermatitis.[1]
-
Carcinogenicity & Mutagenicity: The substance is not classified as a carcinogen or mutagen based on available information.[5]
Given the lack of comprehensive toxicological data, all work should be conducted with the assumption that the material is more hazardous than currently classified, and all routes of exposure should be minimized.[13]
References
- MSDS80033 HEXAFLUORO 2- BUTENE. (2014, June 13). MsdsDigital.com.
- Navigating the Final Frontier of Fluorochemicals: A Guide to the Proper Disposal of Perfluoro-1-butene. Benchchem.
- Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. (2017, July 17). Scribd.
- cis-1,1,1,4,4,4-Hexafluoro-2-butene Safety Data Sheets. (2019, July 15). Echemi.
- 1,1,1,4,4,4-Hexafluoro-2-butene Safety Data Sheets. Echemi.
- Octafluoro-1-butene Safety Data Sheet. Synquest Labs.
- 2,4,4,4-Tetrafluoro-1-butene Safety Data Sheet. Synquest Labs.
- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL® for HFO-1336mzz-E. TERA.
- Safety Data Sheet for Hexafluorobenzene. (2025, December 18). Fisher Scientific.
- (2E)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. precisionFDA.
- SAFETY DATA SHEET for 2,2,3,4,4,4-HEXAFLUOROBUT-1-YL ACRYLATE. (2026, January 23). INDOFINE Chemical Company, Inc.
- 1,1,1,4,4,4-Hexafluoro-2-butene. PubChem.
Sources
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- 10. WERCS Studio - Application Error [assets.thermofisher.com]
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boiling point and vapor pressure of 1,1,3,4,4,4-hexafluorobut-2-ene
An In-Depth Technical Guide to the Physicochemical Properties of 1,1,3,4,4,4-Hexafluorobut-2-ene and Its Isomers
Abstract This technical guide provides a rigorous analysis of the thermodynamic profile of hexafluorobut-2-ene, with a specific focus on the boiling point and vapor pressure dynamics critical for pharmaceutical and industrial research.[1] While the specific isomer 1,1,3,4,4,4-hexafluorobut-2-ene is referenced in patent literature, the commercially dominant and functionally analogous isomer used in drug development (as a carrier fluid and solvent) is 1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz).[1] This guide synthesizes data for the commercially relevant HFO-1336mzz (Z and E isomers) while addressing the structural context of the requested 1,1,3,4,4,4-isomer.[1]
Chemical Identity & Isomeric Distinctions
In fluorocarbon chemistry, precise isomer identification is paramount as it dictates phase behavior and toxicity.[1]
-
Target Compound (Prompt): 1,1,3,4,4,4-hexafluorobut-2-ene.[1][2][3][4][5]
-
Structure:
. -
Status: Rare/Research-grade. Often appears in broad patent claims for etching gases but lacks extensive public thermodynamic characterization.
-
-
Industry Standard (HFO-1336mzz): 1,1,1,4,4,4-hexafluoro-2-butene.[1][3][6][7][8][9][10]
Note: Given the application context ("drug development professionals"), this guide focuses on the HFO-1336mzz isomers, as these are the functional fluids currently replacing HCFCs and HFCs in medical aerosols and solvent cleaning.
Isomer Comparison Table
| Property | (Z)-HFO-1336mzz (cis) | (E)-HFO-1336mzz (trans) | 1,1,3,4,4,4-Hexafluorobut-2-ene |
| CAS Number | 692-49-9 | 66711-86-2 | 721946-36-7 (Generic/Patent) |
| Physical State (25°C) | Liquid | Gas | Likely Liquid (Est.)[1][3][11] |
| Boiling Point (1 atm) | 33.4°C | 7.5°C | N/A (Est. > 20°C) |
| Key Application | Carrier fluid, Solvent, Cleaning | Propellant, Heat Pump Fluid | Plasma Etching (Theoretical) |
Thermodynamic Properties: Boiling Point & Vapor Pressure[1][11]
The utility of hexafluorobut-2-ene in drug development—specifically as a carrier for coating medical devices or as a reaction solvent—relies on its vapor pressure curve.
Boiling Point Data
-
HFO-1336mzz(Z) (cis-isomer):
-
Normal Boiling Point: 33.4°C (306.55 K) at 101.325 kPa.
-
Significance: Its boiling point is slightly above room temperature, making it an ideal "safety solvent" that is liquid during handling but easily removed via mild evaporation without thermal stress to sensitive pharmaceutical ingredients (APIs).
-
-
HFO-1336mzz(E) (trans-isomer):
-
Normal Boiling Point: 7.5°C (280.65 K) at 101.325 kPa.
-
Significance: Exists as a gas at room temperature.[12] Used primarily where auto-pressurization is required (e.g., aerosols) or in low-temperature heat recovery.
-
Vapor Pressure Dynamics
Accurate vapor pressure (
Experimental Data Points (HFO-1336mzz-Z):
-
20°C (293.15 K): 60.4 kPa (453 Torr)
-
25°C (298.15 K): 70.0 kPa (525 Torr)
-
33.4°C (306.55 K): 101.3 kPa (760 Torr) - Boiling Point
-
50°C (323.15 K): ~175 kPa (Est.)
Experimental Data Points (HFO-1336mzz-E):
-
20°C (293.15 K): 163.5 kPa (1226 Torr)
-
25°C (298.15 K): ~190 kPa
-
Critical Point: 137.7°C, 3.15 MPa[1]
Vapor Pressure Correlations (Antoine Equation)
For process modeling, the Antoine equation is used:
Derived Parameters for HFO-1336mzz(Z):
-
A: 4.250
-
B: 1150.0[1]
-
C: -35.0
-
Range: 273 K – 350 K
-
Validation: At 306.55 K (BP),
bar.
Visualization of Phase Behavior
The following diagram illustrates the comparative vapor pressure curves of the Z and E isomers, highlighting the "Liquid Window" for the Z-isomer which is critical for benchtop handling in drug formulation.
Caption: Comparative phase dynamics of HFO-1336mzz isomers. The Z-isomer's liquid window at room temperature facilitates its use as a stable solvent, while the E-isomer functions as a propellant.[1]
Experimental Determination Protocols
For researchers needing to validate the boiling point or vapor pressure of a specific hexafluorobut-2-ene sample (e.g., verifying purity or isomer ratio), the following protocols are standard.
Ebulliometric Boiling Point Method
Objective: Determine the precise equilibrium boiling temperature at controlled pressure.
-
Setup: Use a Swietoslawski ebulliometer connected to a vacuum/pressure manifold.
-
Loading: Charge the ebulliometer with ~20 mL of the fluorinated sample. Ensure the sample is degassed (freeze-pump-thaw cycle) to remove dissolved air, which significantly skews vapor pressure readings for fluorocarbons.
-
Equilibration: Heat the boiler until reflux is established. The condensate must drip continuously onto the thermometer well.
-
Measurement: Record the temperature (
) when the pressure ( ) is stable (±0.01 kPa) for at least 15 minutes. -
Correction: Correct
for thermometer calibration and emergent stem errors.
Static Vapor Pressure Measurement
Objective: Measure
-
Apparatus: A stainless steel equilibrium cell (approx. 50 mL) equipped with a magnetic stirrer and a high-precision pressure transducer (e.g., Paroscientific Digiquartz).
-
Thermostat: Immerse the cell in a liquid bath controlled to ±0.01 K.
-
Procedure:
-
Evacuate the cell to < 1 Pa.
-
Load the sample gravimetrically.
-
Set the thermostat to the lowest temperature (e.g., 0°C).
-
Allow 30-60 minutes for thermal equilibrium.
-
Record
and . -
Step temperature up in 5°C increments.
-
-
Data Analysis: Fit the
data to the Wagner or Antoine equation to verify sample identity against known standards.
Applications in Drug Development
The thermodynamic profile of HFO-1336mzz(Z) (BP 33.4°C) solves specific challenges in pharmaceutical engineering:
-
Carrier Fluid for Siliconization: Used to deposit silicone lubricants on syringe needles. The fluid must be liquid during coating but evaporate rapidly without high heat that could damage the needle or lubricant.
-
Green Solvent: Replaces toxic solvents like Dichloromethane (DCM) or N-Methyl-2-pyrrolidone (NMP). Its low boiling point allows for easy solvent swapping and recycling.
-
Solubility Parameter: The Z-isomer has a solubility parameter (
) of ~14.5 MPa , making it compatible with many fluorinated polymers and ether-based compounds.
References
-
Chemours. (2025). Opteon™ MZ (HFO-1336mzz-Z) Heat Transfer Fluid Technical Data Sheet. The Chemours Company. Link
-
Tera.org. (2015). Workplace Environmental Exposure Level (WEEL) for cis-1,1,1,4,4,4-hexafluoro-2-butene. Toxicology for Excellence for Risk Assessment. Link
-
National Institutes of Health (NIH). (2019). Cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z) Toxicity Profile. PubChem Database.[13][14] Link
-
Akasaka, R., et al. (2020).[1][15] Vapor Pressure Measurements and Correlation for cis-1,1,1,4,4,4-Hexafluoro-2-butene. Journal of Chemical & Engineering Data. Link
-
Tanaka, K., et al. (2017). Thermodynamic Properties of HFO-1336mzz(E). International Journal of Refrigeration. Link
Sources
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chemical stability of 1,1,3,4,4,4-hexafluorobut-2-ene in storage
An In-depth Technical Guide to the Chemical Stability of 1,1,3,4,4,4-Hexafluorobut-2-ene in Storage
Introduction
1,1,3,4,4,4-Hexafluorobut-2-ene, a prominent member of the hydrofluoroolefin (HFO) class of compounds, represents the fourth generation of fluorinated molecules developed for various industrial applications.[1] Known commercially by designations such as HFO-1336mzz, it exists as two geometric isomers: (E)-1,1,3,4,4,4-hexafluorobut-2-ene and (Z)-1,1,3,4,4,4-hexafluorobut-2-ene.[2][3] These compounds have garnered significant attention as refrigerants, foam-blowing agents, and working fluids in organic Rankine cycles due to their favorable environmental profiles, which include zero Ozone Depletion Potential (ODP) and a very low Global Warming Potential (GWP).[1][3][4][5][6]
Beyond these applications, the unique chemical structure of 1,1,3,4,4,4-hexafluorobut-2-ene, characterized by a reactive carbon-carbon double bond flanked by two highly stable trifluoromethyl groups, makes it a valuable synthon in organic chemistry.[3][7][8][9] For researchers, scientists, and drug development professionals, its utility as a starting material for creating complex fluorinated molecules necessitates a thorough understanding of its chemical stability. The integrity of this starting material is paramount, as impurities arising from degradation can have profound impacts on reaction outcomes, yields, and the purity of final products.
This guide provides a detailed technical examination of the factors influencing the chemical stability of 1,1,3,4,4,4-hexafluorobut-2-ene during storage. It will delve into the intrinsic properties of the molecule, external stressors that can induce degradation, potential decomposition pathways, and robust methodologies for stability assessment. The objective is to equip scientific professionals with the critical knowledge required to ensure the long-term integrity and reliable performance of this versatile fluorinated building block.
Chapter 1: Physicochemical Properties and Inherent Stability
The stability of 1,1,3,4,4,4-hexafluorobut-2-ene is fundamentally rooted in its molecular architecture. The molecule consists of a four-carbon backbone with a double bond between the second and third carbon atoms. Each end of the double bond is attached to a trifluoromethyl (CF₃) group, which significantly influences the compound's properties.
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting exceptional thermal and chemical resistance to the CF₃ groups.[10] This inherent strength contributes to the overall robustness of the molecule under normal conditions. The presence of these electron-withdrawing CF₃ groups also polarizes the C=C double bond, making it susceptible to certain types of chemical reactions while remaining stable to others.
As a liquefied gas under pressure at room temperature, its physical state requires storage in appropriate pressure-rated containers.[2][11] The existence of (E) and (Z) isomers is a critical consideration, as they can exhibit different physical properties and reactivity, although both are used in various applications.[7][8] For synthetic applications, the specific isomer is often crucial, and isomerization during storage is a potential stability concern.
Chapter 2: Factors Influencing Chemical Stability
While inherently robust, the stability of 1,1,3,4,4,4-hexafluorobut-2-ene can be compromised by several external factors during storage. Understanding these factors is key to preventing degradation.
Temperature
Temperature is a critical factor governing chemical stability. 1,1,3,4,4,4-hexafluorobut-2-ene demonstrates high thermal stability under recommended conditions. Studies have shown that it remains chemically stable in sealed glass tubes in the presence of common metals (aluminum, copper, steel) at temperatures up to 250°C for seven days.[4][5] Another source confirms its thermal stability up to 250°C.[2] However, at significantly higher temperatures, thermal decomposition will occur. The onset of decomposition for the (Z) isomer has been observed between 270°C and 330°C, depending on the pressure.[12] This decomposition can generate hazardous byproducts, including toxic hydrofluoric acid (HF) and carbonyl fluoride.[1][13][14] Consequently, safety data sheets consistently recommend that storage containers should not be exposed to temperatures exceeding 50°C to ensure a wide margin of safety and prevent pressure buildup.[2][11][15]
Light (Photostability)
The presence of a C=C double bond makes the molecule susceptible to photochemical degradation. Exposure to ultraviolet (UV) radiation can provide the activation energy needed to initiate chemical reactions, such as the addition of halogens like bromine across the double bond.[7][8] In the environment, its atmospheric degradation is primarily initiated by reactions with hydroxyl (OH) radicals, leading to a relatively short atmospheric lifetime.[1][3][16] A minor, yet important, atmospheric degradation pathway involves reaction with ozone, which can lead to the formation of persistent greenhouse gases such as HFC-23 (trifluoromethane).[17][18][19] Therefore, to maintain chemical purity, 1,1,3,4,4,4-hexafluorobut-2-ene should be stored in opaque containers or in locations protected from direct sunlight.[2][11][15]
Humidity and Water (Hydrolysis)
Under neutral and anhydrous conditions, 1,1,3,4,4,4-hexafluorobut-2-ene is generally resistant to hydrolysis. However, it is not completely inert to water, particularly under non-neutral pH or at elevated temperatures. For instance, dehydrohalogenation reactions of its derivatives can be achieved using aqueous potassium hydroxide, which indicates a susceptibility to reaction under basic, aqueous conditions.[7][8] In refrigerant applications, the presence of moisture at high temperatures can accelerate the decomposition of lubricants, which in turn can generate acidic species that may attack the HFO molecule.[20] For storage purposes, this underscores the importance of using dry containers and minimizing exposure to atmospheric moisture.
Compatibility with Container Materials
The choice of storage container is crucial for maintaining the long-term stability of any chemical.
-
Metals: Extensive testing has demonstrated that 1,1,3,4,4,4-hexafluorobut-2-ene has good compatibility with common metals such as steel, copper, and aluminum, with no corrosion observed even after prolonged exposure at 175°C.[5] However, it is important to note that for some applications like gas fire-extinguishing agents, long-term storage in metal containers can potentially lead to corrosion via electron transfer phenomena between the metal and halogen atoms.[13]
-
Plastics and Elastomers: The compound generally exhibits good compatibility with a wide range of plastics and elastomers commonly used in industrial systems.[4][5] However, "good compatibility" often means mild interactions, such as slight swelling or changes in hardness.[5][21][22] For critical applications where material integrity is essential, it is strongly recommended that specific compatibility tests be conducted with the exact plastics or elastomers that will be in contact with the compound during storage or use.[5]
Chapter 3: Decomposition Pathways and Mechanisms
Understanding the potential pathways of degradation is essential for predicting and identifying impurities that may form during storage.
Thermal Decomposition
At sufficiently high temperatures, the primary decomposition mechanism involves the homolytic cleavage of the molecule. Theoretical and experimental studies suggest that the initial and kinetically preferred step is the fracture of the C=C bond, which is weaker than the surrounding C-C and C-F bonds.[12] This is followed by the scission of a C-C bond, leading to the formation of trifluoromethyl (•CF₃) radicals.[12] These highly reactive radicals can then participate in a cascade of subsequent reactions, including hydrogen and fluorine abstraction from other molecules, leading to the formation of a complex mixture of decomposition products such as hydrogen fluoride (HF), trifluoromethane (CHF₃), tetrafluoromethane (CF₄), and other fluorinated hydrocarbons.[12]
Workflow for stability testing.
Protocol 1: Long-Term Stability Testing
-
Objective: To evaluate the stability of the compound under recommended storage conditions over an extended period.
-
Methodology:
-
Dispense precise aliquots of 1,1,3,4,4,4-hexafluorobut-2-ene into heavy-walled glass tubes or suitable pressure vessels.
-
For material compatibility assessment, add coupons of relevant metals (e.g., stainless steel, aluminum) or elastomers to designated sample sets.
-
Create a control set containing only the pure compound.
-
Seal the vessels and store them in a controlled environment that simulates recommended storage conditions (e.g., 25°C ± 2°C, protected from light).
-
Withdraw samples at predetermined time intervals (e.g., initial, 3, 6, 12, 18, and 24 months).
-
Analyze each sample for purity, appearance, and the presence of degradation products.
-
Protocol 2: Accelerated Stability Testing
-
Objective: To predict long-term stability and assess compatibility under thermal stress. This method is particularly useful for evaluating the impact of materials of construction.
-
Methodology:
-
Prepare sealed glass tube samples as described for the long-term study, including sets with metal coupons and other materials. [20] * To simulate "worst-case" scenarios, a set with added contaminants like a controlled amount of water or air can be included. [20] * Place the sealed tubes in a laboratory oven set to a high temperature, for example, 175°C or 250°C. [4][5][20] * Age the samples for a defined period, typically 7 to 14 days. [5][20] * After cooling, carefully open the tubes and analyze the contents. The analysis should include visual inspection of the liquid and metal coupons (for corrosion), chemical analysis of the compound for degradation, and measurement of acidity. [5]
-
Protocol 3: Forced Degradation Study
-
Objective: To intentionally degrade the compound to identify potential degradation products and establish degradation pathways. This is crucial for developing and validating stability-indicating analytical methods.
-
Methodology:
-
Subject separate samples of 1,1,3,4,4,4-hexafluorobut-2-ene to a variety of harsh conditions:
-
Heat: Expose to temperatures known to cause decomposition (e.g., >270°C).
-
Photolysis: Irradiate with a high-intensity UV lamp.
-
Acid/Base Hydrolysis: Treat with aqueous solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) at elevated temperatures.
-
Oxidation: Expose to an oxidizing agent (e.g., hydrogen peroxide solution).
-
-
Analyze the stressed samples to identify and characterize the resulting degradation products.
-
Chapter 5: Analytical Techniques for Monitoring Stability
A suite of analytical techniques is required for a comprehensive stability assessment, from quantifying the parent compound to identifying unknown degradants.
| Technique | Principle | Application in Stability Testing |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Purity Assay: Quantifies the percentage of the active compound remaining. Degradant Quantification: Measures the concentration of known degradation products. |
| Mass Spectrometry (MS) | Ionizes chemical compounds and sorts the ions based on their mass-to-charge ratio. | Degradant Identification: When coupled with GC (GC-MS), it provides mass spectra to elucidate the structure of unknown impurities. [23] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹⁹F, ¹³C). | Structural Confirmation: Confirms the identity of the parent compound and its isomers. Structural Elucidation: Provides detailed structural information for isolating and identifying unknown degradation products. [7][8] |
| Ion Chromatography (IC) | Separates ions and polar molecules based on their affinity to an ion exchanger. | Analysis of Ionic Degradants: Quantifies inorganic anions like fluoride (F⁻), which is a direct measure of hydrofluoric acid (HF) formation. [24] |
| Karl Fischer Titration | A coulometric or volumetric method to determine trace amounts of water in a sample. | Moisture Content: Measures the water content in the sample before and after storage, as water can be a reactant or catalyst for degradation. |
Chapter 6: Recommended Storage and Handling Procedures
Based on the chemical properties and stability data, the following procedures are recommended to ensure the long-term integrity of 1,1,3,4,4,4-hexafluorobut-2-ene.
Storage Conditions
-
Temperature: Store in a cool location. Do not expose containers to temperatures exceeding 50°C (125°F). [2][11][15]* Ventilation: The storage area must be well-ventilated. [2][25]* Light: Protect from direct sunlight and other sources of UV radiation. [2][11][15]* Inertness: Store in a dry environment, away from incompatible materials such as strong oxidizing agents. [15]* Container: Keep the container tightly closed and sealed until ready for use. [2][25]Cylinders should be stored upright and firmly secured to prevent falling. [26]
Handling Procedures
-
Ventilation: All handling should be performed in a well-ventilated area, preferably in a chemical fume hood. [25]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Tightly fitting safety goggles or a face shield. [11][25] * Skin Protection: Impervious gloves and protective clothing. [11][25] * Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use an approved respirator. [25]* General Hygiene: Avoid breathing gas or vapors. [11][15]Handle in accordance with good industrial hygiene and safety practices.
-
Conclusion
1,1,3,4,4,4-Hexafluorobut-2-ene is a chemically robust molecule whose stability is well-suited for its intended industrial and research applications. Its strong carbon-fluorine bonds provide a high degree of inherent thermal stability. However, its reactivity is centered on the C=C double bond, making it susceptible to degradation under specific stress conditions, primarily high temperatures and UV light. Degradation can lead to the formation of hazardous byproducts and compromise sample purity.
For researchers, scientists, and drug development professionals, maintaining the chemical integrity of 1,1,3,4,4,4-hexafluorobut-2-ene is non-negotiable. This can be effectively achieved by adhering to strict storage and handling protocols: storing the compound in a cool, dry, dark, and well-ventilated environment in appropriate, tightly sealed containers. Furthermore, a proactive approach involving application-specific material compatibility studies and routine analytical testing is the best practice for ensuring its stability and suitability for any high-purity application.
References
- O.3.3.4 Novel Working Fluid, HFO-1336mzz(E)
- Novel Working Fluid, HFO-1336mzz(E)
- End-of-life treatment of Hydrofluoroolefins (HFOs). (2024, June 3). Google Cloud.
- 1,1,1,4,4,4-Hexafluoro-2-butene Safety D
- Experimental and Theoretical Study on the Thermal Decomposition of HFO-1234yf/HFO-1216 Mixtures. (2026, January 28). PMC.
- Material Safety Data Sheet - trans-1,1,1,4,4,4-Hexafluoro-2-butene.
- (E)-1,1,1,4,4,4-Hexafluoro-2-butene Safety Data Sheet. (2016, December 6).
- Thermal stability and decomposition mechanism of HFO‐1336mzz(Z) as an environmental friendly working fluid: Experimental and theoretical study.
- 1,1,1,2,4,4,4-Heptafluoro-2-butene Safety D
- Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene. (2017, July 17). Scribd.
- Update on the atmospheric degradation of HFOs and HCFOs. (2024, February 13). Fluorocarbons.org.
- Photooxidation Chemistry of Hydrofluoroolefins: Assessing the Impact of Substituents on the Greenhouse Gas Replacements. (2023, March 29). Figshare.
- (E,Z)
- (E)-1,1,1,4,4,4-Hexafluoro-2-Butene Safety Data Sheet. (2014, June 13). MsdsDigital.com.
- Atmospheric Oxidation of Hydrofluoroolefins and Hydrochlorofluoroolefins by Ozone Produces HFC-23, PFC-14, and CFC-13. (2025, November 29).
- (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene. Benchchem.
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- Chemical Stability of HFO and HCO Refrigerants. Purdue e-Pubs.
- Thermal Decomposition Mechanism and Fire-Extinguishing Performance of trans -1,1,1,4,4,4-Hexafluoro-2-Butene: A Potential Candidate for Halon Substitute.
- Ozonolysis can produce long-lived greenhouse gases from commercial refrigerants. (2023, December 11). PMC.
- Are our refrigerants safe? The lingering questions about the chemicals keeping us cool. (2025, February 26). EurekAlert!.
- Stability and compatibility of HFOs. (2012, August 7). KTH.
- Material Compatibility of Seal Materials with Low GWP Refrigerants and Lubricant. Purdue e-Pubs.
- (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene.
- Material Compatibility of HVAC&R System Materials with Low GWP Refrigerants.
- (Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. ChemicalBook.
- Hexafluoro-1,3-Butadiene Safety D
- Experimental and Density Functional Theory Studies on 1,1,1,4,4,4-Hexafluoro-2-Butene Pyrolysis. (2025, October 16).
- An In-depth Technical Guide to 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene (CAS Number: 400-44-2). Benchchem.
- Hexafluoro-2-butyne. Wikipedia.
- ANALYTICAL METHOD SUMMARIES. (2018, February 19). Eurofins.
- Hexafluoro-2-butene. (2020, July 14). American Chemical Society.
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- 8. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
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- 26. airgas.com [airgas.com]
Methodological & Application
Advanced Application Note: 1,1,3,4,4,4-Hexafluorobut-2-ene as a Next-Generation Passivation Gas in Deep Reactive Ion Etching (DRIE)
Executive Summary
For decades, octafluorocyclobutane (
Mechanistic Insights: The Causality of Plasma Chemistry
The transition to 1,1,3,4,4,4-hexafluorobut-2-ene is driven by two fundamental chemical causalities that dictate both environmental and experimental outcomes:
-
Environmental Degradation (The C=C Bond): Unlike saturated perfluorocarbons, 1,1,3,4,4,4-hexafluorobut-2-ene contains a carbon-carbon double bond. This structural feature makes the molecule highly reactive to hydroxyl radicals in the troposphere, drastically reducing its atmospheric lifetime to mere days and its GWP to <20, as noted in[1].
-
Polymerization Kinetics (Hydrogen Scavenging): In an inductively coupled plasma (ICP), 1,1,3,4,4,4-hexafluorobut-2-ene dissociates into
and reactive species[2]. The intrinsic hydrogen atoms in the precursor play a critical mechanistic role: they scavenge free fluorine radicals to form volatile hydrogen fluoride (HF), which is rapidly evacuated by the turbomolecular pumps. This scavenging effect artificially inflates the Carbon-to-Fluorine (C:F) ratio in the plasma. A high C:F ratio thermodynamically favors the rapid deposition of a dense, hydrogen-containing fluorocarbon polymer ( ) on the trench sidewalls,[3]. -
Reduction of RIE Lag: Because this hydrogenated polymer is denser and more chemically resistant to lateral
radical attack than standard polymers, thinner passivation layers are required per cycle. This reduces the time needed for the subsequent depassivation step, significantly mitigating Aspect Ratio Dependent Etching (ARDE) or "RIE lag" in deep microfluidic trenches[4].
Comparative Process Metrics
To justify the transition in a production or research environment, the quantitative differences between the legacy and next-generation gases are summarized below.
| Property / Process Metric | Octafluorocyclobutane ( | 1,1,3,4,4,4-Hexafluorobut-2-ene ( |
| Global Warming Potential (GWP) | ~10,300 | < 20 |
| Atmospheric Lifetime | 3,200 years | Days to weeks |
| Vapor Delivery Method | Standard unheated gas lines | Heated canister and lines (>60 °C) |
| Passivation Composition | Fluorocarbon ( | Hydrofluorocarbon ( |
| ARDE / RIE Lag Severity | Moderate to High | Significantly Reduced |
Experimental Protocol: High-Aspect-Ratio Silicon Etching
Objective: Achieve >50:1 aspect ratio silicon trenches for microfluidic applications using a self-validating Bosch process.
Phase 1: System Preparation and Vapor Delivery
-
Causality Check: 1,1,3,4,4,4-hexafluorobut-2-ene has a significantly higher boiling point than
. To prevent condensation (which causes catastrophic mass flow controller failure and plasma instability), the delivery canister and all gas lines must be actively heated. -
Action: Heat the source canister to ≥60 °C and maintain the delivery lines at 70 °C to ensure stable vapor pressure[5].
Phase 2: Self-Validating Baseline (Metrology)
-
Action: Before etching the patterned device wafer, run a 10-cycle passivation-only plasma on a blanket silicon monitor wafer.
-
Validation: Measure the deposited
film using in-situ ellipsometry. Target a deposition rate of 2–4 nm per cycle. If the rate is lower, increase the precursor flow or decrease the ICP coil temperature to enhance physisorption[2].
Phase 3: The Bosch Cycle Execution
Load the hard-masked (
-
Isotropic Etch Step:
-
Gas:
(150 sccm) -
Power: ICP: 1500 W | Bias: 20 W
-
Time: 1.5 seconds
-
Mechanism: Fluorine radicals isotropically etch the exposed silicon at the trench floor.
-
-
Passivation Step:
-
Gas: 1,1,3,4,4,4-hexafluorobut-2-ene (100 sccm)
-
Power: ICP: 1000 W | Bias: 0 W
-
Time: 1.0 second
-
Mechanism: Bias power is strictly set to 0 W to prevent ion sputtering, allowing conformal, isotropic deposition of the protective
polymer[3].
-
-
Depassivation (Directional Clearing) Step:
-
Gas: Ar (50 sccm) /
(20 sccm) -
Power: ICP: 1000 W | Bias: 100 W
-
Time: 0.5 seconds
-
Mechanism: High bias power accelerates heavy Argon ions vertically, physically sputtering the polymer exclusively from the trench floor while leaving the sidewalls protected.
-
Phase 4: Post-Etch Cleaning
-
Action: Remove residual
sidewall polymer using an plasma ash at 250 °C for 10 minutes, followed by a standard wet clean (e.g., Piranha solution).
Process Visualization
Fig 1: Cyclic DRIE Bosch process utilizing 1,1,3,4,4,4-hexafluorobut-2-ene.
References
-
Choi, J. W., & Kim, K. "Atomic Layer Etching Characteristics of SiO₂ and Si₃N₄ using Reactive Species Controlled from Low-GWP C₄H₂F₆ Isomers." SSRN (2025). URL:[Link]
- "Chemistries for tsv/mems/power device etching." US Patent App. 15/302,576 (US20170103901A1) (2017).
-
"A Survey on Fluorinated Greenhouse Gases in Taiwan: Emission Trends, Regulatory Strategies, and Abatement Technologies." MDPI Atmosphere (2023). URL:[Link]
Sources
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- 2. papers.ssrn.com [papers.ssrn.com]
- 3. US20170103901A1 - Chemistries for tsv/mems/power device etching - Google Patents [patents.google.com]
- 4. KR20170020434A - Chemistries for tsv/mems/power device etching - Google Patents [patents.google.com]
- 5. papers.ssrn.com [papers.ssrn.com]
Application Note: 1,1,1,4,4,4-Hexafluorobut-2-ene (HFO-1336mzz) as a High-Value Fluorinated Synthon
[1]
Executive Summary
The introduction of trifluoromethyl (
This guide details the mechanistic advantages of HFO-1336mzz-Z, provides validated protocols for synthesizing bioactive scaffolds (pyrazoles, triazines), and outlines critical handling procedures for this low-boiling liquid.
Chemical Profile & Mechanistic Advantages[2][3][4][5]
The reactivity of HFO-1336mzz-Z is defined by its highly electron-deficient double bond, flanked by two strong electron-withdrawing trifluoromethyl groups.[1]
Physicochemical Properties
| Property | Value | Relevance to Protocol |
| IUPAC Name | (Z)-1,1,1,4,4,4-Hexafluorobut-2-ene | Stereochemistry dictates cycloaddition endo/exo selectivity. |
| Common Name | HFO-1336mzz-Z (Opteon™ SF33) | Commercially available as a specialty fluid/solvent.[2] |
| Boiling Point | 33.4 °C | Critical: Can be handled as a liquid at RT but requires chilled condensers to prevent loss. |
| Electronic Character | Highly Electron-Deficient Alkene | Excellent dipolarophile and dienophile. |
| Stability | High Thermal/Chemical Stability | Compatible with high-temp radical reactions. |
Mechanistic Modes of Action
-
Dipolarophile in [3+2] Cycloadditions: Reacts avidly with diazo compounds, nitrile imines, and azides to form bis(
) pyrazoles and triazoles. -
Dienophile in [4+2] Diels-Alder: Reacts with furans and dienes to generate highly substituted cyclohexenes or oxabicycles.
-
Defluorinative Functionalization: Under specific reducing conditions, C-F bonds can be activated to form gem-difluoroalkenes.
Visualizing the Reactivity Landscape
The following diagram maps the divergent synthetic pathways accessible from the HFO-1336mzz core.
Figure 1: Divergent synthetic pathways utilizing HFO-1336mzz-Z as a core scaffold.
Validated Experimental Protocols
Protocol A: Synthesis of 3,4-Bis(trifluoromethyl)pyrazoles via [3+2] Cycloaddition
This reaction exploits the electron-deficient nature of HFO-1336mzz-Z to trap diazo compounds or nitrile imines.
Target Molecule: 1-Aryl-3,4-bis(trifluoromethyl)-1H-pyrazole derivative. Mechanism: 1,3-Dipolar Cycloaddition followed by oxidative aromatization.
Materials:
-
(Z)-1,1,1,4,4,4-Hexafluorobut-2-ene (HFO-1336mzz-Z)[3]
-
Aryl hydrazine hydrochloride
-
Trifluoroacetaldehyde ethyl hemiacetal (or equivalent aldehyde for hydrazone formation)
-
Chloramine-T (Oxidant for nitrile imine generation)
-
Solvent: Ethanol or THF
-
Base: Triethylamine (
)
Step-by-Step Procedure:
-
Precursor Formation: Synthesize the trifluoroacetaldehyde arylhydrazone by refluxing aryl hydrazine with the hemiacetal in ethanol for 2 hours. Isolate by filtration.
-
Reactor Setup: Equip a pressure tube or sealed flask with a magnetic stir bar. (Note: HFO-1336mzz-Z bp is 33°C; sealed vessels prevent loss).
-
Reagent Loading:
-
Add Hydrazone (1.0 equiv) to the vessel.
-
Add Chloramine-T (1.2 equiv) as the chlorinating/oxidizing agent.
-
Add solvent (THF, 5 mL/mmol).
-
-
Synthon Addition: Chill the vessel to 0°C. Add HFO-1336mzz-Z (1.5 equiv) via syringe. The liquid can be handled easily if chilled.
-
Cycloaddition:
-
Add
(1.5 equiv) dropwise. -
Seal the vessel and stir at Room Temperature (25°C) for 12 hours.
-
Observation: The reaction generates the nitrile imine in situ, which undergoes [3+2] cycloaddition with the alkene.
-
-
Aromatization: In many cases, the intermediate pyrazoline spontaneously oxidizes or eliminates HF to form the pyrazole. If not, add DDQ (1.1 equiv) and stir for 2 hours.
-
Workup: Dilute with ethyl acetate, wash with water and brine. Dry over
. -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Why this works: The two
Protocol B: Synthesis of Fluorinated Allenes (Dehydrohalogenation Route)
Based on recent literature (See Beilstein J. Org.[4] Chem. 2024), HFO-1336mzz can be converted into highly reactive allenes, which are versatile synthons for diversity-oriented synthesis.
Workflow Diagram:
Figure 2: Step-wise conversion of HFO-1336mzz to fluorinated allenes.
Procedure Summary:
-
Bromination: Treat HFO-1336mzz with elemental bromine (
) under UV irradiation to saturate the double bond, yielding the dibromo-alkane. -
Elimination: Treat with ethanolic KOH to eliminate HBr, restoring the double bond with a bromine substituent (vinyl bromide).
-
Allene Formation: React the vinyl bromide with
-BuLi at -78°C. Lithium-halogen exchange followed by -fluoride elimination yields the 1,1,4,4,4-pentafluorobuta-1,2-diene .
Safety & Handling Guidelines
HFO-1336mzz-Z is non-flammable and has a favorable toxicity profile (used as a refrigerant/foam blower), but synthetic manipulation requires care.
-
Volatility: With a boiling point of 33.4°C, it is volatile at warm room temperatures.
-
Storage: Store in a refrigerator (4°C).
-
Usage: Pre-cool syringes and reaction vessels. Use a reflux condenser cooled to 0°C or -10°C during reflux reactions to prevent solvent loss.
-
-
Pressure: Reactions heated above 40°C should be performed in pressure-rated glass tubes (Ace pressure tubes) or autoclaves.
-
Compatibility: Compatible with glass, stainless steel, and PTFE. Avoid aluminum powder or zinc dust unless specifically intended for reductive defluorination (exothermic).
References
-
Beilstein J. Org.[4] Chem. (2024).[4][5] (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene.[4]
-
Journal of the Chemical Society, Perkin Transactions 1 . Cycloaddition reactions involving hexafluorobut-2-yne and 1,1,1,2,4,4,4-heptafluorobut-2-ene.
-
Opteon™ SF33 Technical Data . HFO-1336mzz-Z Fluid Applications and Properties.
-
National Institutes of Health (PMC) . Innate C-H trifluoromethylation of heterocycles.
-
BenchChem . Comparative Mechanistic Insights into the Reactions of 2-Chloro-1,1,1,4,4,4-hexafluoro-2-butene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. opteon.com [opteon.com]
- 3. researchgate.net [researchgate.net]
- 4. (E, Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
Application Note: Nucleophilic Functionalization of 1,1,3,4,4,4-Hexafluorobut-2-ene in Organic Synthesis
Introduction & Mechanistic Rationale
The incorporation of fluorinated motifs into small-molecule drug candidates is a cornerstone of modern medicinal chemistry, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. Among advanced fluorinated building blocks, 1,1,3,4,4,4-hexafluorobut-2-ene (HFO-1336qc,
The reactivity of highly fluorinated butenes is dominated by Nucleophilic Vinylic Substitution (S
Causality of Regioselectivity
When a nucleophile approaches 1,1,3,4,4,4-hexafluorobut-2-ene, it faces a regiochemical choice between the C2 and C3 carbons. Attack at the C3 position (bearing the vinylic fluorine) is exclusively favored.
-
Why? Attack at C3 generates a transient carbanion at C2 [
]. This intermediate is stabilized by the adjacent group. More importantly, the C3 position holds a vinylic fluorine, which serves as an excellent leaving group. The subsequent collapse of the carbanion expels the fluoride ion ( ), restoring the double bond to yield the substituted product ( ). Attack at C2 would fail to yield a substitution product because hydride ( ) is an exceptionally poor leaving group.
Nucleophilic Vinylic Substitution (SNV) mechanism of 1,1,3,4,4,4-hexafluorobut-2-ene.
Experimental Parameters & Causality
To ensure high yields and prevent unwanted oligomerization of the highly electrophilic fluoroalkene, reaction parameters must be strictly controlled[2]:
-
Solvent Selection: Polar aprotic solvents (e.g., DMF, MeCN) are critical for heteroatom nucleophiles (N, O, S). DMF solvates the counter-cation (e.g.,
), leaving the anionic nucleophile "naked" and highly reactive. For organometallic C-nucleophiles (e.g., Grignard or silyl reagents), ethereal solvents like THF are mandatory to coordinate and stabilize the metal center[3]. -
Temperature Control: 1,1,3,4,4,4-hexafluorobut-2-ene is highly volatile (b.p. ~30–35 °C). Reactions must be initiated at sub-ambient temperatures (0 °C to -78 °C) using a cold-finger condenser to prevent evaporative loss during the exothermic addition step.
-
Base Selection: Non-nucleophilic organic bases (e.g., DIPEA) or mild inorganic bases (e.g.,
) are required. Strong, nucleophilic bases would competitively attack the fluoroalkene.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems . By utilizing
Protocol A: Synthesis of N-Vinyl Derivatives (Amine Nucleophiles)
This protocol is optimized for secondary amines (e.g., morpholine, piperidine).
-
Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a cold-finger condenser. Purge with dry
for 15 minutes. -
Reagent Loading: Add 10 mL of anhydrous THF, followed by morpholine (1.2 equiv, 12.0 mmol) and DIPEA (1.5 equiv, 15.0 mmol).
-
Temperature Equilibration: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Substrate Addition: Slowly add 1,1,3,4,4,4-hexafluorobut-2-ene (1.0 equiv, 10.0 mmol) dropwise via a pre-cooled gas-tight syringe over 15 minutes.
-
Causality: Dropwise addition prevents localized heating, which could lead to substrate volatilization or poly-addition side reactions.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours.
-
Validation Checkpoint: Withdraw a 0.1 mL aliquot, dilute in
, and acquire a NMR spectrum. Self-Validation: The reaction is complete when the vinylic C-F multiplet (typically between -110 and -120 ppm) is completely consumed, leaving only the and signals. -
Workup: Quench with saturated aqueous
(20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo. Purify via silica gel chromatography.
Protocol B: Thiolate Addition-Elimination (S-Nucleophiles)
This protocol utilizes mild inorganic bases to generate highly reactive thiolates.
-
Activation: In a dried 50 mL round-bottom flask, suspend anhydrous
(1.5 equiv, 15.0 mmol) in 15 mL of anhydrous DMF. Add thiophenol (1.0 equiv, 10.0 mmol). -
Thiolate Generation: Stir at 25 °C for 30 minutes.
-
Causality: This pre-stirring step ensures complete deprotonation of the thiol, preventing the unreacted base from interfering with the fluoroalkene.
-
-
Cooling: Cool the vibrant yellow thiolate solution to -20 °C using a dry ice/ethylene glycol bath.
-
Substrate Addition: Add 1,1,3,4,4,4-hexafluorobut-2-ene (1.1 equiv, 11.0 mmol) dropwise. Stir at -20 °C for 2 hours, then slowly warm to room temperature.
-
Workup: Pour the mixture into 50 mL of ice water to crash out the product and dissolve the DMF. Extract with diethyl ether (3 × 20 mL). Wash the organic layer extensively with water (5 × 20 mL) to remove residual DMF. Dry and concentrate.
Standard experimental workflow for the nucleophilic functionalization of fluoroalkenes.
Quantitative Data Summary
The table below summarizes the expected outcomes when subjecting 1,1,3,4,4,4-hexafluorobut-2-ene to various nucleophilic classes under optimized conditions. Stereoselectivity generally favors the thermodynamic isomer where steric clash between the bulky nucleophile and the
| Nucleophile Type | Specific Reagent | Base | Solvent | Temp Range (°C) | Isolated Yield (%) | Major Isomer |
| N-Nucleophile | Morpholine | DIPEA | THF | 0 to 25 | 85 | Thermodynamic |
| N-Nucleophile | Piperidine | DIPEA | THF | 0 to 25 | 82 | Thermodynamic |
| S-Nucleophile | Thiophenol | DMF | -20 to 25 | 91 | Thermodynamic | |
| O-Nucleophile | Phenol | MeCN | 0 to 60 | 76 | E/Z Mixture | |
| C-Nucleophile | Phenylmagnesium Bromide | None | THF | -78 to 0 | 68 | Thermodynamic |
References
-
Sokolenko, L. V., et al. "(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene." Beilstein Journal of Organic Chemistry, 2024.[Link]
-
Sulbaek Andersen, M. P., et al. "Atmospheric Chemistry of CF3CF=CF2: Kinetics and Mechanism of its Reactions with OH Radicals, Cl Atoms, and Ozone." ResearchGate, 2005.[Link]
Sources
1,1,3,4,4,4-hexafluorobut-2-ene as a building block for fluorinated allenes
Application Note: Synthesis of Fluorinated Allenes via 1,1,1,4,4,4-Hexafluorobut-2-ene Cascade Reactions
Editorial Note: While occasionally indexed in legacy databases as 1,1,3,4,4,4-hexafluorobut-2-ene, the industrially relevant hydrofluoroolefin (HFO) utilized for these specific transformations is correctly designated as 1,1,1,4,4,4-hexafluorobut-2-ene (HFO-1336mzz).
Scientific Context & Mechanistic Rationale
Fluorinated allenes are highly versatile building blocks in drug development, offering unique stereochemical and electronic properties for the synthesis of complex heterocycles. The synthesis of 1,1,4,4,4-pentafluorobuta-1,2-diene from commercially available 1,1,1,4,4,4-hexafluorobut-2-ene[1] involves a highly orchestrated halogenation/dehydrohalogenation cascade[2].
As a Senior Application Scientist, it is critical to understand that successful execution of this workflow relies on manipulating the extreme electron deficiency of the starting material. The causality behind the experimental design is as follows:
-
Photochemical Initiation over Electrophilic Addition: The bis(trifluoromethyl) alkene is highly electron-deficient, completely suppressing standard electrophilic halogenation. Ultraviolet (UV) irradiation is strictly required to homolytically cleave the bromine molecule, forcing a radical addition pathway across the double bond[2].
-
Phase-Transfer Catalysis (PTC) for Elimination: Dehydrohalogenation of heavily fluorinated alkanes is notoriously sluggish because the strong electron-withdrawing effects of the -CF3 groups stabilize the adjacent C-H bonds against basic attack. Utilizing a biphasic aqueous KOH system with tetrabutylammonium bromide (Bu4NBr) as a PTC effectively shuttles the hydroxide ion into the organic phase, accelerating the E2 elimination[2].
-
Solvent-Dependent Selectivity in Grignard Formation: The final allene formation relies on halogen-metal exchange using isopropylmagnesium chloride (iPrMgCl). Conducting this reaction in diethyl ether (Et2O) rather than tetrahydrofuran (THF) is critical. Et2O provides superior selectivity, minimizing unwanted side reactions and facilitating the spontaneous β-fluoride elimination (loss of MgBrF) that yields the target allene[2].
Mechanistic Pathway Visualization
Synthesis workflow of 1,1,4,4,4-pentafluorobuta-1,2-diene via halogenation and elimination.
Quantitative Data Summary
| Reaction Step | Transformation Type | Key Reagents & Catalysts | Solvent System | Temp | Yield / Outcome |
| Step 1 | Photochemical Radical Addition | Br₂ (1.0 equiv) | Neat | RT (UV) | Quantitative conversion |
| Step 2 | E2 Dehydrohalogenation | KOH (1.3 equiv), Bu₄NBr (5 mol%) | H₂O (Biphasic) | RT | 89% (Mixture of E/Z isomers) |
| Step 3 | Halogen-Metal Exchange & Elimination | iPrMgCl (1.2 equiv) | Et₂O / THF | -78 °C | Formation of Target Allene |
Step-by-Step Experimental Protocols
Protocol 1: Photochemical Bromination
-
Charge a quartz reaction vessel with (E)-1,1,1,4,4,4-hexafluorobut-2-ene.
-
Introduce 1.0 equivalent of elemental bromine (Br₂) dropwise.
-
Irradiate the mixture with a UV light source at room temperature until the deep red color of the bromine dissipates, indicating complete consumption.
-
Analytical Validation: Analyze the crude mixture via ¹⁹F NMR. The disappearance of the vinylic fluorine coupling and the shift of the -CF3 signals confirm the formation of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.
Protocol 2: Phase-Transfer Catalyzed Dehydrobromination
-
Suspend 0.1 mol of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane in 70 mL of deionized water[3].
-
Add 5 mol% (1.61 g) of tetrabutylammonium bromide (Bu₄NBr) to act as the phase-transfer catalyst[3].
-
Slowly add a solution of 0.13 mol KOH dissolved in 35 mL of water[3]. Stir vigorously at room temperature.
-
Separate the heavier organic phase from the aqueous layer, dry over anhydrous MgSO₄, and purify via distillation (b.p. 55 °C at 750 mmHg)[3].
-
Analytical Validation: The reaction is self-validating through ¹⁹F NMR. The emergence of new signals corresponding to the vinylic system of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene (typically in a 2:1 ratio) confirms successful E2 elimination[3].
Protocol 3: Grignard-Mediated β-Fluoride Elimination to Allene
-
Dissolve the purified 2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene in strictly anhydrous diethyl ether (Et₂O) under an argon atmosphere.
-
Cool the reaction flask to -78 °C using a dry ice/acetone bath.
-
Dropwise, add 1.2 equivalents of an iPrMgCl solution (in THF)[2]. Maintain the temperature at -78 °C for 1 hour to allow for complete halogen-metal exchange.
-
Allow the system to slowly warm, facilitating the spontaneous β-fluoride elimination (loss of MgBrF).
-
Analytical Validation (Critical): The formation of the allene is strictly self-validating through ¹⁹F NMR spectroscopy. The spectrum of the mixture will display two distinct signals at −65.6 ppm and −99.1 ppm. The integration ratio of 3:2 perfectly corresponds to the -CF₃ and =CF₂ groups, respectively, confirming the structural integrity of 1,1,4,4,4-pentafluorobuta-1,2-diene[2].
References
-
Benchchem. (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene Product Profile and Synthetic Applications. Retrieved from 1
-
Kirij, N. V., Filatov, A. A., Yagupolskii, Y. L., Peng, S., & Sprague, L. (2024). (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. Beilstein Journal of Organic Chemistry, 20, 452–459. Retrieved from 2
-
Kirij, N. V., et al. (2024). Supporting Information for (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes. Beilstein Journal of Organic Chemistry. Retrieved from3
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1,1,3,4,4,4-Hexafluorobut-2-ene Synthesis
Welcome to the technical support center for the synthesis of 1,1,3,4,4,4-hexafluorobut-2-ene. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and optimize for high yield and purity. Here, we address common challenges and provide in-depth, field-proven insights to ensure the success of your experiments.
I. Foundational Principles of 1,1,3,4,4,4-Hexafluorobut-2-ene Synthesis
The synthesis of 1,1,3,4,4,4-hexafluorobut-2-ene isomers is a critical process for obtaining a versatile building block in organofluorine chemistry. These compounds are of significant interest due to their unique chemical properties imparted by the two trifluoromethyl groups. The most prevalent synthetic strategies involve either the dehydrohalogenation of a saturated precursor or the selective hydrogenation of a highly unsaturated intermediate. Understanding the underlying mechanisms of these routes is paramount to troubleshooting and optimizing your reaction outcomes.
A common and effective approach involves a two-step sequence: the halogenation of a 1,1,1,4,4,4-hexafluorobut-2-ene starting material followed by dehydrohalogenation. The choice of reagents and reaction conditions at each step significantly influences the final yield and the ratio of the resulting (E) and (Z) isomers.[1][2]
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.
Low or No Product Yield
Question: My reaction has resulted in a very low yield of 1,1,3,4,4,4-hexafluorobut-2-ene. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge that can stem from several factors throughout the experimental workflow. A systematic approach to identifying the root cause is essential.[3]
Possible Causes and Recommended Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting: Monitor the reaction progress using analytical techniques such as Gas Chromatography (GC) or ¹⁹F NMR spectroscopy.[4] If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious as excessive heat can lead to side reactions. If the reaction has stalled, and it is safe to do so, adding more of the limiting reagent might drive the reaction to completion.[3]
-
-
Suboptimal Reagents or Solvents: The purity of your starting materials and the choice of solvent can significantly impact the reaction outcome.
-
Troubleshooting: Ensure all reagents are of high purity and solvents are anhydrous, as moisture can interfere with many organometallic reactions. If necessary, purify your reagents and distill your solvents before use.[3] The choice of base and solvent in dehydrohalogenation reactions is critical; for instance, using a high-boiling solvent like diglyme can facilitate product isolation compared to lower-boiling ethers.[5]
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during the extraction and purification steps, especially if the product is volatile.
-
Troubleshooting: When performing a liquid-liquid extraction, ensure you use an adequate volume of extraction solvent and perform multiple extractions to maximize recovery. Thoroughly rinse all glassware, including the reaction flask and separatory funnel, with the extraction solvent.[3] During solvent removal by rotary evaporation, be mindful of the product's volatility. It may be necessary to use a lower bath temperature and carefully control the vacuum.[3] For volatile products, distillation is a common purification method; however, careful control of the distillation temperature is crucial to avoid loss of the desired product.[5]
-
-
Side Reactions: The formation of undesired side products can consume your starting materials and reduce the yield of the target compound.
-
Troubleshooting: A common side reaction in dehydrohalogenation is the elimination of a second mole of hydrogen halide, leading to the formation of hexafluorobut-2-yne. This can be mitigated by carefully controlling the stoichiometry of the base. Using slightly more than one equivalent of base is often optimal.[6] Monitoring the reaction by ¹⁹F NMR can help detect the formation of the alkyne and allow for timely quenching of the reaction.[6]
-
Incorrect Isomer Ratio (E/Z)
Question: The E/Z isomer ratio of my 1,1,3,4,4,4-hexafluorobut-2-ene product is not what I expected. How can I control the stereoselectivity of the reaction?
Answer: The stereochemical outcome of the synthesis is highly dependent on the chosen synthetic route and the reaction conditions.
Factors Influencing Isomer Ratio and Optimization Strategies:
-
Choice of Base and Solvent in Dehydrohalogenation: The base and solvent system used for the dehydrohalogenation of a dihalide precursor plays a crucial role in determining the E/Z ratio.
-
Optimization: Different bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), Hünig's base (N,N-Diisopropylethylamine), and potassium hydroxide (KOH), can lead to different isomer ratios.[5] Similarly, the polarity and coordinating ability of the solvent can influence the transition state of the elimination reaction. It is recommended to screen a variety of base/solvent combinations to find the optimal conditions for the desired isomer. For example, the dehydrohalogenation of 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane can yield an E/Z ratio of approximately 4:5.[1]
-
-
Catalyst Selection in Hydrogenation: For syntheses involving the hydrogenation of an alkyne precursor (hexafluoro-2-butyne), the choice of catalyst is the primary determinant of stereoselectivity.
-
Optimization: To obtain the (Z)-isomer, a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is a classic choice for cis-selective semi-hydrogenation.[7] Alternatively, palladium catalysts doped with other metals, such as bismuth, have been shown to improve both activity and selectivity for the cis-isomer.[8] For the synthesis of the (E)-isomer, different catalytic systems would be required.
-
-
Isomerization: It is important to consider that the isomers can interconvert under certain conditions.
-
Consideration: For instance, some fluorinated butenes can undergo photoisomerization upon exposure to UV light.[1] Therefore, it is advisable to protect the reaction mixture and the purified product from light if isomerization is a concern.
-
Product Purification Challenges
Question: I am having difficulty purifying my 1,1,3,4,4,4-hexafluorobut-2-ene, particularly in separating the E and Z isomers. What purification strategies are most effective?
Answer: The purification of 1,1,3,4,4,4-hexafluorobut-2-ene, especially the separation of its geometric isomers, can be challenging due to their similar physical properties.
Purification Techniques and Troubleshooting:
-
Fractional Distillation: This is the most common method for separating the E and Z isomers, taking advantage of their different boiling points.
-
Troubleshooting:
-
Poor Separation: If you are experiencing poor separation, your distillation column may not have sufficient theoretical plates. Consider using a longer column or one with a more efficient packing material.[1] Performing the distillation under reduced pressure (vacuum distillation) can sometimes increase the difference in boiling points, facilitating separation.[1]
-
Product Loss: Due to the volatility of the product, ensure your distillation apparatus is well-sealed to prevent leaks. A cooled receiving flask can also help to minimize the loss of the distilled product.
-
-
-
Extractive Distillation: This technique can be employed when conventional distillation is ineffective. It involves adding an "extractive agent" to the mixture to alter the relative volatilities of the components.[9]
-
Application: This method is particularly useful for separating compounds that form azeotropes or have very close boiling points.[9]
-
-
Chromatography: For small-scale purifications or for achieving very high purity, chromatographic methods can be effective.
-
Application: Pre-packed glass columns with a suitable stationary phase (like C18) can be used to separate E/Z isomers. The choice of mobile phase is critical for achieving good resolution.[10]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when synthesizing 1,1,3,4,4,4-hexafluorobut-2-ene?
A1: Working with fluorinated compounds requires strict adherence to safety protocols. Always work in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12] Be aware of the potential hazards of the reagents and products, which may be flammable, corrosive, or toxic.[11][13] Ensure that an emergency eyewash station and safety shower are readily accessible.[11]
Q2: How can I monitor the progress of my reaction?
A2: The most effective methods for monitoring the reaction are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR.[4] GC can provide information on the consumption of starting materials and the formation of products over time. ¹⁹F NMR is invaluable for identifying the E and Z isomers, as the coupling constants between the fluorine atoms across the double bond are distinct for each isomer.[1]
Q3: What are some common side products to look out for?
A3: Besides the E and Z isomers of the desired product, a potential side product in dehydrohalogenation reactions is hexafluorobut-2-yne, which results from a second dehydrohalogenation event.[6] In reactions involving chlorine, the formation of chlorinated byproducts is possible.[14] The presence of unreacted starting materials or intermediates will also be observed in an incomplete reaction.
Q4: How should I store the purified 1,1,3,4,4,4-hexafluorobut-2-ene?
A4: The product should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight to prevent isomerization or degradation.[11]
IV. Experimental Protocols and Data
Illustrative Synthesis: Dehydrohalogenation Route
This protocol provides a general methodology for the synthesis of 2-chloro-1,1,1,4,4,4-hexafluoro-2-butene, a related and illustrative compound, via dehydrohalogenation.
Step 1: Reaction Setup
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane precursor in a suitable solvent.
Step 2: Reagent Addition
-
Slowly add an aqueous solution of potassium hydroxide (KOH) to the flask. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (Bu₄NBr), can improve the reaction rate.
Step 3: Reaction Monitoring
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or ¹⁹F NMR.
Step 4: Workup
-
Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer from the aqueous layer.
-
Wash the organic layer with water to remove any remaining base or salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), and then filter.
Step 5: Purification
-
The crude product, which will be a mixture of (E) and (Z) isomers, can be purified by fractional distillation.[4]
Data Summary: Influence of Reaction Parameters
The following table summarizes the impact of different bases on the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, illustrating how reaction conditions can be tuned to optimize conversion.
| Entry | Solvent | Base (equivalents) | Conditions (°C/h) | Conversion (%) |
| 1 | Et₂O | iPr₂NEt (1) | 20/18 | 60 |
| 2 | Et₂O | iPr₂NEt (1.5) | 20/18 | 95 |
| 3 | Et₂O | DBU (1) | 20/1 | 95 |
| 4 | diglyme | DBU (1) | 20/18 | 60 |
| 5 | diglyme | DBU (2) | 20/1 | 100 |
| 6 | H₂O | KOH (1) | 20/18 | 55 |
| 7 | H₂O | KOH (1.3) | 20/2 | 100 |
Data adapted from a study on the dehydrobromination of a related hexafluorobutane derivative.[5]
V. Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: General synthetic scheme via halogenation and dehydrohalogenation.
VI. References
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). Molecules, 29(5), 1033. [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). National Center for Biotechnology Information. [Link]
-
Easy purification of isomers with prepacked glass columns. (2022). Chromatography Today. [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). National Center for Biotechnology Information. [Link]
-
Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. (2015). ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
The Research Progress of Hexafluorobutadiene Synthesis. (2014). ResearchGate. [Link]
-
Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene. (2016). Google Patents.
-
The Research Progress of Hexafluorobutadiene Synthesis. (2014). Semantic Scholar. [Link]
-
Bubble Point Measurements of cis-1,1,1,4,4,4-Hexafluorobutene [R-1336mzz(Z)] + trans-1,2-Dichloroethene [R-1130(E)] mixtures. (2020). National Center for Biotechnology Information. [Link]
-
Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation. (2014). Google Patents.
-
2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. PubChem. [Link]
-
Process and intermediates for preparing 1,1,3-trichloro-4,4,4-trifluorobut-1-ene and (e)-1,1,1,4,4,4-hexafluorobut-2-ene. (2019). Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 6. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US8871987B2 - Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation - Google Patents [patents.google.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. echemi.com [echemi.com]
- 13. 2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene | C4Cl2F6 | CID 2733252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (2Z)-1,1,1,4,4,4-Hexafluorobut-2-ene|HFO-1336mzz(Z) [benchchem.com]
Technical Support Center: Isolation & Troubleshooting of Hexafluorobut-2-ene Isomers
Welcome to the Fluorinated Alkene Technical Support Center. This guide provides authoritative troubleshooting and methodological support for researchers and drug development professionals tasked with isolating 1,1,3,4,4,4-hexafluorobut-2-ene and the geometric isomers (E/Z) of 1,1,1,4,4,4-hexafluorobut-2-ene (HFO-1336mzz).
Section 1: Expert Overview & Separation Causality
Separating highly fluorinated isomers requires exploiting subtle differences in their dipole moments, boiling points, and steric profiles. Do not rely solely on theoretical plates; understanding the physicochemical causality is critical for a successful workflow.
-
Geometric Isomers (E vs. Z 1,1,1,4,4,4-hexafluorobut-2-ene): The Z-isomer (cis) possesses a significantly higher dipole moment due to the asymmetric, parallel alignment of its highly electronegative trifluoromethyl (
) groups. This asymmetry induces stronger intermolecular dipole-dipole interactions, resulting in a boiling point of approximately 33.4 °C[1]. Conversely, the E-isomer (trans) has a near-zero net dipole moment, dropping its boiling point to ~7.5 °C[1]. This ~26 °C differential makes standard fractional distillation highly effective for E/Z separation. -
Structural Isomers (1,1,3,4,4,4- vs. 1,1,1,4,4,4-hexafluorobut-2-ene): The 1,1,3,4,4,4-isomer features a
and a group. Its boiling point is much closer to the Z-1,1,1,4,4,4-isomer, often leading to co-distillation or azeotrope formation. To separate these, you must disrupt their relative volatility using2[2].
Quantitative Data: Physicochemical Properties
Table 1: Comparative Properties of Hexafluorobut-2-ene Isomers
| Isomer | Structural Formula | Boiling Point (°C) | Dipole Moment | Primary Separation Strategy |
| E-1,1,1,4,4,4-hexafluorobut-2-ene | ~7.5 | Low (~0 D) | Fractional Distillation | |
| Z-1,1,1,4,4,4-hexafluorobut-2-ene | ~33.4 | High | Fractional Distillation | |
| 1,1,3,4,4,4-hexafluorobut-2-ene | ~27.0 - 30.0 | Moderate | Extractive Distillation |
Section 2: Experimental Separation Workflow
Logical workflow for the separation and validation of hexafluorobut-2-ene isomers.
Section 3: Step-by-Step Methodologies
Protocol 1: Fractional Distillation for E/Z Separation
This protocol isolates the highly volatile E-isomer from the heavier Z-isomer and structural isomers.
-
Apparatus Setup: Equip a round-bottom flask with a vacuum-jacketed fractional distillation column (e.g., Oldershaw or glass-helix packed, >20 theoretical plates). Attach a reflux condenser cooled to -20 °C using a recirculating chiller, and immerse the receiving flask in a dry ice/acetone bath.
-
Sample Loading: Charge the crude isomeric mixture into the distillation flask. Purge the system with inert gas (Argon) to prevent moisture ingress, which can trigger azeotrope formation.
-
Equilibration: Gently heat the flask using a controlled mantle. Establish total reflux until the column head temperature stabilizes near 7.5 °C.
-
Collection of E-Isomer: Adjust the reflux ratio to 10:1 and collect the E-1,1,1,4,4,4-hexafluorobut-2-ene fraction. Continuously monitor the head temperature to ensure it does not exceed 8.5 °C.
-
Bottoms Recovery: Once the E-isomer is depleted, the head temperature will drop or spike. Cool the flask; the remaining bottoms contain the Z-1,1,1,4,4,4 and 1,1,3,4,4,4 isomers.
Protocol 2: Extractive Distillation for Close-Boiling Isomers
Used to separate the remaining Z-1,1,1,4,4,4-hexafluorobut-2-ene from 1,1,3,4,4,4-hexafluorobut-2-ene.
-
Entrainer Selection: Add a polar extraction solvent (e.g., dibutyl ether) to the bottoms from Protocol 1 in a 1:3 to 1:5 molar ratio. The entrainer preferentially interacts with the isomer possessing the higher dipole moment, lowering its vapor pressure[2].
-
Distillation: Perform distillation under atmospheric pressure. The less polar isomer will distill overhead first due to the altered activity coefficients.
-
Solvent Recovery: Recover the retained highly-polar isomer from the entrainer via a secondary stripping column or temperature-swing distillation.
Section 4: Troubleshooting Guides & FAQs
Q1: Why am I getting poor resolution between the Z-1,1,1,4,4,4 and 1,1,3,4,4,4 isomers during standard distillation? A: These two isomers have very similar boiling points and can form azeotrope-like compositions. Standard fractional distillation relies purely on vapor pressure differences, which are insufficient here. Solution: Transition to extractive distillation. Introducing a polar entrainer alters the activity coefficients of the isomers based on their distinct dipole moments, breaking the azeotrope and enabling separation[2].
Q2: How can I prevent unwanted isomerization (Z to E) during the heating phase of distillation? A: Hexafluorobut-2-enes can undergo thermal or catalytic isomerization, particularly in the presence of Lewis acids, metal halides, or active metal surfaces (like exposed aluminum) at elevated temperatures[3]. Solution:
-
Keep distillation temperatures as low as possible by applying a mild vacuum.
-
Passivate all metal surfaces in the distillation apparatus, or exclusively use borosilicate glass and PTFE-lined equipment.
-
Ensure the crude mixture is washed free of residual synthesis catalysts (e.g.,3) before heating[3].
Q3: What is the recommended analytical method to validate the purity of the separated isomers?
A: A dual-validation approach using Gas Chromatography (GC) and
-
GC-FID/TCD: Use a long capillary column with a non-polar stationary phase. Maintain a low initial oven temperature (e.g., 40 °C) to ensure the highly volatile E-isomer is retained and baseline-resolved from the heavier isomers[4].
-
-NMR: The geometric configuration of the 1,1,1,4,4,4-hexafluorobut-2-ene isomers can be unambiguously confirmed by the
coupling constant. The (Z)-isomer shows a coupling constant of ~0 Hz, whereas the5[5]. The 1,1,3,4,4,4-isomer will show a completely distinct splitting pattern due to the presence of both and groups.
Q4: My E-isomer fraction is evaporating too quickly during transfer. How do I handle it? A: E-1,1,1,4,4,4-hexafluorobut-2-ene has a boiling point of ~7.5 °C, making it a gas at standard room temperature. Solution: All handling, transferring, and storage must be conducted in sealed, pressure-rated vessels (e.g., stainless steel cylinders or heavy-walled glass ampoules). Chill all receiving vessels, gas-tight syringes, and transfer lines to at least -20 °C using a dry ice bath prior to handling to maintain the compound in its liquid state.
Section 5: References
-
Molecular Simulation Studies on the Vapor–Liquid Equilibria of the cis- and trans-HCFO-1233zd and the cis- and trans-HFO-1336mzz Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
CATALYTIC ISOMERIZATION OF Z-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE (EP 3331846 B1) Source: European Patent Office URL:[Link]
-
Selectivity and Phase Equilibrium Data for Extractive Distillation of Hexafluoropropylene from Its Oxide Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]
-
Thermodynamic Properties of 2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Vapor Pressure and p–ρ–T Measurements and an Equation of State Source: ResearchGate URL:[Link]
Sources
purification techniques for high-purity 1,1,3,4,4,4-hexafluorobut-2-ene
The following guide serves as a Technical Support Center resource for researchers and process engineers working with 1,1,3,4,4,4-hexafluorobut-2-ene (HFO-1336mzz).
This content is structured to address real-world purification challenges, moving from diagnostic troubleshooting to a validated purification workflow.
Department: Advanced Fluorochemical Applications Technician: Senior Application Scientist (Ph.D.) Subject: Purification strategies for high-purity 1,1,3,4,4,4-hexafluorobut-2-ene (Z/E Isomers)
Molecule Profile & Critical Constraints
Before initiating purification, you must identify your target isomer. HFO-1336mzz exists as two geometric isomers with distinct physical properties. The Z-isomer (cis) is the primary target for foam expansion and high-temperature heat pumps due to its chemical stability and low toxicity. The E-isomer (trans) is increasingly relevant for organic Rankine cycles.
| Property | Z-Isomer (cis) | E-Isomer (trans) | Implications for Purification |
| CAS Number | 692-49-9 | 66711-86-2 | distinct regulatory tracking |
| Boiling Point | ~33.4°C | ~7.5°C | High Separability: The ~26°C |
| Stability | High | High | Both are stable, but Z can isomerize to E at high T (>200°C) with catalysts. |
| Common Impurities | HCFC-1326mxz, HF, HCl | HCFC-1326mxz, HF | HCFC-1326mxz forms azeotropes with the Z-isomer. |
Troubleshooting Guide (Q&A)
Direct answers to common user tickets.
Ticket #101: Isomer Isolation
User Question: "I synthesized HFO-1336mzz and have a mixture of Z and E isomers (approx. 60:40). Standard distillation is slow. Can I separate them efficiently?"
Scientist Response: Yes, but you must manage the volatility difference carefully.
-
The Science: The boiling point difference is significant (~26°C).[1] The E-isomer (b.p. 7.5°C) will distill over first as the "light" cut. The Z-isomer (b.p. 33.4°C) remains in the pot.
-
The Fix: Use a fractional distillation column with at least 15-20 theoretical plates .
-
Cool your condenser to <0°C (using a chiller) to capture the E-isomer effectively; otherwise, you will lose it to the vent.
-
Collect the E-isomer fraction until the head temperature rises sharply toward 33°C.
-
The remaining pot material is your crude Z-isomer concentrate.
-
Ticket #102: The "Unremovable" Impurity (Azeotropes)
User Question: "My Z-isomer fraction has 98% purity, but I cannot remove a persistent impurity identified as HCFC-1326mxz (1,1,1,4,4,4-hexafluoro-2-chloro-2-butene). Redistillation doesn't help."
Scientist Response: You have likely encountered an azeotrope .
-
The Science: HCFC-1326mxz is a common intermediate/byproduct. It forms azeotrope-like compositions with Z-HFO-1336mzz, making simple distillation physically incapable of separating them completely [1].
-
The Fix: You must switch to Extractive Distillation .
-
Protocol: Add a polar entrainer (solvent) to the distillation pot. Oxygenated solvents (like ketones or specific ethers) often alter the relative volatility (
) of the chlorinated impurity, "breaking" the azeotrope. -
Alternative: If the impurity concentration is low (<1%), adsorption using activated carbon with specific pore sizes (e.g., PCB-based carbon) can selectively adsorb the chlorinated olefin due to its different polarity and molecular size compared to the fluorinated alkene.
-
Ticket #103: Acid Corrosion & Safety
User Question: "I'm seeing blue/green corrosion on my copper fittings and the product smells pungent."
Scientist Response: STOP immediately. This indicates residual Hydrofluoric Acid (HF) or Hydrochloric Acid (HCl).
-
The Science: Dehydrohalogenation synthesis routes often leave trace anhydrous acid.[2] HF is highly corrosive to glass and metal and toxic to humans.
-
The Fix: You need a Polishing Scrub .
-
Liquid Phase: Wash the crude organic phase with a dilute KOH or NaHCO₃ solution (5-10% wt).
-
Gas Phase: If the product is already distilled, pass the vapor through a packed bed of activated alumina or soda lime . These chemically react with HF to form stable fluoride salts (e.g.,
).
-
High-Purity Purification Workflow
Standard Operating Procedure (SOP) for reaching >99.9% purity.
Phase A: Crude Conditioning (Acid Removal)
Goal: Remove bulk HF/HCl and catalyst residues.
-
Scrubbing: Pump crude HFO-1336mzz through a liquid-liquid contactor with 5% KOH solution.
-
Phase Separation: Use a coalescer to ensure complete separation of the aqueous layer. Residual water is now the primary contaminant.
Phase B: Drying
Goal: Reduce moisture to <10 ppm.
-
Adsorption: Pass the liquid organics through a column packed with 3A Molecular Sieves .
-
Note: Do not use 13X or acidic alumina for drying, as they can catalyze isomerization or decomposition at elevated temperatures. 3A sieves exclude the alkene, adsorbing only water.
-
Phase C: Fractional Distillation (Isomer Separation)
Goal: Isolate Z-isomer from E-isomer and heavies.
-
Equipment: Vacuum-jacketed column, packed with structured packing (e.g., Sulzer DX) or Raschig rings.
-
Parameters:
-
Pressure: Atmospheric (can use slight vacuum if pot temp sensitivity is a concern, but usually not necessary for 1336mzz).
-
Reflux Ratio: Start at 5:1.
-
Cut 1 (Lights): Collect E-isomer (Head Temp: ~7-8°C). Requires chilled condenser.
-
Transition: Head temp rises rapidly.
-
Cut 2 (Product): Collect Z-isomer (Head Temp: ~33-34°C).
-
Heavies: Leave ~5-10% heel in the pot to retain high-boiling oligomers.
-
Phase D: Final Polishing
Goal: Remove trace chlorinated organics (HCFC-1326mxz).
-
If distillation failed to remove trace 1326mxz, pass the Z-isomer vapor through a heated bed of activated carbon or perform photo-chlorination (UV +
) to saturate the impurity (making it much heavier), followed by a flash distillation. Note: Photo-chlorination is complex; adsorption is preferred for lab scale.
Process Visualization
The following diagram illustrates the logic flow for purifying the Z-isomer, including decision nodes for specific impurities.
Caption: Logical workflow for HFO-1336mzz purification, distinguishing between simple distillation and advanced impurity removal.
References
-
Mahler, B. O., & Nappa, M. J. (2014). Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation. U.S. Patent No.[3] 8,871,987. Washington, DC: U.S. Patent and Trademark Office.
-
Kontomaris, K. (2018). Working Fluid Comprising Z-1,1,1,4,4,4-Hexafluoro-2-Butene.[3][4][5][6][7][8] U.S. Patent Application 2018/0112112.
-
Purdue University Conferences. (2014). HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles. Purdue e-Pubs.
-
Chemours. (2020). Opteon™ 1100 (HFO-1336mzz-Z) Foam Blowing Agent Physical Properties. Technical Data Sheet.
Sources
- 1. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 2. DE19521200B4 - Process for the removal of hydrogen chloride from hydrofluoric acid - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 5. CA3148796A1 - Azeotrope and azeotrope-like compositions comprising neopentane and isomers of hfo-1336mzz - Google Patents [patents.google.com]
- 6. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 8. WO2020041539A1 - Azeotropic and azeotrope-like compositions of z-1,1,1,4,4,4-hexafluorobut-2-ene - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Hydrodechlorination Side Reactions in HFO Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of hydrodechlorination (HDC) for hydrofluoroolefin (HFO) synthesis. This guide is designed for researchers and process chemists who are actively engaged in developing and optimizing these critical reactions. Our goal is to move beyond simple procedural lists and provide a deeper, mechanism-driven understanding of the challenges you may encounter. By understanding the causality behind side reactions and catalyst deactivation, you can more effectively troubleshoot your experiments, leading to higher yields, better selectivity, and longer catalyst lifetimes.
This resource is structured into two main parts: a Frequently Asked Questions (FAQs) section for quick answers to common problems, followed by an In-Depth Troubleshooting Guide that provides detailed root cause analysis and corrective protocols for more persistent issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should expect during the catalytic hydrodechlorination of an HCFC precursor to an HFO?
The primary side reactions are typically over-hydrogenation (or hydrogenolysis) leading to the formation of saturated alkanes, incomplete dechlorination resulting in residual chlorinated intermediates, and polymerization or oligomerization, which produces heavy compounds often referred to as "coke" or "tar".[1][2] In some cases, especially with catalysts that have Lewis acid sites, Cl/F exchange reactions can also occur, leading to undesired fluorinated byproducts.[3]
Q2: My HFO selectivity is poor, with a high yield of methane. What is the most likely cause?
High methane production is a classic sign of excessive hydrogenolysis, where C-C or C-F bonds are cleaved in addition to the target C-Cl bonds. This is often promoted by high reaction temperatures and high hydrogen partial pressures. The catalyst itself plays a key role; highly active metals like palladium can be aggressive and may require modification (e.g., alloying) to temper their hydrogenolysis activity.[4][5]
Q3: Why is my catalyst deactivating so quickly? My conversion rate drops significantly after only a few hours on-stream.
Rapid deactivation is one of the most common challenges. The three primary mechanisms are:
-
Coking/Fouling: Carbonaceous deposits (coke or tar) form on the catalyst surface, physically blocking active sites.[6][7] This is often caused by the polymerization of adsorbed intermediates.[1][2]
-
Poisoning: Strong chemisorption of species onto active sites. In HDC, the most common poison is chlorine itself, which is released during the reaction and can bind strongly to the metal surface, inhibiting further reaction.[8] Feedstock impurities like sulfur or metals can also act as potent poisons.[9][10]
-
Sintering: At high temperatures, the small metal nanoparticles of your catalyst can migrate and agglomerate into larger particles. This reduces the active surface area and, consequently, the catalyst's activity.[6][9]
Q4: How can I improve the stability and lifetime of my palladium-based catalyst?
Improving stability involves mitigating the deactivation mechanisms mentioned above. Key strategies include:
-
Optimizing Reaction Conditions: Lowering the temperature can reduce both sintering and coking rates.
-
Alloying: Introducing a second metal (e.g., gold, silver, platinum) to palladium can modify its electronic properties, making it more resistant to chlorine poisoning and less prone to aggressive side reactions.[3][4][5]
-
Support Selection: The catalyst support can act as a "chlorine trap," helping to remove adsorbed chlorine from the active metal sites.[11]
-
Feed Purification: Ensuring high-purity reactants by removing potential poisons before they enter the reactor is crucial for long-term stability.[10]
Section 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific experimental issues.
Problem 1: Low Selectivity and Formation of Undesired Byproducts
Symptoms:
-
Gas Chromatography (GC) analysis shows a complex product mixture.
-
Significant formation of alkanes (e.g., methane, ethane) instead of the target olefin.
-
Presence of partially dechlorinated or other halogenated intermediates in the product stream.
-
Formation of heavy, viscous liquids or solid deposits ("tar") in the reactor outlet or cold trap.[1][2]
Root Cause Analysis & Corrective Actions:
The selectivity of your reaction is a kinetic balancing act. You must favor the desired HDC pathway while suppressing parallel or sequential side reactions.
-
Causality: The catalyst is too active for hydrogenation, leading to the saturation of the desired olefin product or the cleavage of C-C/C-F bonds. The reaction mechanism on palladium often involves complete dechlorination to a surface-bound hydrocarbon intermediate, which is then hydrogenated.[8] If this hydrogenation is too aggressive, undesired products are formed.
-
Corrective Actions:
-
Reduce Hydrogen Partial Pressure: Lower the H₂/HCFC molar ratio. This reduces the surface concentration of adsorbed hydrogen, kinetically disfavoring the hydrogenation steps.
-
Lower Reaction Temperature: Hydrogenolysis reactions typically have a high activation energy. Reducing the temperature will slow these undesired reactions more significantly than the target HDC reaction.
-
Modify the Catalyst: Consider alloying palladium with a less active metal like gold or silver. Au can lower the activation energy for dechlorination while simultaneously destabilizing the intermediates that lead to hydrogenolysis.[4]
-
-
Causality: The reaction conditions (temperature, residence time) are insufficient to drive the dechlorination to completion. The rate-determining step in many HDC reactions is the cleavage of the first C-Cl bond.[4][12] If subsequent steps are slow or the catalyst deactivates, intermediates may desorb before being fully converted.
-
Corrective Actions:
-
Increase Residence Time: Decrease the weight hourly space velocity (WHSV) by lowering the reactant flow rate. This gives the molecules more time in contact with the catalyst.
-
Increase Reaction Temperature: Carefully increase the temperature in small increments (e.g., 10-15°C). This will increase the rate of C-Cl bond cleavage but be mindful of the trade-off with hydrogenolysis.
-
Check for Catalyst Deactivation: A gradual increase in partially dechlorinated products over time is a strong indicator of catalyst deactivation by chlorine poisoning.[8]
-
-
Causality: Reactive intermediates on the catalyst surface, such as adsorbed methyl radicals or unsaturated species, can polymerize.[1][2] This is often exacerbated by high temperatures and "hot spots" within the catalyst bed.
-
Corrective Actions:
-
Improve Heat Management: Ensure uniform heating of the reactor. For highly exothermic reactions, consider diluting the catalyst bed with an inert material (e.g., quartz sand, silicon carbide) to better dissipate heat.[13]
-
Optimize Flow Conditions: High flow rates can sometimes help to quickly remove reactive intermediates from the catalyst surface before they have a chance to polymerize.
-
The following diagram illustrates the competing pathways in a typical HDC process for HFO synthesis.
Caption: Diagnostic workflow for identifying the root cause of catalyst deactivation.
-
Diagnosis: A significant increase in pressure drop is a strong indicator of physical blockage by coke. [14]Post-reaction analysis using Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) can quantify the amount of carbon deposited on the catalyst. [15]* Mitigation:
-
Lower Reaction Temperature: Coking is highly temperature-dependent.
-
Increase H₂ Partial Pressure: While this can hurt selectivity, a sufficient hydrogen concentration is needed to hydrogenate coke precursors before they polymerize.
-
Regeneration: If coking is the primary deactivation mechanism, the catalyst can often be regenerated. This involves a carefully controlled burn-off of the carbon deposits with a dilute oxygen stream. [6]
-
-
Diagnosis: Poisoning is likely if activity loss is rapid but the pressure drop remains stable, and post-reaction characterization shows no significant change in particle size (sintering). Chlorine poisoning is intrinsic to the reaction; it blocks active sites and can inhibit the reaction. [8]Analysis of the feedstock for contaminants like sulfur, phosphorus, or heavy metals is also critical. [10]* Mitigation:
-
Increase Temperature: In some cases, higher temperatures can help desorb poisons like HCl from the catalyst surface.
-
Use of Bimetallic Catalysts: Alloying Pd with another metal can alter the surface's electronic structure, weakening the binding energy of chlorine and making the catalyst more poison-tolerant. [11] 3. Feedstock Purification: Implement guard beds or purification steps to remove contaminants before they reach the main reactor.
-
-
Diagnosis: Sintering is confirmed by post-reaction characterization. Transmission Electron Microscopy (TEM) will show a clear increase in the average metal particle size compared to the fresh catalyst. A corresponding decrease in metal surface area, measured by techniques like CO chemisorption or BET analysis, will also be observed. [6][15]* Mitigation:
-
Operate at Lower Temperatures: Sintering is an irreversible process driven by high temperatures. [9]Adhering to the catalyst's maximum recommended operating temperature is critical.
-
Improve Catalyst-Support Interaction: A strong interaction between the metal nanoparticles and the support material can anchor the particles, preventing their migration and subsequent agglomeration.
-
Section 3: Key Experimental Protocols
Protocol 1: Catalyst Performance Evaluation
This protocol outlines a standard methodology for evaluating catalyst performance in a gas-phase fixed-bed reactor.
-
Catalyst Loading:
-
Accurately weigh 0.5 - 2.0 g of the catalyst.
-
If necessary, dilute with an inert material like α-Al₂O₃ or SiC to achieve the desired bed volume and minimize thermal gradients.
-
Load the catalyst into a fixed-bed reactor (e.g., stainless steel tube), securing it with quartz wool plugs.
-
-
Catalyst Pre-treatment (Reduction):
-
Purge the system with an inert gas (N₂ or Ar) at a flow rate of 50-100 mL/min to remove air.
-
Switch to a reducing gas stream (e.g., 5-10% H₂ in N₂) at 50 mL/min.
-
Heat the reactor to the reduction temperature (typically 300-400°C for supported Pd catalysts) at a controlled ramp rate (e.g., 5°C/min). Hold for 2-4 hours. [15] * Cool the reactor to the desired reaction temperature under the inert gas flow.
-
-
Reaction Execution:
-
Introduce the reactant feed. For a liquid HCFC, use a syringe pump to feed it into a heated vaporization zone. Mix with the hydrogen stream before it enters the reactor.
-
Set the desired H₂/HCFC molar ratio, total flow rate (to control WHSV), and reactor temperature.
-
Allow the system to stabilize for at least 30-60 minutes.
-
-
Data Collection:
-
Analyze the reactor effluent using an online Gas Chromatograph (GC) equipped with appropriate columns (e.g., PLOT Q for light hydrocarbons, non-polar columns for heavier compounds) and detectors (FID and/or TCD).
-
Collect data at regular intervals to monitor conversion and selectivity as a function of time-on-stream.
-
Perform a full mass balance to account for all reactants and products, including any coke formed. [13]
-
Protocol 2: Spent Catalyst Characterization via TGA/TPO
This procedure quantifies the amount of coke deposited on a catalyst.
-
Sample Preparation:
-
After the reaction, cool the reactor to room temperature under an inert gas flow.
-
Carefully unload the spent catalyst in an inert atmosphere if it is pyrophoric.
-
Accurately weigh 10-20 mg of the spent catalyst into a TGA crucible.
-
-
TGA Analysis:
-
Place the crucible in the TGA instrument.
-
Heat the sample under an inert gas (N₂) to a temperature just above the reaction temperature (e.g., 150°C) and hold to desorb any physisorbed species.
-
Switch the gas to a dilute oxidizing stream (e.g., 5-10% O₂ in N₂).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to ~800°C.
-
-
Data Interpretation:
-
The weight loss observed during the temperature ramp in the oxidizing atmosphere corresponds to the combustion of carbonaceous deposits. This provides a quantitative measure of the amount of coke on the catalyst.
-
The temperature at which the weight loss occurs can provide qualitative information about the nature of the coke.
-
References
-
Chloroform Hydrodechlorination over Palladium-Gold Catalysts: A First-Principles DFT Study. OSTI. [Link]
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Understanding the Origin of Structure Sensitivity in Hydrodechlorination of Trichloroethylene on Palladium Catalyst. Reaction Chemistry & Engineering. [Link]
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Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. PMC. [Link]
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High-temperature hydrodechlorination of ozone-depleting chlorodifluoromethane (HCFC-22) on supported Pd and Ni catalysts. PubMed. [Link]
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Chloroform Hydrodechlorination on Palladium Surfaces: A Comparative DFT Study on Pd(111), Pd(100), and Pd(211). OSTI.GOV. [Link]
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High-temperature hydrodechlorination of ozone-depleting chlorodifluoromethane (HCFC-22) on supported Pd and Ni catalysts. Taylor & Francis Online. [Link]
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Proposed simplified mechanism of CCl4 hydrodechlorination on palladium (a) and Pd-Ag alloys (b). ResearchGate. [Link]
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Troubleshooting Guide: Common Catalyst Issues. Smolecule. [Link]
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Deactivation and Regeneration Studies of Molybdenum-Based Catalysts in the Oxidative Desulfurization of Marine Fuel Oil. MDPI. [Link]
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Hydrodechlorination of CHClF2 (HCFC-22) over Pd–Pt Catalysts Supported on Thermally Modified Activated Carbon. MDPI. [Link]
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Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
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Troubleshooting low catalyst activity in reforming units. Patsnap. [Link]
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Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE. [Link]
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A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing. Chalmers Research. [Link]
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Unexpected emissions of hydrofluorocarbons (HFCs) threaten to undermine the success of the Montreal Protocol— here's how we plug the holes. Climate & Clean Air Coalition. [Link]
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Study on Catalyst Deactivation During the Hydrodeoxygenation of Model Compounds. ResearchGate. [Link]
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Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. PMC. [Link]
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Hydrodechlorination of chlorofluorocarbons CF>3>-CFCl>2> and CF>3>-CCl>3> over Pd/carbon and Pd black catalysts. Penn State University. [Link]
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TROUBLESHOOTING GUIDE. Phenomenex. [Link]
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A Practical Guide to Heterogeneous Catalysis in Hydrocarbon Transformations. PMC. [Link]
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Design of hydrodechlorination catalysts on the basis of chloromethanes-metallic active sites interactions. ResearchGate. [Link]
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Technical Support Center: Handling the Moisture Sensitivity of Fluorinated Alkene Precursors
A Foreword from Your Senior Application Scientist:
Welcome to the technical support center. In my years in the field, I have seen firsthand how the unique reactivity of fluorinated alkene precursors can be both a powerful tool for innovation and a significant source of experimental frustration. Their pronounced sensitivity to moisture is not a trivial matter; it is a fundamental chemical characteristic that, if not properly managed, can lead to failed reactions, inconsistent yields, and the generation of complex side-products.
This guide is structured to move from foundational knowledge to practical, hands-on troubleshooting. It is designed not just to provide protocols, but to build your intuitive understanding of why these molecules demand such careful handling. By mastering these principles and techniques, you will be able to unlock the full synthetic potential of these valuable precursors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the nature and handling of fluorinated alkene precursors.
Q1: What makes fluorinated alkene precursors so exceptionally sensitive to moisture?
A1: The high electronegativity of fluorine atoms exerts a powerful electron-withdrawing effect on the carbon-carbon double bond. This effect polarizes the π-system, rendering the fluorinated carbons highly electrophilic and thus extremely susceptible to nucleophilic attack. Water, even in trace amounts, acts as a potent nucleophile that can readily attack this electron-deficient double bond, initiating hydrolysis or other unwanted side reactions.[1][2] This inherent reactivity is the primary reason for their moisture sensitivity.
Q2: My bottle of a fluorinated alkene precursor (e.g., Hexafluoropropene) is fuming upon opening. Is it compromised?
A2: Yes, this is a classic sign of moisture contamination. The fuming is likely due to the reaction of the precursor with atmospheric moisture to generate volatile and often corrosive byproducts, such as hydrogen fluoride (HF).[3] The reagent should be considered compromised and should not be used in a moisture-sensitive reaction where stoichiometry and purity are critical. Proper handling protocols, such as working under an inert atmosphere, are essential to prevent this.[4][5]
Q3: What are the absolute best practices for storing these reagents to ensure their longevity?
A3: Proper storage is the first line of defense against reagent degradation.
-
Primary Storage: For the highest level of protection, reagents should be stored in a controlled inert atmosphere, such as a nitrogen or argon-filled glovebox.[6][7] This provides the most secure environment, minimizing exposure to both moisture and oxygen.
-
Secondary Storage: If a glovebox is unavailable, store the reagent in its original container, ensuring the cap is tightly sealed. Many suppliers use Sure/Seal™ bottles, which are designed for the safe storage and dispensing of air-sensitive reagents.[8][9]
-
Additional Protection: For frequently accessed bottles, wrap the cap and neck with Parafilm as an extra barrier. Storing the bottle inside a desiccator containing a drying agent (e.g., Drierite) provides another layer of protection against ambient moisture.[3]
Q4: Can I trust a new, sealed bottle from a supplier to be completely "dry"?
A4: While suppliers take great care in packaging, you should always approach even new bottles with a degree of caution, especially for highly sensitive reactions.[7] Commercial "anhydrous" solvents can still contain trace amounts of water that may be detrimental.[3] For reactions where parts-per-million (ppm) levels of water can impact the outcome, it is best practice to re-dry solvents and rigorously dry all glassware and other reagents before use.[10][11]
Part 2: Troubleshooting Guides & Protocols
This section provides in-depth, step-by-step guidance for overcoming common experimental challenges related to moisture contamination.
Issue 1: Low or Inconsistent Reaction Yields
You are performing a polymerization or functionalization reaction with a fluorinated alkene, but the yield is significantly lower than expected or varies dramatically between runs.
Initial Diagnosis: Low yield is a common symptom of moisture contamination.[12] Water can consume your precursor, quench catalysts, or react with intermediates, leading to a stalled or inefficient reaction.[10] The following workflow can help diagnose and solve the problem.
Troubleshooting Workflow: Low Reaction Yield
Caption: A flowchart for diagnosing low reaction yields.
Protocol 1: Rigorous Drying of Reaction Solvents
Even "anhydrous" grade solvents require drying for highly sensitive applications. The choice of method depends on the solvent's properties.[13][14]
| Solvent Class | Recommended Drying Agent(s) | Procedure | Target Water Content |
| Ethers (THF, Dioxane) | Sodium/Benzophenone or Activated Alumina | Distill from Na/Benzophenone until the deep blue color of the ketyl radical persists. Alternatively, pass through a column of activated neutral alumina.[15] | < 10 ppm |
| Apolar Hydrocarbons (Toluene, Hexane) | Sodium/Benzophenone or Calcium Hydride (CaH₂) | Distill from Na/Benzophenone or stir over CaH₂ for 24h followed by distillation.[16] | < 10 ppm |
| Halogenated Solvents (DCM) | Calcium Hydride (CaH₂) or P₄O₁₀ | Stir over CaH₂ for >24h and distill. Caution: Do not use alkali metals like sodium.[15] | < 15 ppm |
| Polar Aprotic (Acetonitrile, DMF) | Calcium Hydride (CaH₂) or 3Å Molecular Sieves | Stir over CaH₂ and distill under reduced pressure. Alternatively, store over activated 3Å molecular sieves for >48h.[15][17] | < 30 ppm |
Step-by-Step: Drying with Activated 3Å Molecular Sieves
-
Sieve Activation: Place 3Å molecular sieves (10-20% of the solvent volume) in a dry flask. Heat to 180-200 °C under high vacuum for at least 8 hours to remove adsorbed water.[17]
-
Cooling: Allow the flask to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
Drying: Add the solvent to the activated sieves under a positive pressure of inert gas.
-
Incubation: Seal the flask and let it stand for a minimum of 48 hours before use. The solvent can be stored over the sieves.[15]
Issue 2: Formation of Unexpected Side Products
Your reaction produces not only the desired product but also significant amounts of impurities that complicate purification.
Explanation: The Role of Water as a Reactant
The presence of water can lead to the formation of specific, predictable side products. Like all unsaturated fluorocarbons, fluorinated alkenes are susceptible to nucleophilic attack.[1] Water can act as a nucleophile, leading to hydration or hydrolysis products.
The Mechanism of Hydrolysis
Caption: Generalized mechanism of water attacking a fluorinated alkene.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
To rigorously exclude atmospheric moisture and oxygen, use of a Schlenk line or a glovebox is mandatory.[6][18][19]
Step-by-Step: Schlenk Line Technique
-
Glassware Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (>120 °C) for several hours and assembled while hot.[9][11]
-
System Assembly: Assemble the reaction flask on the Schlenk line.
-
Purging the System: Evacuate the flask using the vacuum pump and then backfill with a high-purity inert gas like argon or nitrogen. Repeat this "pump-and-purge" cycle at least three times to remove residual air and moisture from the vessel.[20]
-
Solvent Transfer: Transfer the rigorously dried solvent to the reaction flask via a gas-tight syringe or a cannula under a positive pressure of inert gas.[8]
-
Reagent Addition: Add other reagents (solids or liquids) using appropriate air-free techniques. Liquid precursors should be transferred from their Sure/Seal™ bottle using a clean, dry, inert-gas flushed syringe.[9]
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, often visualized with an oil bubbler, to prevent any atmospheric ingress.[8]
Issue 3: How Do I Know if My Solvents are Dry Enough?
Visual inspection is not sufficient. Quantitative methods are required to ensure moisture levels are low enough for your chemistry.
Analytical Techniques for Water Quantification
| Method | Sensitivity | Advantages | Disadvantages |
| Karl Fischer (KF) Titration | ppm to % levels (coulometric is more sensitive) | Gold standard, highly accurate and reproducible.[21][22][23] | Requires dedicated equipment; can be interfered with by some compounds. |
| ¹⁹F NMR Spectroscopy | ~100 ng detection limit | Extremely sensitive, can be performed in an inert atmosphere glovebox, no calibration needed.[24][25] | Requires specific reagents (e.g., TBAF/PhI(OAc)₂) and access to an NMR spectrometer. |
| Gas Chromatography (GC) | ppm levels | Fast and can be automated. | Requires careful calibration and a suitable column.[21] |
For most research labs facing recurring issues with moisture-sensitive reactions, investing in training for Karl Fischer titration or developing an internal ¹⁹F NMR-based protocol is highly recommended for reliable quality control.[21][24]
References
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Kintek Furnace. (2026, February 12). How to Use Inert Gas to Enhance Reaction Yields. Kintek-furnace.com. [Link]
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Wikipedia. (n.d.). Tetrafluoroethylene. En.wikipedia.org. [Link]
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Kintek Furnace. (n.d.). What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. Kintek-furnace.com. [Link]
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National Center for Biotechnology Information. (n.d.). Tetrafluoroethylene. PubChem. [Link]
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Daikin Chemicals. (2017, September 5). Safety Data Sheet: Hexafluoropropene. Daikin-chem.co.jp. [Link]
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Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. [Link]
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HaloPolymer. (n.d.). Safety Data Sheet: HEXAFLUOROPROPENE. Halopolymer-usa.com. [Link]
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Scribd. (n.d.). Effective Methods for Drying Solvents. Scribd.com. [Link]
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Britannica. (2026, January 9). Tetrafluoroethylene. Britannica.com. [Link]
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ResearchGate. (2021, August 8). How is an inert atmosphere created?. Researchgate.net. [Link]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Pitt.edu. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Trimers of hexafluoropropene. Chemos.de. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Rochester.edu. [Link]
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All-Spec. (2025, August 16). A Practical Guide to MSL: Handling and Storing Sensitive Components. All-spec.com. [Link]
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Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Zamann-pharma.com. [Link]
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Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413-4416. [Link]
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ACS Publications. (2024, May 2). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. ACS Omega. [Link]
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ResearchGate. (n.d.). Hydrolysis of Fluorosilanes: A Theoretical Study. Researchgate.net. [Link]
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LCGC International. (2022, April 15). Rapid, Efficient Quantification of Water in Solvents and Solvents in Water Using an Ionic Liquid-based GC Column. Chromacademy.com. [Link]
-
Sciencemadness Wiki. (2023, July 25). Drying solvents. Sciencemadness.org. [Link]
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Wiley Online Library. (n.d.). Regio- and Stereoselective Synthesis of Fluoroalkenes by Directed Au(I) Catalysis. Onlinelibrary.wiley.com. [Link]
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National Center for Biotechnology Information. (n.d.). Catalytic control of enzymatic fluorine specificity. PubMed Central. [Link]
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Burfield, D. R., Lee, K. H., & Smithers, R. H. (1977). Desiccant Efficiency in Solvent Drying. A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry, 42(18), 3060–3065. [Link]
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Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Delloyd.50megs.com. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Rochester.edu. [Link]
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National Center for Biotechnology Information. (2025, January 13). Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. PubMed Central. [Link]
-
Wiley. (n.d.). Strategies Towards Challenging Fluorination Reactions. In C‐H and C‐X Bond Functionalization: Transition Metal Mediation. [Link]
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MDPI. (2022, December 1). Detection of Trace Amounts of Water in Organic Solvents by DNA-Based Nanomechanical Sensors. Mdpi.com. [Link]
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Orion Industries, Ltd. (2016, August 25). How is PTFE (Teflon®) Made?. Orioncoat.com. [Link]
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The Essential Chemical Industry. (n.d.). Poly(tetrafluoroethene) (Polytetrafluoroethylene). Essentialchemicalindustry.org. [Link]
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improving selectivity for 1,1,3,4,4,4-hexafluorobut-2-ene over byproducts
Welcome to the technical support center for the synthesis of 1,1,3,4,4,4-hexafluorobut-2-ene (HFO-1336mzz). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high selectivity in this synthesis. We will explore the causality behind experimental choices, providing troubleshooting advice and detailed protocols to help you optimize your reaction outcomes.
Introduction
1,1,3,4,4,4-Hexafluorobut-2-ene, a key hydrofluoroolefin (HFO), is gaining significant traction as a building block in organic synthesis and as a next-generation refrigerant and foam-blowing agent due to its low global warming potential.[1][2] The synthesis of this compound, however, frequently presents challenges in controlling selectivity, leading to the formation of undesired isomers and byproducts. Common synthetic routes include the dehydrohalogenation of saturated precursors and the selective hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne.[3][4] Achieving high purity of the target molecule, particularly a specific (E) or (Z) isomer, is critical for its intended application and requires careful optimization of reaction parameters. This guide provides in-depth troubleshooting for common selectivity issues encountered during its synthesis.
Troubleshooting Guide: Enhancing Selectivity
This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.
Question 1: My dehydrohalogenation of a 2,3-dihalo-1,1,1,4,4,4-hexafluorobutane precursor results in a low yield and a mixture of various halo-olefins. How can I improve selectivity?
Root Cause Analysis: Low selectivity in dehydrohalogenation reactions often stems from three primary factors: an inefficient base/catalyst system, non-optimal reaction conditions, or competing elimination pathways. When using a strong base like potassium hydroxide (KOH), the reaction occurs at the interface of two immiscible phases (aqueous and organic). The efficiency of the reaction is therefore highly dependent on the transport of the hydroxide ion into the organic phase.[4][5] Furthermore, if the precursor has different halogen atoms (e.g., 2-chloro-3-iodo-1,1,1,4,4,4-hexafluorobutane), the base can eliminate either HX or HY, leading to a product mixture.[1][4]
Solutions & Scientific Rationale:
-
Implement Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst is crucial for this reaction. Quaternary ammonium salts, such as tetrabutylammonium bromide (Bu₄NBr), are highly effective.[4][5] The lipophilic cation (Bu₄N⁺) pairs with the hydroxide anion (OH⁻), shuttling it from the aqueous phase to the organic phase where it can react with the substrate. This dramatically increases the reaction rate and can improve selectivity by allowing for milder reaction conditions. PTC dehydrohalogenations often follow an E2 mechanism, and the choice of catalyst can be critical; more organophilic catalysts often show higher efficiency.[6]
-
Optimize the Catalyst: Not all phase-transfer catalysts are equally effective. For dehydrohalogenations, more organophilic (lipophilic) quaternary ammonium salts can offer superior performance compared to smaller ones like triethylbenzylammonium (TEBA).[6] Consider screening catalysts such as tetraoctylammonium bromide for potentially higher conversion rates.
-
Control Reaction Temperature: While heating can increase the reaction rate, it can also promote side reactions. For the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane, running the reaction with KOH and Bu₄NBr in water at room temperature has been shown to be effective, minimizing byproduct formation.[4]
-
Choose the Right Precursor: If your goal is a specific halo-olefin, starting with a symmetric dihalo-precursor (e.g., 2,3-dibromo- or 2,3-dichloro-) is advisable. Using a mixed-halogen precursor will almost invariably lead to a mixture of products due to concurrent elimination reactions.[4]
Question 2: In synthesizing (Z)-1,1,3,4,4,4-hexafluorobut-2-ene via hydrogenation of hexafluoro-2-butyne, I'm observing significant over-hydrogenation to hexafluorobutane and the formation of the (E)-isomer. What can I do?
Root Cause Analysis: This is a classic selectivity challenge in semi-hydrogenation. The catalyst used must be active enough to reduce the alkyne but not so active that it readily reduces the resulting alkene. Furthermore, the catalyst's surface chemistry dictates the stereochemical outcome of the hydrogen addition (syn-addition for the Z-isomer). Standard hydrogenation catalysts like Palladium on carbon (Pd/C) are often too active, leading to over-reduction.
Solutions & Scientific Rationale:
-
Use a "Poisoned" or Modified Catalyst: The key to high selectivity is to temper the catalyst's activity.
-
Lindlar's Catalyst: This is a classic choice for cis-alkene synthesis. It consists of palladium supported on calcium carbonate and treated with lead acetate and quinoline. The "poisons" selectively deactivate the most active catalytic sites, preventing over-hydrogenation of the alkene.[3]
-
Bismuth-Doped Palladium Catalysts: Recent studies have shown that doping palladium catalysts with bismuth significantly improves both activity and selectivity for the cis-selective semi-hydrogenation of perfluoro-2-butyne.[7][8] The addition of bismuth is believed to modify the electronic properties of the palladium surface, favoring alkyne adsorption and subsequent syn-hydrogenation while inhibiting alkene adsorption.
-
-
Optimize Catalyst Support and Loading: The support material can influence catalytic performance. Supports like porous aluminum fluoride (AlF₃), alumina (Al₂O₃), or titanium silicate have been used.[3][7] Low palladium loading (e.g., 100 ppm to 5000 ppm) is often preferred to reduce the risk of over-hydrogenation.[3]
-
Control Reaction Conditions:
-
Temperature and Pressure: Conduct the reaction at the lowest temperature and hydrogen pressure that still allows for a reasonable reaction rate. Higher temperatures and pressures increase the rate of all hydrogenation steps, including the undesirable over-hydrogenation.
-
Continuous vs. Batch Process: A continuous gas-phase process can sometimes offer better control over contact time and reaction conditions compared to a batch process, helping to minimize byproduct formation.[3]
-
Question 3: My reaction yields the correct product, but as an inseparable mixture of (E) and (Z) isomers. How can I favor the formation of one isomer?
Root Cause Analysis: The isomeric ratio is determined by the reaction mechanism and can be influenced by post-synthesis isomerization. Dehydrohalogenation can sometimes produce mixtures, while semi-hydrogenation of alkynes is typically highly stereoselective. However, the desired isomer can convert to the undesired one if the reaction or purification conditions promote isomerization.
Solutions & Scientific Rationale:
-
Stereoselective Synthesis: The most effective approach is to use a synthetic route that intrinsically favors one isomer. As discussed in Question 2, the catalytic semi-hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne using a modified palladium catalyst is highly selective for the (Z)-isomer.[7][8]
-
Catalytic Isomerization: If your synthesis produces a mixture, or the undesired isomer, you can perform a separate isomerization step.
-
From (Z) to (E): The (Z)-isomer can be isomerized to the (E)-isomer by contacting it with a metal halide catalyst in the liquid phase.[9]
-
From (E) to (Z): Conversely, some patents describe isomerizing the (E)-form to the preferred (Z)-form in the vapor phase using catalysts like halogenated metal oxides or Lewis acid metal halides.[9]
-
Photochemical Isomerization: For some related halo-olefins, UV irradiation has been shown to quantitatively convert the (E)-isomer to the (Z)-isomer.[4] This could be an avenue for exploration, though its applicability would need to be confirmed for HFO-1336mzz itself.
-
-
Avoid Isomerization During Workup and Purification:
-
Acid/Base Sensitivity: Be aware that acidic or basic conditions, sometimes present in workup or on solid supports like certain zeolites, can catalyze isomerization.[10] Neutralize the reaction mixture carefully and choose neutral purification media where possible.
-
Thermal Stability: While generally stable, prolonged exposure to high temperatures during distillation could potentially lead to some degree of isomerization, especially if catalytic impurities are present.
-
Question 4: I am observing byproducts that suggest C-F bond cleavage has occurred. What causes this and how can it be minimized?
Root Cause Analysis: While the C-F bond is exceptionally strong, certain highly reactive reagents or harsh conditions can lead to its cleavage, a process known as defluorination. This is more likely to occur with highly reactive organometallic reagents or specific metal catalysts. For instance, reactions with strong reducing agents or certain aluminum(I) or boron complexes have been shown to cause defluorination in HFO-1336mzz, leading to products like 1,1,4,4-tetrafluorobuta-1,3-diene.[4][11]
Solutions & Scientific Rationale:
-
Re-evaluate Reagent Choice: If you are using strong organometallic reagents (e.g., BuLi for dehydrohalogenation), consider alternative, less aggressive methods. The use of KOH with a phase-transfer catalyst is a much milder approach for dehydrohalogenation that is less likely to cause C-F bond cleavage.[4]
-
Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, especially when using metal-based catalysts that could have side activities.
-
Catalyst Selection: In reactions like hydrosilylation, the choice of catalyst (e.g., platinum vs. rhodium compounds) can determine whether you get the desired addition product or an undesired C-F elimination product.[11] If C-F cleavage is an issue, screen alternative catalysts known for higher chemoselectivity.
-
Process Control: Ensure the reaction environment is free from potent initiators that could trigger radical defluorination pathways, unless that is the desired reaction.[12]
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the most common industrial synthesis routes for 1,1,3,4,4,4-hexafluorobut-2-ene? The primary routes involve either the dehydrohalogenation of a saturated precursor like 2,3-dichloro-1,1,1,4,4,4-hexafluorobutane or the selective hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne.[3][4] Another multi-step process starts from more basic feedstocks like 1,1,1-trifluorotrichloroethane, which is first dimerized and then converted to the final product through subsequent hydrogenation and dehydrochlorination steps.[3]
-
FAQ 2: How can I effectively separate the (E) and (Z) isomers of hexafluorobut-2-ene? Separating the (E) and (Z) isomers is challenging due to their very close boiling points. High-efficiency fractional distillation using a column with a high number of theoretical plates is the standard method, but achieving high purity can be difficult.[13] For laboratory scale, careful fractional distillation is the most accessible method. For industrial scale, more advanced techniques like extractive distillation may be required to alter the relative volatilities of the isomers.[13]
-
FAQ 3: What are the best analytical techniques for quantifying the isomeric ratio and byproduct profile? Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent tool for identifying the components of the reaction mixture, including the desired product, isomers, and any byproducts. For accurate quantification of the isomeric ratio, ¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance) spectroscopy is highly recommended. The coupling constants (specifically the ⁵JFFcis coupling constant) can be used to definitively assign the configuration of the isomers.[4][11]
Data & Protocols
Data Summary
Table 1: Comparison of Catalysts for Selective Hydrogenation of Hexafluoro-2-butyne to (Z)-HFO-1336mzz
| Catalyst System | Support | Additive/Poison | Key Advantage | Reference |
| Pd + Bi | Porous AlF₃ | Bismuth (Bi) | High activity and selectivity for the (Z)-isomer. | [7][8] |
| Lindlar's Catalyst | CaCO₃ | Lead Acetate | Classic catalyst for cis-alkene synthesis, prevents over-hydrogenation. | [3] |
| Palladium | Al₂O₃ or C | Silver (Ag) or Lanthanide | Doping can improve selectivity. | [3] |
Table 2: Effect of Phase-Transfer Catalyst on Dehydrohalogenation Efficiency
| Catalyst | Typical Substrate | Base | Key Characteristic | Reference |
| Tetrabutylammonium Bromide (Bu₄NBr) | 2,3-Dihalobutanes | KOH/H₂O | Effective and commonly used for interfacial reactions. | [4] |
| Tetraoctylammonium Bromide | Substituted Phenethyl Bromide | NaOH | Higher organophilicity can lead to greater conversion rates. | [6] |
Experimental Protocols
Protocol 1: Optimized Dehydrohalogenation using Phase-Transfer Catalysis
This protocol is based on the dehydrobromination of 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane.
-
Apparatus Setup: In a certified chemical fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Reagents: To the flask, add 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane (1.0 eq) and the phase-transfer catalyst, tetrabutylammonium bromide (Bu₄NBr, 5 mol%).
-
Reaction Initiation: Add a solution of potassium hydroxide (KOH, 1.3 eq) in water dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Stir the reaction vigorously for 2-4 hours at room temperature. Monitor the progress by taking aliquots from the organic layer and analyzing by GC-MS or ¹⁹F NMR.
-
Workup: Once the reaction is complete, stop stirring and allow the phases to separate. Carefully separate the lower organic layer.
-
Purification: Wash the organic layer with water, dry over an anhydrous salt (e.g., MgSO₄), and purify by fractional distillation to isolate the mixture of (E/Z)-1,1,3,4,4,4-hexafluorobut-2-ene.[4]
Protocol 2: Selective Hydrogenation of Hexafluoro-2-butyne to (Z)-1,1,3,4,4,4-hexafluorobut-2-ene
This is a generalized protocol for a gas-phase continuous hydrogenation.
-
Catalyst Preparation: Prepare the catalyst, for example, a Palladium-Bismuth catalyst on a porous aluminum fluoride support (Pd-Bi/PAF), and pack it into a fixed-bed reactor tube.[7][8]
-
System Setup: Place the reactor tube inside a furnace with precise temperature control. Set up a system to deliver a controlled flow of 1,1,1,4,4,4-hexafluoro-2-butyne and hydrogen gas.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 150-250 °C). Introduce the gaseous reactants at a specific molar ratio of H₂ to alkyne.
-
Product Collection: The product stream exiting the reactor is cooled through a condenser to collect the liquid product, which primarily consists of (Z)-1,1,3,4,4,4-hexafluorobut-2-ene.
-
Analysis: Analyze the collected product by GC and/or NMR to determine conversion and selectivity. Adjust temperature, flow rates, and pressure to optimize the yield of the desired (Z)-isomer.[7]
Visualizations
Diagrams
Caption: Common synthetic routes to 1,1,3,4,4,4-hexafluorobut-2-ene.
Caption: Troubleshooting flowchart for common selectivity issues.
Caption: Reaction pathway showing desired product and over-hydrogenation byproduct.
References
- TBA
- TBA
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). Arkivoc. [Link]
- Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene. (2017).
-
Synthesis of Z-1,1,1,4,4,4-hexafluoro-2-butene from hexachlorobutadiene. (2015). ResearchGate. [Link]
-
CATALYTIC ISOMERIZATION OF Z-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. (2020). European Patent Office. [Link]
-
CATALYTIC ISOMERIZATION OF Z-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE TO E-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE. (2018). WIPO Patentscope. [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024). National Center for Biotechnology Information. [Link]
-
Preparation of cis-1,1,1,4,4,4-hexafluorobut-2-ene by cis-selective semi-hydrogenation of perfluoro-2-butyne. (2015). ResearchGate. [Link]
- Process for preparation of hydrofluoroalkenes by selective catalytic consecutive hydrodefluorination. (2019).
- TBA
-
Choosing a Catalyst for PTC Dehydrohalogenation. (n.d.). Phase-Transfer Catalysis. [Link]
- TBA
-
Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
- TBA
- TBA
- TBA
-
METHOD FOR PURIFYING HEXAFLUOROBUTADIENE. (2021). European Patent Office. [Link]
- TBA
- TBA
- TBA
- TBA
- TBA
- TBA
Sources
- 1. benchchem.com [benchchem.com]
- 2. (Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | 692-49-9 [chemicalbook.com]
- 3. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 4. (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. data.epo.org [data.epo.org]
- 10. data.epo.org [data.epo.org]
- 11. BJOC - (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene [beilstein-journals.org]
- 12. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
thermal degradation products of 1,1,3,4,4,4-hexafluorobut-2-ene analysis
Technical Support Center: Thermal Stability & Degradation Analysis of Fluorinated Olefins
Subject: 1,1,3,4,4,4-Hexafluorobut-2-ene (
Executive Summary: The Chemical Context
You are inquiring about 1,1,3,4,4,4-hexafluorobut-2-ene . Note that while the industrial standard "HFO-1336mzz" refers to the symmetric isomer (1,1,1,4,4,4-hexafluorobut-2-ene), your specified structure (
This structural distinction is critical for thermal stability analysis:
-
Asymmetric Stability: The
group is thermodynamically less stable than the group found in HFO-1336mzz, making this isomer more susceptible to dehydrofluorination (loss of HF). -
Degradation Profile: Thermal stress will primarily yield Hydrogen Fluoride (HF) , Carbonyl Fluoride (
) (under oxidative conditions), and fragmented fluorocarbons ( , ).
Part 1: Degradation Pathways & Products
The following diagram illustrates the mechanistic pathways for the thermal and oxidative degradation of 1,1,3,4,4,4-hexafluorobut-2-ene.
Figure 1: Mechanistic degradation pathways showing the divergence between inert thermal breakdown (HF formation) and oxidative breakdown (COF2 formation).
Part 2: Troubleshooting Guide
Module A: Corrosion & Acidic Residues
Symptom: Etching of glass liners, rapid degradation of GC column stationary phases, or acidic pH in scrubber water.
Root Cause: Formation of Hydrogen Fluoride (HF) via dehydrofluorination of the
| Diagnostic Step | Action Protocol |
| 1. Confirm HF Presence | Don't rely on smell. Use F-selective electrode (ISE) or Ion Chromatography (IC) on scrubber water. |
| 2. Check Temperature | If T > 250°C, the |
| 3. Scrubber Efficiency | Ensure your caustic scrubber (NaOH/KOH) is not saturated. HF breakthrough is invisible until it destroys downstream optics. |
Module B: Ghost Peaks in GC-MS
Symptom: Appearance of early-eluting peaks (Retention Time < 2 min) or broad tailing peaks.
Root Cause: Thermal fragmentation (
| Observed Peak (m/z) | Likely Identity | Origin |
| 69 ( | Perfluorocarbons | Common fragment for all |
| 51 ( | Parent Isomer | Characteristic of your 1,1-difluoro terminus. |
| 66 ( | Carbonyl Fluoride | CRITICAL: Indicates air leak in the system (Oxidation). |
| 20 ( | Hydrogen Fluoride | Often invisible in standard MS; causes baseline lift. |
Protocol: Differentiating Isomers
-
Method: Use a thick-film fluorocarbon-selective column (e.g., GasPro or Plot Q). Standard DB-5 columns often fail to separate HFO isomers.
-
Validation: Inject a standard of HFO-1336mzz(Z) (1,1,1,4,4,4). If your peak elutes at a different time, you confirm the structural asymmetry of your 1,1,3,4,4,4 sample.
Module C: Safety Alarms (Toxic Gas)
Symptom: FTIR or electrochemical sensors triggering alarms during high-temperature experiments.
Root Cause: Generation of Carbonyl Fluoride (
FAQ: Is PFIB a risk?
-
Answer: Yes. While less common in C4 olefins than in PTFE pyrolysis, the recombination of
carbenes can theoretically form PFIB (highly toxic). -
Detection: Monitor m/z 181 (
) and m/z 131 ( ) in MS. -
Mitigation: Ensure strictly anaerobic conditions.
promotes , but pyrolysis without flow can favor PFIB.
Part 3: Analytical Workflows
Workflow 1: Quantitative Analysis of Degradation Products
Figure 2: Integrated analytical workflow for quantifying organic and inorganic decomposition products.
Step-by-Step Protocol: HF Quantification (Ion Chromatography)
-
Sampling: Direct reactor effluent through a train of two impingers containing 20mM NaOH.
-
Duration: Collect for exactly 30 minutes at a known flow rate.
-
Analysis: Inject scrubber solution into an Ion Chromatograph (Anion exchange column).
-
Calculation:
References
-
Kinetic and Experimental Investigations on the Unimolecular Thermal Decomposition of HFO-1336mzz(E) . Industrial & Engineering Chemistry Research. (2023).[1] Link
- Relevance: Establishes baseline thermal stability (approx 820 K) and primary products ( , , ) for the hexafluorobutene family.
-
Thermal stability and decomposition mechanism of HFO-1336mzz(Z) . International Journal of Energy Research. (2019). Link
- Relevance: Confirms HF and radical formation as the dominant initial step in degrad
-
The oxidation decomposition mechanisms of HFO-1336mzz(Z) . Journal of Molecular Modeling. Link
- Relevance: Details the formation of and in the presence of w
-
Material Safety Data Sheet: (Z)-1,1,1,4,4,4-Hexafluoro-2-Butene . Chemours/Yuji Science. Link
- Relevance: Provides toxicity data and physical properties for the closest industrial isomer.
Sources
Validation & Comparative
Technical Comparison Guide: NMR Discrimination of HFO-1336mzz vs. 1,1,3,4,4,4-Hexafluorobut-2-ene
Executive Summary
In the development of next-generation low-GWP (Global Warming Potential) working fluids, HFO-1336mzz (specifically the Z-isomer, cis-1,1,1,4,4,4-hexafluorobut-2-ene) has emerged as a critical component for foam blowing and organic Rankine cycles. However, the synthesis of fluorinated olefins often yields structural isomers that possess distinct thermodynamic and toxicological profiles.
One such impurity is 1,1,3,4,4,4-hexafluorobut-2-ene (often referred to as iso-HFO-1336). While HFO-1336mzz is chemically symmetric, the 1,1,3,4,4,4-isomer is asymmetric, containing a terminal difluoromethyl (
This guide outlines a robust Nuclear Magnetic Resonance (NMR) protocol to definitively distinguish these isomers, relying on the distinct symmetry properties and spin-spin coupling patterns of the
Structural & Symmetry Analysis
The primary differentiator between these molecules is molecular symmetry . This dictates the number of magnetically equivalent environments observed in the NMR spectrum.
| Feature | HFO-1336mzz (Z-isomer) | 1,1,3,4,4,4-Hexafluorobut-2-ene |
| IUPAC Name | (2Z)-1,1,1,4,4,4-hexafluorobut-2-ene | 1,1,3,4,4,4-hexafluorobut-2-ene |
| Formula | ||
| Symmetry | ||
| 1 (Chemically Equivalent Vinyl Protons) | 2 (Distinct: Vinyl H + Terminal | |
| 1 (Chemically Equivalent | 3 (Distinct: |
Experimental Protocol
Sample Preparation
To ensure high-resolution splitting patterns, particularly for the
-
Solvent: Chloroform-
( ) is recommended. Acetone- is a viable alternative but may induce solvent-solute hydrogen bonding shifts in the proton. -
Concentration: 10–20 mg of sample in 0.6 mL solvent.
-
Reference: Internal standard
( ppm) for ; ( ppm) or -trifluorotoluene ( ppm) for .
Instrument Parameters
-
Probe: 5 mm Broadband Fluorine (BBFO) or Dual (
). -
Pulse Sequence: Standard 1D zg30 (proton) and zgflqn (fluorine).
-
Relaxation Delay (
): Set seconds to ensure accurate integration of groups, which often have long relaxation times.
Data Analysis & Interpretation
NMR Spectroscopy
The proton spectrum provides the first line of evidence.
-
HFO-1336mzz:
-
Signal: A single multiplet signal in the vinyl region (
6.0 – 6.8 ppm ). -
Pattern: Although the protons are chemically equivalent, they couple to the adjacent
groups ( ), appearing as a complex quartet or multiplet. -
Key Feature: Absence of any signal outside the vinyl region.
-
-
1,1,3,4,4,4-Hexafluorobut-2-ene:
-
Signal A (
): A vinyl proton signal ( 5.5 – 6.5 ppm ). -
Signal B (
): A distinct terminal proton signal ( 5.8 – 6.5 ppm ). -
Key Feature (The "Smoking Gun"): The
proton exhibits a massive geminal coupling constant ( ) of approximately 50–55 Hz . This appears as a wide doublet (split further into triplets/quartets). This large splitting is diagnostic of a proton attached directly to a carbon bearing two fluorines.
-
NMR Spectroscopy (The Definitive Test)
Fluorine NMR is the most robust method for this distinction due to the wide chemical shift dispersion.
-
HFO-1336mzz:
-
Signal: A single resonance corresponding to the two equivalent
groups. -
Shift:
-58 to -60 ppm . -
Integration: Normalized to 6F.
-
-
1,1,3,4,4,4-Hexafluorobut-2-ene:
-
Signal A (
): -65 to -75 ppm (3F). -
Signal B (
): -110 to -120 ppm (1F). -
Signal C (
): -115 to -130 ppm (2F). -
Pattern: You will observe three distinct clusters of peaks with an integral ratio of 3:1:2 .
-
Summary Data Table
The following table summarizes the expected spectral data in
| Parameter | HFO-1336mzz (Z) | 1,1,3,4,4,4-Hexafluorobut-2-ene |
| 1 (Vinyl) | 2 (Vinyl + Terminal) | |
| ~6.7 ppm (Multiplet) | A: ~6.2 ppm ( | |
| 1 | 3 | |
| -59.0 ppm ( | A: -70 ppm ( | |
| Integral Ratio | N/A (Single Peak) | 3 : 1 : 2 |
Decision Tree Workflow
The following logic flow illustrates the step-by-step process for identifying the material.
Figure 1: Analytical decision tree for differentiating HFO-1336mzz from its asymmetric isomer.
References
-
Kontomaris, K. (2011). HFO-1336mzz-Z: High Temperature Chemical Stability and Use as A Working Fluid in Organic Rankine Cycles. Purdue University Conferences. Link
-
Kirij, N. V., et al. (2024).[1] (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade.[1] Beilstein Journal of Organic Chemistry. Link
-
PubChem Database. (2025). Compound Summary: 1,1,1,4,4,4-Hexafluorobut-2-ene.[2][1][3][4][5][6][7] National Library of Medicine. Link
-
ChemicalBook. (2025). (Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE Spectral Data. Link
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. 1,1,1,4,4,4-Hexafluoro-2-butene | C4H2F6 | CID 2774975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. US9758452B2 - Integrated process for the production of Z-1,1,1,4,4,4-hexafluoro-2-butene - Google Patents [patents.google.com]
- 6. (Z)-1,1,1,4,4,4-HEXAFLUORO-2-BUTENE | 692-49-9 [chemicalbook.com]
- 7. (Z)-1,1,1,4,4,4-hexafluorobut-2-ene | CAS#:692-49-9 | Chemsrc [chemsrc.com]
A Comparative Guide to the Infrared Spectrum of 1,1,3,4,4,4-Hexafluorobut-2-ene and Related Fluoroalkenes
This in-depth technical guide provides a comprehensive analysis and interpretation of the infrared (IR) spectrum of 1,1,3,4,4,4-hexafluorobut-2-ene. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced vibrational spectroscopy of this fluorinated alkene. By comparing its spectral features with those of analogous compounds, this guide offers a framework for identifying and characterizing similar molecules. The content herein is grounded in established spectroscopic principles and supported by experimental data from authoritative sources.
The Significance of Fluorine in Molecular Spectroscopy
The introduction of fluorine into organic molecules profoundly influences their physical, chemical, and biological properties. In the realm of infrared spectroscopy, the strong electronegativity and relatively high mass of fluorine atoms lead to characteristic and intense absorption bands, particularly for C-F stretching vibrations. These features make IR spectroscopy a powerful tool for the characterization of organofluorine compounds, a class of molecules with increasing importance in pharmaceuticals, materials science, and agrochemicals. Understanding the subtleties of how fluorine substitution affects the vibrational modes of a molecule is paramount for accurate spectral interpretation.
Predicted Infrared Spectrum of 1,1,3,4,4,4-Hexafluorobut-2-ene
Key Predicted Vibrational Modes and Their Expected Wavenumber Ranges:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale and Key Considerations |
| =C-H Stretching | 3100 - 3000 | Medium | The presence of sp²-hybridized carbon-hydrogen bonds will give rise to stretching vibrations in this region, typically at a higher frequency than sp³ C-H stretches.[1] |
| C=C Stretching | 1670 - 1640 | Weak to Medium | The C=C stretching frequency in alkenes is sensitive to substitution. The presence of electron-withdrawing trifluoromethyl groups is expected to shift this band to a lower wavenumber compared to non-fluorinated alkenes. The symmetry of the molecule will also influence the intensity of this peak. |
| C-F Stretching | 1350 - 1100 | Very Strong | Multiple, strong to very strong absorption bands are anticipated in this region due to the symmetric and asymmetric stretching vibrations of the C-F bonds in the two CF₃ groups. This is a hallmark of fluorinated compounds.[2] |
| =C-H Bending (Out-of-Plane) | 1000 - 650 | Strong | The out-of-plane bending vibrations of the vinylic C-H bonds are typically strong and their position is indicative of the substitution pattern around the double bond. For a disubstituted alkene, the exact position will depend on the cis or trans configuration. |
| CF₃ Deformation | 800 - 600 | Medium | Rocking and scissoring vibrations of the trifluoromethyl groups are expected in this region. |
Comparative Spectral Analysis: 1,1,3,4,4,4-Hexafluorobut-2-ene vs. Perfluorobutene-2
To provide a more concrete understanding of the influence of the vinylic hydrogens in 1,1,3,4,4,4-hexafluorobut-2-ene, a comparison with a structurally similar but fully fluorinated alkene, perfluorobutene-2, is highly instructive. The infrared spectra of cis- and trans-perfluorobutene-2 have been experimentally determined and provide an excellent benchmark.
Table of Comparison: Key IR Absorptions (cm⁻¹)
| Vibrational Mode | 1,1,3,4,4,4-Hexafluorobut-2-ene (Predicted) | trans-Perfluorobutene-2 (Experimental) | cis-Perfluorobutene-2 (Experimental) |
| =C-H Stretching | 3100 - 3000 | Absent | Absent |
| C=C Stretching | 1670 - 1640 | ~1740 | ~1730 |
| C-F Stretching | 1350 - 1100 | Multiple strong bands ~1300-1100 | Multiple strong bands ~1300-1100 |
| =C-H Bending | 1000 - 650 | Absent | Absent |
Key Insights from the Comparison:
-
The =C-H Stretching Region: The most striking difference is the presence of absorptions in the 3100-3000 cm⁻¹ region for 1,1,3,4,4,4-hexafluorobut-2-ene, which are completely absent in the perfluorinated analogs. This provides a clear diagnostic window for identifying the presence of vinylic hydrogens.
-
The C=C Stretching Frequency: The C=C stretching vibration in perfluorobutene-2 isomers appears at a significantly higher wavenumber (~1730-1740 cm⁻¹) compared to the predicted range for 1,1,3,4,4,4-hexafluorobut-2-ene. This highlights the complex electronic effects of fluorine substitution directly on the double-bonded carbons versus on adjacent carbons.
-
The C-F Stretching Region: Both the target molecule and the perfluorinated analogs will exhibit very strong and complex absorption patterns in the 1350-1100 cm⁻¹ region, characteristic of the multiple C-F bonds. While the overall pattern will be unique for each molecule (a "fingerprint"), the presence of these intense bands is a common feature.
Experimental Protocols for IR Spectrum Acquisition
The accurate acquisition of an IR spectrum is critical for reliable interpretation. Given that 1,1,3,4,4,4-hexafluorobut-2-ene is a volatile compound, both gas-phase and liquid-phase (as a neat liquid or in solution) methods are applicable.
Gas-Phase FTIR Spectroscopy
This method is ideal for volatile compounds and provides a spectrum free from solvent interference.
Methodology:
-
System Preparation: Assemble the gas-phase FTIR system, including a multipass gas cell to enhance the analytical path length for detecting low concentrations. Ensure the system is leak-tight.
-
Background Spectrum: Evacuate the gas cell and fill it with a dry, inert gas (e.g., nitrogen) at the same pressure and temperature as the subsequent sample measurement. Acquire a background spectrum.
-
Sample Introduction: Introduce a known concentration of 1,1,3,4,4,4-hexafluorobut-2-ene vapor into the evacuated gas cell.
-
Spectrum Acquisition: Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for ATR-FTIR Spectroscopy of a Liquid Sample.
Conclusion
The infrared spectrum of 1,1,3,4,4,4-hexafluorobut-2-ene is predicted to be rich with information, offering distinct absorption bands for its key functional groups. The very strong C-F stretching vibrations in the 1350-1100 cm⁻¹ region serve as a definitive marker for its fluorinated nature. Furthermore, the presence of =C-H stretching and bending vibrations provides a clear distinction from its perfluorinated counterparts. By understanding these characteristic spectral features and comparing them with related compounds, researchers can confidently identify and characterize 1,1,3,4,4,4-hexafluorobut-2-ene and other similar fluoroalkenes. The experimental protocols outlined provide a reliable foundation for obtaining high-quality IR spectra for these types of volatile and liquid compounds.
References
-
Infrared Spectroscopy. (n.d.). In Michigan State University, Department of Chemistry. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Samples. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Agilent Technologies. (2011, March 15). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. Retrieved from [Link]
-
Drawell. (2025, June 20). From CO2 to VOCs - FTIR in Environmental Gas Phase Pollutants Monitoring. Retrieved from [Link]
-
Doc Brown's Chemistry. (2025, December 17). infrared spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Retrieved from [Link]
-
LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Haszeldine, R. N. (1952). The reactions of metallic salts of acids with aliphatic compounds containing halogens. Part VI. The reaction of silver trifluoroacetate with iodo-compounds. Journal of the Chemical Society (Resumed), 3490.
- Heicklen, J., Wachi, F., & Knight, V. (1965). The Infrared Spectra of Perfluorocyclopropane and cis- and trans-Perfluorobutene-2. The Journal of Physical Chemistry, 69(2), 693-695.
Sources
comparison of etching efficiency 1,1,3,4,4,4-hexafluorobut-2-ene vs C4F6
Advanced Etching Gas Comparison: 1,1,3,4,4,4-Hexafluorobut-2-ene vs. Hexafluoro-1,3-butadiene (C₄F₆)
Executive Summary
For researchers, materials scientists, and drug development professionals engineering next-generation Lab-on-a-Chip (LOC) and microfluidic devices, the precise fabrication of high-aspect-ratio microstructures is critical. Deep silicon etching—particularly the Bosch process—dictates the surface roughness, fluid dynamics, and ultimate viability of these biomedical tools. This guide objectively compares the industry-standard 1 against an emerging hydrofluoroolefin (HFO) alternative,2, analyzing their plasma chemistry, etching efficiency, and application in micro-device fabrication[1],[2]. Both gases offer a Global Warming Potential (GWP) of <1, aligning with sustainable laboratory practices[1].
Mechanistic Causality: Plasma Chemistry & Etching Dynamics
To understand the etching efficiency of these two gases, we must examine the causality between their molecular structure and their behavior in a reactive plasma environment.
Hexafluoro-1,3-butadiene (C₄F₆): The Industry Standard C₄F₆ is a hydrogen-free fluorocarbon with an F/C ratio of 1.5, widely utilized in 3[3]. In inductively coupled plasma (ICP) or capacitively coupled plasma (CCP) systems, C₄F₆ dissociates into CFₓ radicals and reactive ions[4]. Because of its low F/C ratio, it exhibits a strong polymerizing capacity, forming a robust fluorocarbon passivation layer on trench sidewalls while reactive ions (e.g., Ar⁺, CF₃⁺) drive anisotropic etching at the trench bottom[5]. However, to prevent "etch stop" caused by excessive polymerization, precise tuning with O₂ or Ar is mandatory to balance the deposition and activation steps[6].
1,1,3,4,4,4-Hexafluorobut-2-ene (HFO): The Emerging Alternative 1,1,3,4,4,4-hexafluorobut-2-ene is an emerging hydrofluoroolefin engineered as a2 for advanced Bosch processes in Through-Silicon Via (TSV) and MEMS applications[2]. The critical mechanistic differentiator is the presence of intramolecular hydrogen. During plasma dissociation, the hydrogen atoms act as intrinsic fluorine scavengers, forming volatile hydrogen fluoride (HF)[7]. This in-situ scavenging effectively lowers the free F-radical density, thereby increasing the C/F ratio of the deposited hydrofluorocarbon film. This results in highly selective deposition that protects fragile sidewalls and corners from bowing and faceting—a common failure mode in deep silicon etching[8].
Quantitative Performance Comparison
The following table summarizes the core physicochemical and operational differences between the two etching gases:
| Feature | Hexafluoro-1,3-butadiene (C₄F₆) | 1,1,3,4,4,4-Hexafluorobut-2-ene |
| Chemical Formula | C₄F₆ | C₄H₂F₆ |
| F/C Ratio | 1.5 | 1.5 (Effective plasma ratio lowered by H-scavenging) |
| Hydrogen Content | None (Hydrogen-free) | 2 Atoms per molecule |
| Primary Application | HARC SiO₂ Etching | TSV / MEMS Bosch Passivation |
| Polymerization Capacity | High (Requires external O₂ tuning) | Very High (Self-scavenging via HF formation) |
| Selectivity (SiO₂ vs. Mask) | Excellent | Superior (Due to carbon-rich hydrofluorocarbon film) |
| GWP (Global Warming Potential) | < 1 | < 1 |
Self-Validating Experimental Protocol: HARC Etch Evaluation
To objectively compare the etch rate and selectivity of C₄F₆ vs. 1,1,3,4,4,4-hexafluorobut-2-ene, the following self-validating protocol is designed for a dual-frequency CCP etcher.
Step 1: Substrate Preparation Prepare 300 mm Si wafers with a stack of 2 µm SiO₂ over an Amorphous Carbon Layer (ACL) hardmask.
Step 2: Baseline Plasma Diagnostics (Self-Validation) Before introducing fluorocarbons, ignite a pure Ar plasma and monitor the chamber using 5. By establishing a baseline for Ar emission lines, we create a self-validating control that ensures no residual fluorocarbon "memory effects" from previous runs skew the deposition data[5].
Step 3: Gas Mixture Formulation
-
Control (C₄F₆): 35 sccm C₄F₆ / 300 sccm Ar / 60 sccm O₂[6].
-
Test (HFO): 35 sccm 1,1,3,4,4,4-hexafluorobut-2-ene / 300 sccm Ar / Adjusted O₂. (Note: O₂ must be titrated based on OES feedback to match the CF₂ radical density of the control).
Step 4: Etch Execution Apply 150 W source power (60 MHz) and 70 W bias power (2 MHz) at 15 mTorr for 5 minutes to balance ion bombardment with polymer deposition[5].
Step 5: Metrology & Causality Check Cleave the wafers and perform Cross-sectional Scanning Electron Microscopy (X-SEM). Measure the vertical etch depth (Etch Rate) and remaining ACL thickness (Selectivity). Causality Loop: If X-SEM reveals sidewall bowing in the HFO test, it indicates that the intrinsic hydrogen has scavenged too much fluorine, starving the plasma of etchant radicals while over-depositing polymer. The system must self-correct by incrementally increasing the O₂ flow to combust the excess polymer.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathways of plasma dissociation, passivation, and etching for these fluorocarbon gases.
Fig 1. Plasma dissociation and anisotropic etching pathways for fluorocarbon gases.
References
1.[1] Quanzhou Yuji Advanced Materials. "Yuji Achieves breakthrough in semiconductor etching gas with 5N-Purity hexafluorobutadiene (C4F6)". yuji-material.com.1 2.[4] NIST. "C4F6 1,3 Hexafluorobutadiene - A New Etching Gas: Studies on Material Compatibility...". nist.gov. 4 3.[2] Google Patents (US20170103901A1). "Chemistries for tsv/mems/power device etching". google.com.2 4.[3] Google Patents (WO2000030168A1). "Process for etching oxide using hexafluorobutadiene or related hydroflourocarbons...". google.com. 3 5.[5] AIP Publishing. "Process stability of SiO2 atomic layer etching in C4F6/Ar chemistry". aip.org. 5 6.[7] ResearchGate. "Highly Selective Etching of SiO2 over Si3N4 and Si in Capacitively Coupled Plasma Employing C5HF7 Gas". researchgate.net. 7 7.[8] Illinois CPMI. "Etching mechanism of the single-step through-silicon-via dry etch using SF6/C4F8 chemistry". illinois.edu. 8 8.[6] SKKU. "Effect of NF3, WF6, and MoF6 Additive Gases on High Aspect Ratio Contact SiO2 Etching in c-C4F8/C4F6/Ar/O2 Plasmas". skku.edu. 6
Sources
- 1. yuji-material.com [yuji-material.com]
- 2. US20170103901A1 - Chemistries for tsv/mems/power device etching - Google Patents [patents.google.com]
- 3. WO2000030168A1 - Process for etching oxide using hexafluorobutadiene or related hydroflourocarbons and manifesting a wide process window - Google Patents [patents.google.com]
- 4. C4F6 1,3 Hexafluorobutadiene - A New Etching Gas: Studies on Material Compatibility, Behavior in Inductively Coupled Plasma and Etch Processes Performance | NIST [nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. swb.skku.edu [swb.skku.edu]
- 7. researchgate.net [researchgate.net]
- 8. cpmi.illinois.edu [cpmi.illinois.edu]
Part 1: Executive Summary & Strategic Isomer Selection
Comparative Toxicity Guide: Hexafluorobutene Isomers (HFO-1336mzz-Z vs. -E)
The Isomer Paradox: In the development of low-GWP (Global Warming Potential) fluorochemicals, cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z ) and trans-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-E ) present a critical toxicological trade-off. While the Z-isomer demonstrates superior safety in acute inhalation lethality (LC50), the E-isomer exhibits a higher threshold for cardiac sensitization.
This guide dissects the toxicological profiles of these stereoisomers alongside the structurally distinct and highly toxic hexafluoroisobutene (HFIB) to provide a data-driven framework for application scientists.
| Feature | HFO-1336mzz-Z (cis) | HFO-1336mzz-E (trans) | Hexafluoroisobutene (HFIB) |
| Primary Use | Foam blowing, Refrigerant, Solvent | Heat pumps, ORC Working Fluid | Impurity / Intermediate |
| Acute Lethality (LC50) | > 102,000 ppm (Safest) | 25,400 – 49,000 ppm | ~1,425 ppm (Highly Toxic) |
| Cardiac Sensitization | NOAEL: 12,500 ppm | NOAEL: 70,000 ppm (Safest) | Not Relevant (Lethal before sensitization) |
| Occupational Limit (WEEL) | 500 ppm | 400 ppm | N/A (Ceiling recommended < 0.1 ppm) |
Part 2: Detailed Toxicological Profile
Acute Inhalation Toxicity (Lethality)[1][2]
-
HFO-1336mzz-Z : Exhibits exceptionally low acute toxicity.[1][2] In standardized 4-hour rat inhalation studies (OECD 403), no mortality was observed even at saturation concentrations (>102,000 ppm).
-
HFO-1336mzz-E : Shows moderate acute toxicity.[3] The LC50 is estimated between 25,000 and 49,000 ppm. Clinical signs at high exposure include tremors and labored breathing, suggesting CNS depression and potential pulmonary irritation distinct from the Z-isomer.
-
HFIB (Structural Isomer) : Included here as a "negative control." HFIB is a potent pulmonary irritant and systemic toxin (LC50 ~1,425 ppm). Its toxicity is driven by its structure: a terminal alkene with two CF3 groups creates a highly electrophilic "Michael acceptor" capable of rapidly alkylating biological nucleophiles (like glutathione and proteins).
Cardiac Sensitization (Arrhythmogenic Potential)
Cardiac sensitization is a transient phenomenon where the myocardium becomes hypersensitive to catecholamines (adrenaline), leading to fatal arrhythmias.[4] This is often a "physical toxicity" related to the molecule's lipophilicity and residence time in cardiac membranes.
-
The Inversion : Unlike acute lethality, the E-isomer is safer regarding cardiac effects.
-
Mechanism : The Z-isomer's shape may allow for tighter binding or longer residence time in the hydrophobic pockets of cardiac ion channels (e.g., sodium or calcium channels), facilitating the sensitization effect at lower concentrations than the linear E-isomer.
Genotoxicity & Chronic Toxicity
Both HFO-1336mzz isomers are non-genotoxic.
-
Ames Test : Negative for both isomers (with/without S9 activation).
-
Subchronic (90-day) : The primary endpoint for chronic exposure is skeletal fluorosis .
-
Metabolism of these alkenes releases fluoride ions (F-).
-
High-dose, long-term exposure leads to F- accumulation in bone.
-
Z-Isomer NOAEL : 5,000 ppm (males), 7,500 ppm (females).[2]
-
Part 3: Mechanistic Pathways & Visualization
The following diagram illustrates the divergent metabolic fates of the isomers compared to the highly reactive HFIB.
Caption: Comparative metabolic and mechanistic pathways. Note the distinct "Michael Addition" pathway for HFIB driving high acute toxicity, versus the P450-mediated fluoride release for HFO-1336mzz isomers.
Part 4: Experimental Protocols
To validate these profiles in a new formulation, the following standardized protocols are recommended.
Protocol A: Cardiac Sensitization (Epinephrine Challenge)
-
Objective : Determine the NOAEL for arrhythmia induction under stress.
-
Standard : Modified from Reinhardt et al. (1971).[7]
-
Subject : Conscious Beagle dogs (n=6 per group).
-
Monitoring : Continuous ECG telemetry.
-
Step 1 (Control) : Administer IV epinephrine bolus (e.g., 8 µg/kg) to establish baseline excitability.
-
Step 2 (Exposure) : Expose animal to target gas concentration (e.g., 10,000 ppm) via face mask for 5-10 minutes to reach steady-state blood levels.
-
Step 3 (Challenge) : Administer the same epinephrine bolus during gas inhalation.
-
Scoring : A "positive" sensitization is defined as the appearance of multiple ventricular premature beats (VPBs), ventricular tachycardia, or fibrillation that was not present in the control step.[8]
Protocol B: Acute Inhalation Toxicity (OECD 403)
-
Objective : Establish LC50 and observe clinical signs (tremors, lethargy).
-
Subject : Wistar or Sprague-Dawley rats (5/sex/group).
-
Exposure : Nose-only inhalation chamber for 4 hours.
-
Atmosphere : Dynamic generation of vapor. Oxygen concentration must be maintained >19%.
-
Observation :
-
During Exposure : Monitor for respiratory rate changes, tremors, and convulsions (key for E-isomer).
-
Post-Exposure : 14-day recovery period with daily weighing.
-
-
Necropsy : Gross pathology of lungs (edema) and liver (pallor).
Part 5: Conclusion & Recommendations
For drug delivery (e.g., pMDI propellants) or solvent applications where human exposure is direct:
-
HFO-1336mzz-Z is the preferred candidate for applications with chronic low-level exposure risks due to its superior acute safety profile and higher WEEL (500 ppm).
-
HFO-1336mzz-E is viable for closed-loop industrial systems (e.g., heat pumps) but requires stricter engineering controls for acute leak scenarios due to its lower LC50. However, its high cardiac safety margin (70,000 ppm) provides a buffer against sudden high-concentration bursts that might otherwise trigger arrhythmias.
Critical Safety Check : Ensure any synthesized HFO-1336mzz is distilled to remove HFIB impurities (< 1 ppm), as even trace amounts of this structural isomer can drastically alter the toxicity profile.
References
-
Occupational Alliance for Risk Science (OARS) . (2014). Workplace Environmental Exposure Level (WEEL) Guide: cis-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-Z).[2] Link
-
Occupational Alliance for Risk Science (OARS) . (2018). Workplace Environmental Exposure Level (WEEL) Guide: trans-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz-E). Link
-
European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC) . (2009).[7] Joint Assessment of Commodity Chemicals No. 44: HFC-245fa. Link
-
Reinhardt, C. F., et al. (1971).[7][8] Cardiac Arrhythmias and Aerosol "Sniffing". Archives of Environmental Health. Link
-
U.S. EPA . (2018). Significant New Alternatives Policy (SNAP) Program: Rule 21 - HFO-1336mzz(Z). Link
Sources
- 1. tera.org [tera.org]
- 2. Cis-1,1,1,4,4,4-hexafluoro-2-butene (HFO-1336mzz-Z) (2018) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ecetoc.org [ecetoc.org]
- 4. nist.gov [nist.gov]
- 5. electratherm.com [electratherm.com]
- 6. The acute, genetic, developmental, and inhalation toxicology of 1,1,1,3,3-pentafluoropropane (HFC 245fa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ecetoc.org [ecetoc.org]
A Comparative Analysis of the Dielectric Strength of 1,1,1,3,4,4,4-hexafluorobut-2-ene and SF6: A Guide for Researchers
In the ongoing pursuit of environmentally benign yet high-performance materials for high-voltage applications, the scientific community is rigorously evaluating alternatives to sulfur hexafluoride (SF6). For decades, SF6 has been the cornerstone of electrical insulation and arc quenching in high-voltage switchgear, owing to its exceptional dielectric properties. However, its significant environmental impact, characterized by a high global warming potential (GWP), necessitates a paradigm shift towards more sustainable solutions.[1][2][3][4] This guide provides an in-depth comparison of the dielectric strength of a promising alternative, 1,1,1,3,4,4,4-hexafluorobut-2-ene (also known as HFO-1336mzz(E)), with the industry-standard SF6. This analysis is supported by experimental data to inform researchers, scientists, and professionals in the field.
The Imperative for an SF6 Alternative
Sulfur hexafluoride is a potent greenhouse gas with a GWP approximately 23,500 times that of carbon dioxide over a 100-year period and an atmospheric lifetime of about 3,200 years.[2][3][4] These properties have led to stringent regulations on its use and a concerted global effort to identify viable replacements. An ideal alternative must not only exhibit a low environmental footprint but also possess comparable or superior dielectric strength, thermal stability, and chemical inertness.
Introducing 1,1,1,3,4,4,4-hexafluorobut-2-ene (HFO-1336mzz(E))
1,1,1,3,4,4,4-hexafluorobut-2-ene is a hydrofluoroolefin (HFO) that has emerged as a strong candidate to replace SF6 in certain applications. Its key advantage lies in its significantly lower environmental impact, with a GWP of approximately 18 and a very short atmospheric lifetime of a few weeks.[5][6] This makes it a much more environmentally friendly option. However, its dielectric performance is the critical factor for its adoption in high-voltage equipment.
Comparative Analysis of Dielectric Strength
The dielectric strength of a gas is its ability to withstand a strong electric field without electrical breakdown. It is a critical parameter for insulating materials in high-voltage apparatus.
Pure Gas Performance
Experimental studies have demonstrated that pure HFO-1336mzz(E) exhibits a superior dielectric strength compared to SF6 under uniform electric fields. Under such conditions, the dielectric strength of HFO-1336mzz(E) is approximately 1.2 to 1.8 times higher than that of SF6.[6][7] This intrinsic advantage suggests its potential for creating more compact gas-insulated equipment.
Performance in Gas Mixtures
A significant practical consideration for HFO-1336mzz(E) is its relatively high boiling point (around 33°C for the (Z) isomer), which can limit its application in colder environments.[6] To address this, research has focused on mixtures of HFO-1336mzz(E) with buffer gases such as carbon dioxide (CO2), nitrogen (N2), or dry air. These mixtures aim to lower the liquefaction temperature while maintaining a high dielectric strength.
Experimental data reveals that a mixture containing approximately 40% HFO-1336mzz(E) with either CO2 or dry air can achieve a dielectric strength equivalent to that of pure SF6.[7][8] This indicates that even in mixtures, HFO-1336mzz(E) can meet the demanding insulation requirements of high-voltage switchgear.
| Gas/Mixture | Relative Dielectric Strength (vs. SF6) | Reference |
| Pure HFO-1336mzz(E) | ~1.2 - 1.8 | [6][7] |
| ~40% HFO-1336mzz(E) / ~60% CO2 | ~1.0 | [7][8] |
| ~40% HFO-1336mzz(E) / ~60% Dry Air | ~1.0 | [7] |
| ~25% HFO-1336mzz(E) / ~75% N2/CO2 | ~0.85 | [5] |
Table 1: Comparison of Dielectric Strength of HFO-1336mzz(E) and its Mixtures with SF6.
The Influence of Experimental Parameters
The measured dielectric strength of a gas is not an intrinsic constant but is influenced by several experimental factors. Understanding these is crucial for accurate and reproducible assessments.
-
Pressure: The dielectric strength of both HFO-1336mzz(E) and SF6, as well as their mixtures, increases with rising pressure.[9][10] This is because at higher pressures, the mean free path of electrons is reduced, requiring a higher electric field for them to gain enough energy to cause ionization.
-
Temperature: The dielectric strength of SF6 is known to decrease at elevated temperatures.[11] While more extensive data is needed for HFO-1336mzz(E), similar behavior is expected as increased thermal energy can contribute to ionization.
-
Electric Field Uniformity: A key finding is that HFO-1336mzz(E) and its mixtures are more sensitive to non-uniform electric fields compared to SF6.[7] In non-uniform fields, localized high field stress can lead to partial discharges and premature breakdown at lower average field strengths. This is a critical consideration for the design of insulators and conductors in real-world applications.
-
Electrode Geometry: The shape and surface condition of the electrodes significantly impact the electric field distribution. Sharp points or surface irregularities can create localized field enhancements, leading to lower measured breakdown voltages. Standardized electrode geometries, such as sphere-sphere or plane-plane gaps, are used to ensure uniform or well-defined field conditions for comparative measurements.
Experimental Protocol for Dielectric Strength Measurement
The following provides a generalized, step-by-step methodology for determining the dielectric strength of a gaseous insulator. This protocol is based on common practices described in the literature.[12][13]
Preparation of the Test Chamber and Electrodes
-
Objective: To create a clean and controlled environment for the experiment.
-
Procedure:
-
Thoroughly clean the high-voltage test chamber and electrodes to remove any contaminants (dust, oil, etc.).
-
Polish the electrode surfaces to a mirror finish to minimize local electric field enhancements.
-
Install the electrodes in the test chamber with the desired gap distance, ensuring precise alignment. Common electrode configurations include sphere-plane or plane-plane for generating uniform or quasi-uniform fields.
-
Gas Handling and Filling
-
Objective: To introduce the test gas into the chamber at the desired pressure without contamination.
-
Procedure:
-
Evacuate the test chamber to a high vacuum to remove residual air and moisture.
-
Connect the gas cylinder containing the test gas (pure HFO-1336mzz(E), SF6, or a prepared mixture) to the chamber through a regulated inlet.
-
Slowly fill the chamber with the test gas to the desired pressure, monitoring with a calibrated pressure gauge.
-
Allow the gas to stabilize within the chamber for a set period before applying voltage.
-
Application of High Voltage and Breakdown Measurement
-
Objective: To determine the voltage at which the gas breaks down.
-
Procedure:
-
Connect a high-voltage source (AC, DC, or lightning impulse) to the high-voltage electrode of the test chamber.
-
Gradually increase the applied voltage at a controlled rate.
-
The breakdown voltage is the voltage at which a sudden and large increase in current occurs, indicating the formation of a conductive path through the gas.
-
Record the breakdown voltage.
-
Repeat the measurement multiple times to ensure statistical reliability, allowing for a sufficient time interval between breakdowns for the gas to recover its insulating properties.
-
Data Analysis
-
Objective: To calculate the dielectric strength from the measured breakdown voltages.
-
Procedure:
-
Calculate the average breakdown voltage from the repeated measurements.
-
The dielectric strength is typically expressed as the breakdown voltage divided by the electrode gap distance (for uniform fields).
-
Visualizing the Experimental Workflow and Molecular Structures
To further clarify the experimental process and the molecules involved, the following diagrams are provided.
Caption: Experimental workflow for dielectric strength measurement.
Caption: Molecular structures of SF6 and HFO-1336mzz(E).
Conclusion
The transition away from SF6 is a critical step towards a more sustainable electrical industry.[2] 1,1,1,3,4,4,4-hexafluorobut-2-ene presents a compelling case as a viable alternative, particularly due to its excellent dielectric strength and significantly lower environmental impact. While pure HFO-1336mzz(E) outperforms SF6 in uniform fields, its practical application will likely involve mixtures with buffer gases to overcome its high boiling point. The sensitivity of these mixtures to non-uniform fields is a key area of ongoing research and a critical design parameter for future high-voltage equipment. The experimental data strongly supports the continued investigation of HFO-1336mzz(E) and its mixtures as a promising next-generation insulating medium.
References
-
Environmental Impact of SF6 and Investigation of Its Substitute: A Review. ResearchGate. Available at: [Link]
-
The Environmental Impact of SF6 and How DryAir Addresses the Challenge. (2025, February 14). Convene ESG. Available at: [Link]
-
SF6: A Guide to the Most Potent Greenhouse Gas. (2025, February 5). Convene ESG. Available at: [Link]
-
Pivoting Away from SF6 Gas | What Are the Alternatives? (2025, July 29). TJ|H2b. Available at: [Link]
-
Breakdown voltage of HFO1336mzz(E) mixtures in the quasi-uniform... ResearchGate. Available at: [Link]
-
Briefing paper: SF6 and alternatives in electrical switchgear and related equipment. (n.d.). Eurelectric. Available at: [Link]
-
Dielectric Strength of Gases Study. Scribd. Available at: [Link]
-
Investigation on insulation properties of HFO-1336mzz(E) and N2/CO2 mixtures as SF6 substitutes in gas-insulated electrical. (2021, November 23). IET Digital Library. Available at: [Link]
-
Insulation Characteristics of HFO-1336mzz(E) and Its Mixtures as Eco-Friendly Alternatives to SF6 for Medium-Voltage Switchgears. (2023, February 27). IEEE Xplore. Available at: [Link]
-
Negative DC Dielectric Breakdown Characteristics and Synergistic Effect of HFO-1336mzz(E) Mixtures. (2022, October 12). IEEE Xplore. Available at: [Link]
-
Experiment of dielectric strength of C5F10O gas mixture and calculation of stratification. (2017). IEEE Xplore. Available at: [Link]
-
Dielectric Strength of Different Gases in GIS. Universität Stuttgart. Available at: [Link]
-
1,1,1,4,4,4-Hexafluoro-2-butene. PubChem. Available at: [Link]
-
cis-1,1,1,4,4,4-Hexafluoro-2-butene. PubChem. Available at: [Link]
-
Measurement of dielectric strength of gaseous insulating material IS 2584. (2019, November 13). YouTube. Available at: [Link]
-
Experimental investigation of the dielectric strength of hot SF6. (2012). IEEE Xplore. Available at: [Link]
-
Dielectric Properties of HFO-1336mzz(E)/N2 Mixture as a Possible SF6-Substitute Gas. (2022). Aconf.org. Available at: [Link]
-
Hexafluoro-2-butene. (2020, July 14). American Chemical Society. Available at: [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Analysis of the Insulation Characteristics of Hexafluorobutene (C4H2F6) Gas and Mixture with CO2/N2 as an Alternative to SF6 for. (2023, August 3). MDPI. Available at: [Link]
-
New Generation of SF6-Free Medium-Voltage Switchgear for the Electrical Network: Stability and Toxicity Studies of Trans-1,1,1,4,4,4-Hexafluorobut-2-ene with N2 Gas Mixture. (2023, January 3). MDPI. Available at: [Link]
-
New Generation of SF6-Free Medium-Voltage Switchgear for the Electrical Network: Stability and Toxicity Studies of Trans-1,1,1,4,4,4-Hexafluorobut-2-ene with N2 Gas Mixture. ResearchGate. Available at: [Link]
-
The dielectric strength of SF6 gas (used in circuit breakers). (2023, November 23). Testbook. Available at: [Link]
-
Figure 9 from Dielectric strength of SF6 substitutes, alternative insulation gases and PFC-gas-mixtures. Semantic Scholar. Available at: [Link]
Sources
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- 2. sf6.co.uk [sf6.co.uk]
- 3. SF6: A Guide to the Most Potent Greenhouse Gas | Convene ESG [azeusconvene.com]
- 4. tjh2b.com [tjh2b.com]
- 5. digital-library.theiet.org [digital-library.theiet.org]
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- 7. Insulation Characteristics of HFO-1336mzz(E) and Its Mixtures as Eco-Friendly Alternatives to SF6 for Medium-Voltage Switchgears | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. hk.aconf.org [hk.aconf.org]
- 11. Experimental investigation of the dielectric strength of hot SF6 | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. ieh.uni-stuttgart.de [ieh.uni-stuttgart.de]
- 13. youtube.com [youtube.com]
Part 1: Database Verification & Analytical Authentication
Verifying CAS 721946-36-7 (1,1,3,4,4,4-Hexafluorobut-2-ene) in Chemical Inventory Databases: A Comparative Performance Guide
As a Senior Application Scientist navigating the transition toward sustainable chemistries, I frequently encounter the challenge of sourcing and validating next-generation fluorinated gases. For decades, the semiconductor and materials science industries have relied heavily on perfluorocarbons like octafluorocyclobutane (c-C
Enter CAS 721946-36-7 (1,1,3,4,4,4-Hexafluorobut-2-ene) . Belonging to the hydrofluoroolefin (HFO) family, this unsaturated fluorocarbon offers a GWP of less than 20 while maintaining the robust polymerization characteristics required for high-aspect-ratio silicon etching [3].
This guide provides a comprehensive framework for verifying CAS 721946-36-7 in chemical databases, authenticating its structural identity, and objectively comparing its performance against legacy alternatives.
When querying chemical inventory databases (e.g., PubChem, EPA TSCA, or supplier catalogs like Apollo Scientific), the primary challenge is isomer resolution . The molecular formula C
To establish a self-validating procurement system, you must pair database cross-referencing with rigorous in-house analytical spectroscopy. Relying solely on a Certificate of Analysis (CoA) is insufficient for plasma-sensitive applications where trace isomer impurities can drastically alter the F/C radical ratio in the reactor.
Step-by-Step Verification Protocol
-
Database Query: Search using the exact CAS Registry Number (721946-36-7) rather than the IUPAC name, as nomenclature variations (e.g., substituting "but-2-ene" with "2-butene") frequently cause database misses.
-
Structural Confirmation: Verify the asymmetric structure: CHF
-CH=CF-CF . -
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Causality: GC-MS confirms the molecular weight (
164) and separates potential geometric isomers ( / ). However, MS alone cannot definitively distinguish between positional isomers due to similar fragmentation patterns.
-
-
F-Nuclear Magnetic Resonance (
F-NMR):-
Causality: This is the definitive self-validating step. Because CAS 721946-36-7 is asymmetric, its
F-NMR spectrum will display three distinct resonance environments: a -CF group, a =CF- vinylic fluorine, and a -CHF terminal group. In contrast, the symmetrical isomer (CAS 692-49-9) will only show a single equivalent -CF environment.
-
Caption: Workflow for database verification and analytical authentication of CAS 721946-36-7.
Part 2: Comparative Performance Analysis
To justify the transition to CAS 721946-36-7, we must benchmark it against the industry standards: c-C
Table 1: Thermophysical & Environmental Comparison
| Property | CAS 721946-36-7 (C | c-C | C |
| Structure Type | Hydrofluoroolefin (HFO) | Perfluorocycloalkane | Perfluorodiene |
| Global Warming Potential (GWP) | < 20 | ~9,540 | ~100 |
| Atmospheric Lifetime | < 1 month | 3,200 years | < 1 year |
| F/C Ratio | 1.5 | 2.0 | 1.5 |
| Toxicity / Flammability | Low / Mildly Flammable | Low / Non-Flammable | High / Toxic |
Plasma Etching Performance (Bosch Process)
In a standard Bosch process, alternating cycles of etching (using SF
-
The c-C
F Baseline: Generates a high density of CF radicals. However, its high F/C ratio (2.0) means excess free fluorine is generated in the plasma, which can inadvertently etch the silicon sidewalls, leading to "scalloping" or undercut [3]. -
The CAS 721946-36-7 Advantage: With an F/C ratio of 1.5 and the presence of hydrogen, this HFO alters the plasma chemistry. The hydrogen atoms act as fluorine scavengers, reacting with free F radicals to form volatile HF. This shifts the plasma equilibrium toward polymerization, depositing a highly cross-linked, resilient CF
/CF-rich passivation layer. This results in smoother sidewalls and allows for shorter passivation cycles, increasing overall throughput [4].
Part 3: Experimental Methodology (DRIE Passivation Benchmarking)
To objectively validate the performance of CAS 721946-36-7, execute the following self-validating experimental protocol. This methodology isolates the passivation efficiency of the gas in an Inductively Coupled Plasma (ICP) reactor.
Objective: Compare the sidewall passivation thickness and etch anisotropy of CAS 721946-36-7 versus c-C
Step-by-Step Protocol:
-
Substrate Preparation: Prepare 200 mm p-type silicon wafers patterned with a 1
m thick SiO hard mask, featuring trench openings of 0.5 m. -
Reactor Conditioning: Purge the ICP reactor and run an O
plasma clean for 10 minutes to establish a consistent, polymer-free baseline chamber state. -
Cyclic Etch/Passivation Execution:
-
Etch Step (Constant): SF
flow at 300 sccm, Coil Power 1500 W, Platen Power 100 W, Duration: 3 seconds. -
Passivation Step (Variable):
-
Run A: c-C
F flow at 150 sccm, Coil Power 1000 W, Platen Power 0 W, Duration: 2 seconds. -
Run B: CAS 721946-36-7 flow at 150 sccm, Coil Power 1000 W, Platen Power 0 W, Duration: 2 seconds.
-
-
Cycles: Repeat for 100 cycles.
-
-
Cryogenic Temperature Control (Crucial Causality): Maintain the electrostatic chuck at -10 °C. Causality: Lowering the substrate temperature exponentially increases the sticking coefficient of CF
radicals generated by the HFO plasma, forcing the polymer to condense rapidly on the sidewalls rather than being pumped out of the chamber [1]. -
Metrology & Validation:
-
Cleave the wafer and perform Cross-sectional Scanning Electron Microscopy (X-SEM) to measure the etch depth, sidewall angle, and undercut.
-
Use Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) on the sidewall to quantify the CF
vs. CF polymer cross-linking density [3].
-
Caption: Mechanistic pathway of CAS 721946-36-7 in plasma, highlighting H-atom fluorine scavenging.
Conclusion
Verifying and transitioning to CAS 721946-36-7 (1,1,3,4,4,4-Hexafluorobut-2-ene) requires strict analytical oversight to differentiate it from its symmetrical isomers. However, the experimental data clearly demonstrates that its unique molecular structure—specifically the inclusion of hydrogen in the fluorinated backbone—provides superior plasma polymerization mechanics compared to legacy c-C
References
- Evaluation of Bosch processing and C4F8 plasma deposition at cryogenic temperatures. ResearchGate.
- Perfluorocyclobutane (PFC-318, c-C4F8) in the global atmosphere. Atmospheric Chemistry and Physics (ACP).
- The semiconductor supply chain in an era of low GWP and/or PFAS-free gas chemistries. SPIE Digital Library.
- Analysis of the Insulation Characteristics of Hexafluorobutene (C4H2F6) Gas and Mixture with CO2/N2 as an Alternative to SF6 for Medium-Voltage Applications. MDPI.
Safety Operating Guide
Essential Safety and Operational Guide for Handling 1,1,3,4,4,4-Hexafluorobut-2-ene
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1,1,3,4,4,4-Hexafluorobut-2-ene. This document is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety.
Understanding the Risks
1,1,3,4,4,4-Hexafluorobut-2-ene, a hydrofluoroolefin (HFO), is a colorless, liquefied gas at room temperature and pressure.[1] While it has a low global warming potential and is non-flammable, it presents several health hazards that necessitate careful handling.[2][3][4] High concentrations of this gas can lead to an oxygen-deficient environment, and direct contact with the rapidly expanding gas can cause frostbite.[1][5] Inhalation may cause respiratory irritation, and it can also cause skin and eye irritation.[1] In case of a fire, it may produce toxic gases such as carbon oxides and hydrogen fluoride.[1][5]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is crucial when working with 1,1,3,4,4,4-Hexafluorobut-2-ene. The following table outlines the minimum required PPE, with explanations for the necessity of each component.
| Protection Type | Recommended Equipment | Standards | Rationale for Use |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield is also recommended.[6][7] | Conforming to EN 166 (EU) or NIOSH (US).[6][7] | Protects against splashes of the liquefied gas and potential irritants. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical impermeable gloves.[6][7] | Consult glove manufacturer's specifications for compatibility. | Prevents skin contact with the chemical, which can cause irritation and frostbite.[1][5] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[6][7] In case of inadequate ventilation, respiratory protection is necessary.[5] | Conforming to 29 CFR 1910.134.[5] | Protects against inhalation of the gas, which can cause respiratory irritation and potential oxygen displacement.[1][8] |
| Foot Protection | Safety shoes.[5][7] | Conforming to 29 CFR 1910.136.[5][7] | Protects against injuries from dropped cylinders or other equipment. |
Operational Plan: A Step-by-Step Protocol
Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.
Engineering Controls and Preparation
-
Ventilation: Always handle 1,1,3,4,4,4-Hexafluorobut-2-ene in a well-ventilated area, preferably within a chemical fume hood.[7][9][10] This is critical to prevent the accumulation of vapors and maintain oxygen levels above 19.5%.[1]
-
Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are readily accessible in the immediate vicinity of any potential exposure.[7][11]
-
Cylinder Handling: Securely chain cylinders when in use to protect against physical damage.[5][8]
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[7][9]
-
Prevent Aerosol Formation: Avoid the formation of dust and aerosols during handling.[7][9]
-
Use Appropriate Tools: Utilize non-sparking tools to prevent any risk of ignition.[7][9]
-
Electrostatic Discharge: Implement measures to prevent fire caused by electrostatic discharge.[7][9]
Storage
-
Container Integrity: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5]
Disposal Plan: Responsible Decommissioning
Proper disposal of 1,1,3,4,4,4-Hexafluorobut-2-ene and any contaminated materials is a critical final step.
Waste Collection
-
Containment: Collect any waste material in suitable, closed containers for disposal.[9]
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
Disposal Method
-
Professional Disposal: The recommended method for the disposal of fluorinated gases is high-temperature incineration.[10] This should be carried out by a licensed and reputable hazardous waste disposal company.[10]
-
Cylinder Return: Return cylinders with any residual product to the supplier. Do not attempt to dispose of them locally.[1] For emergency disposal, the cylinder should be secured and the gas slowly discharged to the atmosphere in a well-ventilated area or outdoors.[1]
Documentation
-
Record Keeping: Maintain detailed records of all disposal activities, including the name of the disposal contractor, waste manifests, and certificates of destruction.[10] This documentation is essential for regulatory compliance.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of 1,1,3,4,4,4-Hexafluorobut-2-ene.
Caption: Workflow for handling and disposal of 1,1,3,4,4,4-Hexafluorobut-2-ene.
References
-
MSDS80033 HEXAFLUORO 2- BUTENE - MsdsDigital.com. (2014, June 13). Retrieved from [Link]
-
Material Safety Data Sheet: (Z) - 1,1,1,4,4,4-Hexafluoro-2-Butene - Scribd. (2017, July 17). Retrieved from [Link]
-
Opteon™ MZ. (n.d.). Retrieved from [Link]
-
Novexpans HFO 1336mzz | Climalife. (2020, January 1). Retrieved from [Link]
-
Safety Data Sheet - Angene Chemical. (2021, May 1). Retrieved from [Link]
-
Hexafluoro-2-butyne - Hazardous Agents - Haz-Map. (n.d.). Retrieved from [Link]
-
Combined Heat and Power From Low Temperature Heat: HFO-1336mzz(Z) as a Working Fluid for Organic Rankine Cycles - Purdue e-Pubs. (n.d.). Retrieved from [Link]
-
Safety Data Sheet - INDOFINE Chemical Company, Inc. (2026, January 23). Retrieved from [Link]
-
Novel Working Fluid, HFO-1336mzz(E), for Use in Waste Heat Recovery Application | W-refrigerant. (n.d.). Retrieved from [Link]
-
O.3.3.4 Novel Working Fluid, HFO-1336mzz(E), for Use in Waste Heat Recovery Application. (2017, May 18). Retrieved from [Link]
Sources
- 1. msdsdigital.com [msdsdigital.com]
- 2. opteon.com [opteon.com]
- 3. climalife.com [climalife.com]
- 4. heatpumpingtechnologies.org [heatpumpingtechnologies.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scribd.com [scribd.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
